molecular formula CH2CoO3 B7820635 Cobalt(II) carbonate CAS No. 7542-09-8

Cobalt(II) carbonate

Cat. No.: B7820635
CAS No.: 7542-09-8
M. Wt: 120.958 g/mol
InChI Key: ZJRWDIJRKKXMNW-UHFFFAOYSA-N
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Description

Cobalt(II) carbonate is a useful research compound. Its molecular formula is CH2CoO3 and its molecular weight is 120.958 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7542-09-8

Molecular Formula

CH2CoO3

Molecular Weight

120.958 g/mol

IUPAC Name

carbonic acid;cobalt

InChI

InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4);

InChI Key

ZJRWDIJRKKXMNW-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].[Co+2]

Canonical SMILES

C(=O)(O)O.[Co]

Color/Form

Red powder or rhombohedral crystals
Pink rhombohedral crystals

density

4.2 g/cu cm

melting_point

280 °C (decomposes)
Red-violet crystals;  MP: decomposes;  Decomposes in hot water;  soluble in acids;  insoluble in cold water /Cobalt(II) carbonate, basic/

physical_description

Dry Powder;  Water or Solvent Wet Solid
Red solid;  [Merck Index] Pink powder, insoluble in water;  [MSDSonline]

solubility

In water, 0.00014 g/100 g water at 20 °C
Almost insoluble in water
0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C
Almost insoluble in alcohol, methyl acetate
Insoluble in ethanol

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Cobalt(II) Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing cobalt(II) carbonate (CoCO₃) nanoparticles. Cobalt-based nanomaterials are gaining significant attention in biomedical applications, including drug delivery and cancer therapy, making the controlled synthesis of their precursors, such as this compound, a critical area of research.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis workflows.

Synthesis Methodologies: A Comparative Overview

The morphology, particle size, and purity of this compound nanoparticles are highly dependent on the synthesis method employed. The most common techniques include precipitation, hydrothermal synthesis, solvothermal synthesis, and microwave-assisted synthesis. Each method offers distinct advantages and allows for the tuning of nanoparticle characteristics.

Data Presentation: Quantitative Analysis of Synthesis Methods

The following tables summarize key quantitative data from various synthesis methods, providing a comparative look at the achievable particle sizes and reported morphologies.

Table 1: Precipitation Method - Nanoparticle Characteristics

Cobalt PrecursorCarbonate SourceMolar Ratio (Co:CO₃)Temperature (°C)Particle Size (nm)MorphologyReference
Cobalt ChlorideSodium Carbonate1:2.1Room Temp.--[3]
Cobalt ChlorideAmmonium (B1175870) Bicarbonate--~4400 (4.4 µm)Spherical[4]
Cobalt SolutionCarbonate Solution--39.6 ± 2.2-[3][5][6]
Cobalt SulfateSodium Carbonate---Small single spherical crystals and aggregates[7]

Table 2: Hydrothermal Method - Nanoparticle Characteristics

Cobalt PrecursorCarbonate SourceMolar Ratio (Co:Urea)Temperature (°C)Time (h)Particle SizeMorphologyReference
Cobalt Acetate (B1210297)/Chloride/NitrateUrea (B33335)1:3 to 1:2016024–36SubmicrometerVaried[3]
Cobalt SaltAmmonium Carbonate1:31200.580-90 nmUniform[8]

Table 3: Solvothermal and Microwave-Assisted Methods - Nanoparticle Characteristics

MethodCobalt PrecursorSolvent/ReagentTemperature (°C)Particle SizeMorphologyReference
SolvothermalCobalt AcetateSodium Dodecylbenzenesulfonate (SDBS)180-Plate-like structures assembled from small nanoparticles[4]
SolvothermalCobalt SaltUrea, Sodium Dodecylsulphonate--Diverse morphologies[9]
Microwave-AssistedCobalt NitrateEthylene (B1197577) Glycol, TOPO-~6 nm (as Co₃O₄)-[10]

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis techniques discussed. These protocols are based on established research and offer a starting point for laboratory synthesis.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound nanoparticles. It involves the reaction of a soluble cobalt salt with a carbonate source in a solution, leading to the precipitation of insoluble CoCO₃.

Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a cobalt salt (e.g., cobalt chloride, cobalt nitrate, or cobalt sulfate).

    • Separately, prepare an aqueous solution of a carbonate source (e.g., sodium carbonate or ammonium bicarbonate). A molar ratio of cobalt to carbonate of 1:2.1 is often used to ensure complete precipitation.[3]

  • Reaction:

    • Under vigorous stirring or sonication, add the carbonate solution dropwise to the cobalt salt solution at a controlled rate.[3] The reaction is typically carried out at room temperature.

    • Factors such as pH, reactant addition time, mixing speed, and temperature can influence the properties of the precipitated solids.[7]

  • Aging and Crystallization:

    • After the addition is complete, the resulting suspension is typically aged for a specific period to allow for crystal growth and stabilization.

  • Washing and Collection:

    • The precipitate is collected by centrifugation or filtration.

    • The collected nanoparticles are washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying:

    • The final product is dried in an oven at a moderate temperature (e.g., 60-80°C) to obtain the this compound nanoparticle powder.

Hydrothermal Method

The hydrothermal method utilizes a sealed, heated aqueous solution to facilitate the crystallization of materials that are not soluble at lower temperatures. This technique often yields highly crystalline nanoparticles with well-defined morphologies.

Protocol: [3]

  • Precursor Mixture Preparation:

    • In a typical synthesis, dissolve a cobalt salt (e.g., 2.5 mmol of cobalt acetate, cobalt chloride, or cobalt nitrate) and a surfactant (e.g., 0.1 mmol of cetyltrimethylammonium bromide - CTAB) in distilled water (e.g., 60 mL).

    • Add a carbonate source, such as urea, with a cobalt salt to urea molar ratio ranging from 1:3 to 1:20.

    • Stir the mixture vigorously for approximately 10 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to a specific temperature, typically around 160°C, for a duration of 24 to 36 hours.

  • Cooling and Collection:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting pink solid product by centrifugation.

  • Washing and Drying:

    • Wash the collected nanoparticles repeatedly with deionized water and ethanol.

    • Dry the final product in an oven at 60°C for 24 hours.

Solvothermal Method

Similar to the hydrothermal method, solvothermal synthesis is conducted in a sealed vessel at elevated temperatures. However, it utilizes non-aqueous solvents, which can influence the nanoparticle's size, shape, and surface properties.

Protocol: [9]

  • Precursor Solution Preparation:

    • Dissolve a cobalt salt and urea in a suitable organic solvent (e.g., ethanol, ethylene glycol).

    • A surfactant, such as sodium dodecylsulphonate, can be added to control the morphology of the resulting particles.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to a specific temperature and maintain it for a set duration to allow for the formation of this compound particles.

  • Product Recovery:

    • After cooling, the product is collected, washed with the solvent used in the reaction and ethanol, and then dried.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient route to producing nanoparticles. The rapid heating can lead to uniform nucleation and growth, resulting in smaller and more uniform nanoparticles.

Protocol (for Co₃O₄ with CoCO₃ intermediate): [11]

  • Precursor Mixture:

    • In a typical procedure, cobalt acetate (0.05 M) and sodium carbonate are mixed in a 1:2 molar ratio in a binary solvent system, such as water and ethylene glycol.

    • The mixture is stirred for a few minutes to ensure homogeneity.

  • Microwave Irradiation:

    • The reaction vessel is placed in a household microwave oven.

    • The mixture is subjected to microwave irradiation at a specific power and for a short duration. The power and time can be varied to control the particle characteristics.

  • Post-synthesis Treatment:

    • The resulting cobalt carbonate precursor is then typically calcined at a high temperature to obtain cobalt oxide nanoparticles. The characteristics of the final oxide nanoparticles are influenced by the properties of the initial carbonate precursor.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis methods described above.

Precipitation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Co_Salt Cobalt Salt Solution Mixing Mixing under Vigorous Stirring/ Sonication Co_Salt->Mixing Carbonate_Source Carbonate Source Solution Carbonate_Source->Mixing Aging Aging Mixing->Aging Centrifugation Centrifugation/ Filtration Aging->Centrifugation Washing Washing with DI Water & Ethanol Centrifugation->Washing Drying Drying Washing->Drying Final_Product CoCO3 Nanoparticles Drying->Final_Product Hydrothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Precursors Cobalt Salt, Urea, Surfactant in Water Autoclave Transfer to Autoclave Precursors->Autoclave Heating Heating at 160°C for 24-36h Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing with DI Water & Ethanol Centrifugation->Washing Drying Drying at 60°C Washing->Drying Final_Product CoCO3 Nanoparticles Drying->Final_Product Solvothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Precursors Cobalt Salt, Urea, Surfactant in Organic Solvent Autoclave Transfer to Autoclave Precursors->Autoclave Heating Heating at Elevated Temperature Autoclave->Heating Cooling Cooling Heating->Cooling Collection Collection Cooling->Collection Washing Washing Collection->Washing Drying Drying Washing->Drying Final_Product CoCO3 Nanoparticles Drying->Final_Product Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Precursors Cobalt Salt & Carbonate Source in Solvent Microwave Microwave Irradiation Precursors->Microwave Collection Collection of Precursor Microwave->Collection Calcination Calcination (optional, for Co3O4) Collection->Calcination Final_Product CoCO3/Co3O4 Nanoparticles Calcination->Final_Product

References

An In-depth Technical Guide to the Crystal Structure and Properties of Cobalt(II) Carbonate (CoCO₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of cobalt(II) carbonate (CoCO₃). It includes detailed experimental protocols for its synthesis and characterization, quantitative data summaries, and visualizations to illustrate key structures and processes.

Crystal Structure

This compound, also known as spherocobaltite in its mineral form, adopts a calcite-type crystal structure.[1][2] It belongs to the trigonal crystal system with a rhombohedral lattice. The structure consists of cobalt atoms in an octahedral coordination geometry with oxygen atoms.[1][2]

Crystallographic Data

The crystallographic parameters for CoCO₃ have been determined through techniques such as X-ray diffraction (XRD). The data is summarized in the table below.

ParameterValue
Crystal SystemTrigonal
Space GroupR-3c (No. 167)
Lattice Parameters (Hexagonal)a = 4.633 Å, c = 14.998 Å
Lattice Parameters (Primitive)a = 4.710 Å, b = 5.721 Å, c = 4.709 Å

G

Physical and Chemical Properties

CoCO₃ is a pink to reddish paramagnetic solid.[1][2][3][4][5] Its key properties are summarized in the table below.

PropertyValue
Physical Properties
Molecular Weight118.941 g/mol [5]
AppearancePink to reddish crystalline powder[3]
Density4.13 g/cm³[1][3][4][5]
Refractive Index (nD)1.855[1][4][6]
Chemical Properties
SolubilityInsoluble in water and ethanol (B145695); Soluble in acids[1][3][4]
Solubility Product (Ksp)1.0 x 10⁻¹⁰[1]
Thermal Properties
Decomposition TemperatureAnhydrous form decomposes at 427 °C into cobalt(II) oxide[1][5]
Magnetic Properties
Magnetic BehaviorParamagnetic[1][2][4][5]
Electrochemical Properties
ApplicationPotential anode material for lithium-ion batteries[7]
Conversion ReactionCoCO₃ + 2Li⁺ + 2e⁻ ↔ Co + Li₂CO₃
Theoretical CapacityHigh, though specific values vary with material morphology and testing conditions.[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of CoCO₃ are crucial for reproducible research. The following sections provide established protocols.

Synthesis Methodologies

a) Hydrothermal Synthesis

This method allows for the synthesis of crystalline CoCO₃ particles with controlled morphologies.[8][9]

  • Preparation of Reaction Mixture :

    • Dissolve 2.5 mmol of a cobalt salt (e.g., 0.60 g of CoCl₂·6H₂O) and 0.1 mmol (36.5 mg) of cetyltrimethylammonium bromide (CTAB) as a surfactant in 60 mL of distilled water with vigorous stirring.[8]

    • Add a specific molar ratio of urea (B33335) (e.g., a cobalt salt to urea ratio of 1:3 to 1:20) to the solution.[8]

    • Continue stirring for 10 minutes for complete mixing.[8]

  • Hydrothermal Reaction :

    • Transfer the resulting mixture to a 100 mL Teflon-lined stainless steel autoclave.[8]

    • Seal the autoclave and maintain it at 160 °C for 24-36 hours.[8]

  • Product Recovery :

    • After the reaction, allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product with distilled water and ethanol several times to remove any remaining ions and surfactant.

    • Dry the final product in an oven at 60-80 °C for several hours.

b) Liquid Phase Precipitation

This is a common method for producing CoCO₃ at a larger scale.

  • Reactant Preparation :

    • Prepare a cobalt source solution, such as 140-150 g/L cobalt chloride (CoCl₂) solution.[10]

    • Prepare a precipitant solution, such as 250 g/L ammonium (B1175870) bicarbonate ((NH₄)HCO₃) solution.[10]

  • Precipitation Reaction :

    • Add an appropriate amount of the ammonium bicarbonate solution to a reactor and heat to a predetermined temperature (e.g., 40-60 °C).[7][10]

    • With constant stirring, pump the cobalt chloride solution into the reactor at a controlled rate (e.g., 0.75 L/h).[10]

    • Monitor the pH and stop the addition of the cobalt solution when the endpoint pH reaches 7.0-7.3.[10]

  • Aging and Recovery :

    • Age the resulting slurry for 30 minutes while stirring.[10]

    • Heat the mixture to 85 °C and hold for 10 minutes.[10]

    • Separate the solid product via filtration.[10]

    • Wash the solid with deionized water until the filtrate is neutral.

    • Dry the final CoCO₃ powder in an oven.[10]

Characterization Protocols

a) X-ray Diffraction (XRD)

Used to determine the crystal structure, phase purity, and lattice parameters.

  • Instrument : A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54178 Å).[8]

  • Sample Preparation : A small amount of the dried CoCO₃ powder is finely ground and mounted on a sample holder.

  • Data Collection : The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.

  • Analysis : The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS No. 78-0209) to identify the crystalline phase. Lattice parameters are calculated from the peak positions.

b) Scanning Electron Microscopy (SEM)

Used to investigate the surface morphology and particle size of the synthesized powder.

  • Instrument : A scanning electron microscope.

  • Sample Preparation : The dry CoCO₃ powder is mounted on an aluminum stub using conductive carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.[11]

  • Imaging : The sample is imaged at various magnifications using an accelerated electron beam to obtain high-resolution images of the particle morphology.

c) Thermogravimetric Analysis (TGA)

Used to study the thermal stability and decomposition behavior of CoCO₃.

  • Instrument : A thermogravimetric analyzer.

  • Procedure : A small, accurately weighed sample (e.g., 5-10 mg) is placed in a crucible (e.g., alumina). The sample is heated from ambient temperature to a higher temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12][13]

  • Analysis : The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the composition of the material.

Mandatory Visualizations

G

G

References

A Comprehensive Technical Guide to the Thermal Decomposition of Cobalt(II) Carbonate to Cobalt Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of cobalt(II) carbonate (CoCO₃) into cobalt oxide. The synthesis of cobalt oxides through this method is of significant interest due to the wide-ranging applications of these materials in catalysis, energy storage, and biomedical fields. This document details the decomposition pathways, experimental protocols for analysis, and key quantitative data, offering a comprehensive resource for professionals in research and development.

Introduction to the Thermal Decomposition of this compound

This compound is a key precursor for the synthesis of various cobalt oxides, most notably cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). Thermal decomposition is a straightforward and effective method for this conversion, involving the application of heat to break down the carbonate into a metal oxide and carbon dioxide. The final product's stoichiometry, crystallinity, and morphology are highly dependent on the experimental conditions, particularly the temperature and the composition of the surrounding atmosphere. Understanding and controlling these parameters are crucial for producing cobalt oxide materials with desired properties for specific applications.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is not a single-step process and is highly influenced by the presence of oxygen. The decomposition can also involve initial dehydration steps if the precursor is a hydrated or basic cobalt carbonate.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as nitrogen, the primary decomposition reaction involves the release of carbon dioxide to form cobalt(II) oxide[1].

Reaction 1: CoCO₃(s) → CoO(s) + CO₂(g)

This reaction is the fundamental step in the decomposition of the carbonate.

Decomposition in an Oxidizing Atmosphere (Air)

When heated in the presence of air (oxygen), the decomposition becomes more complex. The initially formed cobalt(II) oxide can be further oxidized to cobalt(II,III) oxide. The process can be described by the following reactions[1]:

Reaction 2: 6CoCO₃(s) + O₂(g) → 2Co₃O₄(s) + 6CO₂(g)

At very high temperatures (typically above 900°C), Co₃O₄ may decompose back to CoO[2].

Reaction 3: 2Co₃O₄(s) → 6CoO(s) + O₂(g)

For hydrated or basic cobalt carbonates, an initial dehydration step occurs at lower temperatures, typically below 200°C, before the carbonate itself decomposes[2][3].

The diagram below illustrates the general workflow for synthesizing and characterizing cobalt oxide from cobalt carbonate.

G Experimental Workflow for Cobalt Oxide Synthesis cluster_0 Precursor Synthesis cluster_1 Thermal Decomposition cluster_2 Characterization Precursor Cobalt Salt Solution (e.g., Co(NO₃)₂·6H₂O) Precipitation Precipitation Reaction Precursor->Precipitation Precipitant Carbonate Solution (e.g., Na₂CO₃) Precipitant->Precipitation Washing Washing and Drying Precipitation->Washing CoCO3 This compound (CoCO₃) Precursor Washing->CoCO3 Decomposition Thermal Decomposition (Calcination) CoCO3->Decomposition CobaltOxide Cobalt Oxide Nanoparticles (CoO or Co₃O₄) Decomposition->CobaltOxide Atmosphere Controlled Atmosphere (Air or Inert Gas) Atmosphere->Decomposition TGA TGA/DTA CobaltOxide->TGA XRD XRD CobaltOxide->XRD SEM SEM/TEM CobaltOxide->SEM FTIR FT-IR CobaltOxide->FTIR

Caption: Workflow for Cobalt Oxide Synthesis and Characterization.

The following diagram visualizes the decomposition pathways under different atmospheric conditions.

G Decomposition Pathways of this compound cluster_inert Inert Atmosphere (e.g., N₂) cluster_air Oxidizing Atmosphere (Air) CoCO3 CoCO₃ CoO_inert CoO CoCO3->CoO_inert Heat Co3O4 Co₃O₄ CoCO3->Co3O4 Heat CoO_air CoO Co3O4->CoO_air High Temp (>900°C)

Caption: CoCO₃ Decomposition Pathways.

Experimental Protocols

The study of the thermal decomposition of this compound primarily relies on thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

  • Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the sample pan (e.g., alumina (B75360) or platinum crucible).

    • The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is purged through it at a constant flow rate.

    • The sample is heated at a constant rate (e.g., 5-20°C/min) over a specified temperature range (e.g., room temperature to 1000°C).

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) shows the rate of mass change and helps to identify peak decomposition temperatures.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are used to measure the heat flow associated with thermal transitions in a material.

  • Objective: To identify endothermic or exothermic processes during decomposition. The decomposition of carbonates is typically an endothermic process.

  • Apparatus: A DTA or DSC instrument, often coupled with a TGA.

  • Procedure:

    • The sample and an inert reference material are heated or cooled under identical conditions.

    • DTA measures the temperature difference between the sample and the reference.

    • DSC measures the amount of heat required to maintain the sample and reference at the same temperature.

    • The resulting curves show peaks corresponding to thermal events.

Evolved Gas Analysis (EGA)

EGA techniques, such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), are often coupled with TGA to identify the gaseous products evolved during decomposition.

  • Objective: To confirm the evolution of gases like H₂O and CO₂ at specific temperatures.

  • Procedure: The gas stream exiting the TGA furnace is introduced into the MS or FTIR spectrometer for real-time analysis.

Quantitative Data Summary

The following tables summarize quantitative data from thermal analysis studies of this compound and its basic forms.

Table 1: Decomposition Stages of Basic Cobalt Carbonate in Air [3]

Decomposition StageTemperature Range (K)Process
1303 K (onset)Dehydration (loss of crystal water)
2493 K (onset) to 625 K (complete)Decomposition of basic cobalt carbonate to Co₃O₄

Table 2: Mass Loss Data from Thermogravimetric Analysis

PrecursorAtmosphereTemperature Range (°C)Total Mass Loss (%)Final ProductReference
Basic Cobalt CarbonateAir~220-35229.5Co₃O₄[3]
Cobalt Carbonate NanoparticlesNitrogen~200-300~30CoO[4]
Basic Cobalt Carbonate NanosheetsAir136-270Not specifiedCo₃O₄[5]

Table 3: Kinetic Parameters for the Decomposition of Basic Cobalt Carbonate (Second Stage) [3]

ParameterValue
Activation Energy (E)106.1 - 144.5 kJ/mol
Pre-exponential Factor (log A)9.4 - 11.9
Mechanism FunctionNucleation and Growth Model

Factors Influencing Thermal Decomposition

Several factors can significantly influence the thermal decomposition process of this compound.

  • Heating Rate: A slower heating rate can lead to better separation of decomposition steps and can lower the observed decomposition temperature.

  • Atmosphere: As detailed in Section 2.0, the presence of an oxidizing atmosphere (air) leads to the formation of Co₃O₄, while an inert atmosphere (nitrogen) favors the formation of CoO.[1]

  • Precursor Characteristics: The particle size, morphology, and crystallinity of the starting this compound can affect the decomposition kinetics. Nanoparticles, for instance, may decompose at lower temperatures due to their higher surface area-to-volume ratio.[6][7]

  • Presence of Water: Hydrated or basic cobalt carbonates will exhibit an initial mass loss step corresponding to dehydration before the carbonate decomposition begins.[2][3]

Conclusion

The thermal decomposition of this compound is a versatile and widely used method for synthesizing cobalt oxides. The final product and its properties are critically dependent on the reaction conditions, primarily the temperature and atmosphere. A thorough understanding of the decomposition pathways and the application of thermal analysis techniques such as TGA, DTA/DSC, and EGA are essential for controlling the synthesis process and producing materials with tailored characteristics for advanced applications in various scientific and industrial fields. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals working with these materials.

References

solubility of cobalt(II) carbonate in acidic solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Cobalt(II) Carbonate in Acidic Solutions

Introduction

This compound (CoCO₃) is an inorganic compound that typically appears as a pink or reddish paramagnetic solid.[1][2] It is an intermediate in the hydrometallurgical purification of cobalt from its ores and serves as a precursor to catalysts and pigments.[1][3] While this compound is generally considered sparingly soluble in water, its solubility is significantly enhanced in acidic solutions.[1][4][5] This guide provides a comprehensive overview of the chemical principles governing this increased solubility, quantitative data, and experimental methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.

Chemical Principles of Dissolution

The solubility of this compound is governed by chemical equilibria that are highly dependent on the pH of the solution.[4][6]

Solubility in Water

In pure water, this compound establishes a solubility equilibrium, dissociating into cobalt(II) ions (Co²⁺) and carbonate ions (CO₃²⁻). This process is characterized by a low solubility product constant (Ksp), indicating that only a small amount of the solid dissolves.[4]

The dissolution equilibrium in water is as follows: CoCO₃(s) ⇌ Co²⁺(aq) + CO₃²⁻(aq)

Reaction with Acids

In the presence of an acid, the carbonate ions produced from the dissolution of CoCO₃ react with hydronium ions (H₃O⁺) or protons (H⁺). This reaction forms carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into carbon dioxide gas (CO₂) and water (H₂O).[7]

The overall reaction of this compound with a strong acid can be represented as: CoCO₃(s) + 2H⁺(aq) → Co²⁺(aq) + H₂O(l) + CO₂(g)[7]

This consumption of carbonate ions by the acid shifts the initial solubility equilibrium to the right, according to Le Châtelier's principle, leading to a significant increase in the dissolution of the this compound solid.[4][6] The reaction is visually characterized by the effervescence of carbon dioxide gas as the solid dissolves.[7][8]

Specific examples with common mineral acids include:

  • Hydrochloric Acid: CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g)[2][7]

  • Sulfuric Acid: CoCO₃(s) + H₂SO₄(aq) → CoSO₄(aq) + H₂O(l) + CO₂(g)[7]

  • Nitric Acid: The reaction with nitric acid follows a similar pattern, producing cobalt(II) nitrate, water, and carbon dioxide.[7]

The following diagram illustrates the chemical pathway for the dissolution of this compound in an acidic medium.

G CoCO3_solid CoCO₃ (solid) Co2_aq Co²⁺ (aq) CoCO3_solid->Co2_aq Dissolution CO3_2_aq CO₃²⁻ (aq) CoCO3_solid->CO3_2_aq Dissolution H2CO3 H₂CO₃ (aq) CO3_2_aq->H2CO3 Protonation H_plus 2H⁺ (from acid) H_plus->H2CO3 H2O H₂O (l) H2CO3->H2O Decomposition CO2 CO₂ (g) H2CO3->CO2 G start Start prep_acid Prepare Acidic Solutions of Known pH start->prep_acid add_CoCO3 Add Excess CoCO₃ to Solutions prep_acid->add_CoCO3 equilibrate Equilibrate at Constant Temperature with Agitation add_CoCO3->equilibrate filter Filter to Separate Solid and Liquid Phases equilibrate->filter measure_pH Measure Final pH of Filtrate filter->measure_pH analyze_Co Analyze [Co²⁺] in Filtrate (e.g., by AAS/ICP-OES) filter->analyze_Co end End analyze_Co->end

References

Unveiling the Magnetic Secrets of Cobalt(II) Carbonate at Low Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cobalt(II) carbonate (CoCO₃), an inorganic compound with a rhombohedral crystal structure akin to calcite, exhibits intriguing magnetic properties at cryogenic temperatures. This technical guide provides an in-depth exploration of the low-temperature magnetic behavior of CoCO₃, synthesizing key data and experimental methodologies from scientific literature. Understanding these properties is crucial for its potential applications in various fields, including materials science and as a precursor in the synthesis of other cobalt compounds.

Core Magnetic Properties

At room temperature, this compound is paramagnetic. However, as the temperature decreases, it undergoes a transition to an antiferromagnetic state. This transition is characterized by the Néel temperature (Tɴ) , below which the magnetic moments of adjacent cobalt ions align in an antiparallel fashion. Additionally, CoCO₃ exhibits weak ferromagnetism at very low temperatures.

Quantitative Magnetic and Thermodynamic Data

The magnetic and thermodynamic properties of this compound at low temperatures have been characterized by various experimental techniques. The key parameters are summarized in the tables below.

Magnetic ParameterValueReference
Néel Temperature (Tɴ)18.1 K[1]
Curie-Weiss Temperature (θ)-38 K
Curie Constant (C)3.14 cm³·K/mol
Effective Magnetic Moment (μ_eff)5.01 μ_B
Spontaneous Magnetic Moment (at 1.9 K)1500 cgs emu/mole[1]
Magnetic Susceptibility (χ_⟂ at 1.9 K)55 x 10⁻³ cgs emu/mole[1]

Table 1: Key magnetic parameters of this compound. The Curie-Weiss temperature and Curie Constant are derived from the analysis of magnetic susceptibility data.

Temperature (K)Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹)
50.13
100.82
152.45
205.15
258.20
3011.15
3111.6 (Peak of anomaly)
4017.05
5022.80

Table 2: Selected low-temperature molar heat capacity data for this compound. A small, broad anomaly in the heat capacity is observed, peaking at approximately 31 K.[2]

Experimental Protocols

The characterization of the low-temperature magnetic properties of this compound involves several key experimental techniques.

Magnetic Susceptibility Measurement

Objective: To determine the temperature dependence of the magnetic susceptibility and to identify the magnetic ordering temperature.

Methodology:

  • Apparatus: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM) equipped with a cryostat for low-temperature measurements.

  • Sample Preparation: A powdered sample of high-purity this compound is encapsulated in a gelatin capsule or a similar non-magnetic sample holder.

  • Procedure:

    • The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field (zero-field-cooled, ZFC).

    • A small DC magnetic field (typically 100-1000 Oe) is applied.

    • The magnetic moment of the sample is measured as the temperature is slowly increased.

    • For field-cooled (FC) measurements, the sample is cooled from a temperature above the Néel temperature in the presence of the same DC magnetic field, and the magnetic moment is measured as the temperature is decreased.

    • The magnetic susceptibility (χ) is calculated as the ratio of the measured magnetic moment to the applied magnetic field and the sample mass.

  • Data Analysis: The inverse magnetic susceptibility (1/χ) is plotted against temperature (T). In the paramagnetic region, the data is fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss temperature (θ).[3] The Néel temperature is identified as the peak in the ZFC magnetic susceptibility curve.

Neutron Powder Diffraction

Objective: To determine the magnetic structure of this compound in its ordered state.

Methodology:

  • Apparatus: A high-resolution neutron powder diffractometer at a neutron source facility, equipped with a cryostat.

  • Sample Preparation: A powdered sample of this compound is loaded into a vanadium sample can, which is a nearly transparent material for neutrons.

  • Procedure:

    • A neutron diffraction pattern is collected at a temperature above the Néel temperature (in the paramagnetic state) to determine the crystal structure.

    • The sample is then cooled to a temperature well below the Néel temperature (e.g., 4 K).

    • A neutron diffraction pattern of the magnetically ordered state is collected.

  • Data Analysis:

    • The diffraction pattern from the paramagnetic state is analyzed using Rietveld refinement to confirm the crystal structure.

    • The low-temperature diffraction pattern will show additional Bragg peaks of magnetic origin. The positions of these magnetic peaks are used to determine the magnetic unit cell and the propagation vector of the magnetic ordering.

    • The intensities of the magnetic Bragg peaks are used to determine the orientation and magnitude of the magnetic moments on the cobalt ions. This is achieved by refining a model of the magnetic structure against the experimental data.

Specific Heat Measurement

Objective: To measure the heat capacity as a function of temperature to identify the magnetic phase transition and to study the associated entropy changes.

Methodology:

  • Apparatus: A physical property measurement system (PPMS) with a heat capacity option, or a dedicated low-temperature calorimeter.

  • Sample Preparation: A small, well-characterized pellet or powdered sample of this compound is attached to the sample platform of the calorimeter using a small amount of thermal grease to ensure good thermal contact.

  • Procedure: The heat capacity is measured using a relaxation method. A known amount of heat is applied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from these values. This process is repeated over the desired temperature range.

  • Data Analysis: The heat capacity (Cp) is plotted as a function of temperature. A lambda-type anomaly in the Cp vs. T curve is indicative of a second-order phase transition, such as the antiferromagnetic transition. The entropy change associated with the transition can be calculated by integrating the magnetic contribution to the heat capacity divided by temperature.

Visualizations

Magnetic Structure of this compound

Below its Néel temperature, this compound adopts an antiferromagnetic structure. The magnetic moments of the Co²⁺ ions are aligned ferromagnetically within the (001) planes, and these planes are coupled antiferromagnetically along the c-axis.

Antiferromagnetic_Structure cluster_layer1 Ferromagnetic Layer 1 (z=0) cluster_layer2 Ferromagnetic Layer 2 (z=c/2) a1 Co²⁺ b1 Co²⁺ a2 Co²⁺ c1 Co²⁺ b2 Co²⁺ b1->b2 Antiferromagnetic Coupling c2 Co²⁺

Caption: Antiferromagnetic ordering in CoCO₃ below Tɴ.

Experimental Workflow for Magnetic Characterization

The process of characterizing the low-temperature magnetic properties of a material like this compound follows a systematic workflow.

Experimental_Workflow cluster_synthesis Material Preparation cluster_measurements Low-Temperature Measurements cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of CoCO₃ Characterization Structural Characterization (XRD) Synthesis->Characterization MagSus Magnetic Susceptibility Characterization->MagSus Neutron Neutron Diffraction Characterization->Neutron SpecHeat Specific Heat Characterization->SpecHeat CW_Fit Curie-Weiss Analysis MagSus->CW_Fit MagStruct Magnetic Structure Determination Neutron->MagStruct Thermo Thermodynamic Analysis SpecHeat->Thermo Final_Report Comprehensive Report CW_Fit->Final_Report MagStruct->Final_Report Thermo->Final_Report

Caption: Workflow for magnetic characterization of CoCO₃.

References

Cobalt(II) Carbonate as a Precursor for Co₃O₄ Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt(II,III) oxide (Co₃O₄) utilizing cobalt(II) carbonate (CoCO₃) as a precursor. The primary method detailed is thermal decomposition, a robust and widely adopted technique for producing Co₃O₄ with tunable physicochemical properties. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes the synthesis workflow and underlying chemical transformations.

Introduction

Cobalt(II,III) oxide (Co₃O₄) is a mixed-valence p-type semiconductor that has garnered significant research interest due to its diverse applications in catalysis, energy storage (as an anode material for lithium-ion batteries and for supercapacitors), and sensing. The properties of Co₃O₄ are intrinsically linked to its morphology, particle size, and surface area, which can be meticulously controlled by the synthesis method and the choice of precursor. This compound has emerged as a popular precursor for Co₃O₄ synthesis due to its relative stability and the straightforward nature of its thermal decomposition, which primarily yields Co₃O₄ and carbon dioxide. This guide will delve into the specifics of this synthesis route.

Experimental Protocols

The synthesis of Co₃O₄ from this compound is typically a two-step process: the preparation of the this compound precursor, followed by its thermal decomposition (calcination).

Synthesis of this compound Precursor

While commercially available this compound can be used directly, bespoke synthesis of the precursor allows for greater control over its morphology, which can be retained in the final Co₃O₄ product. A common method is precipitation:

Protocol: Precipitation of this compound

  • Solution Preparation: Prepare an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). A typical concentration is 0.005 M.

  • Precipitating Agent: Prepare a separate aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).

  • Precipitation: Add the carbonate solution dropwise to the cobalt salt solution under vigorous stirring at room temperature. A precipitate of this compound will form.

  • Aging: Allow the mixture to stir for an extended period (e.g., 6 hours) to ensure complete precipitation and to control the particle size and morphology.

  • Separation and Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected solid multiple times with deionized water to remove any unreacted salts and byproducts.

  • Drying: Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain the this compound powder.

Thermal Decomposition of this compound to Co₃O₄

The crucial step in converting the precursor to the desired oxide is calcination. The temperature, duration, and atmosphere of the calcination process significantly influence the final properties of the Co₃O₄.

Protocol: Calcination of this compound

  • Sample Preparation: Place a known quantity of the dried this compound powder in a ceramic crucible.

  • Calcination: Place the crucible in a muffle furnace. Heat the sample in air to the desired calcination temperature. Common temperature ranges are between 300 °C and 600 °C.[1] The heating rate can also be a controlled parameter.

  • Isothermal Treatment: Hold the sample at the target temperature for a specific duration, typically ranging from 30 minutes to several hours. For example, calcination at 500 °C for 3 hours is a frequently cited condition.

  • Cooling: After the isothermal treatment, allow the furnace to cool down naturally to room temperature.

  • Product Collection: The resulting black or dark grey powder is Co₃O₄.

Data Presentation

The properties of the synthesized Co₃O₄ are highly dependent on the calcination conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Influence of Calcination Temperature on Co₃O₄ Properties

PrecursorCalcination Temperature (°C)Calcination Time (h)Resulting Particle/Crystallite SizeBET Surface Area (m²/g)
Cobalt Hydroxide2003Microspheres131.8[2]
Cobalt Carbonate300225 nm-
Cobalt Hydroxide3003-76.1[2]
Basic Cobalt Carbonate392.760.53--
Cobalt Hydroxide4003-55.2[2]
Cobalt Carbonate500330-39 nm-
Cobalt Complex580-600240-60 nm (spherical), 200 nm - 1 µm (block)-[3]

Table 2: Electrochemical Properties of Co₃O₄ Synthesized from Cobalt Precursors

Precursor Synthesis MethodCalcination Temperature (°C)Calcination Time (h)Electrode ApplicationKey Electrochemical Performance Metric
Hydrothermal2003Li-ion Battery AnodeInitial Discharge Capacity: 1330 mAh/g[2]
Hydrothermal3003Li-ion Battery AnodeInitial Discharge Capacity: 985 mAh/g[2]
Hydrothermal4003Li-ion Battery AnodeInitial Discharge Capacity: 898 mAh/g[2]
HydrothermalNot specifiedNot specifiedSupercapacitorSpecific Capacitance: 1850 F/g at 1 A/g
Gas-phase Diffusion PrecipitationNot specified2SupercapacitorSpecific Capacitance: 640 F/g at 1 A/g

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Co₃O₄ from a cobalt(II) salt precursor.

G cluster_0 Precursor Synthesis cluster_1 Thermal Decomposition Co_Salt Cobalt(II) Salt Solution (e.g., CoCl₂, Co(NO₃)₂) Precipitation Precipitation (Vigorous Stirring) Co_Salt->Precipitation Carbonate_Source Carbonate Source Solution (e.g., Na₂CO₃, (NH₄)₂CO₃) Carbonate_Source->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying CoCO3 This compound (CoCO₃) Precursor Powder Washing_Drying->CoCO3 Calcination Calcination (Muffle Furnace, Air) CoCO3->Calcination Heat Co3O4 Cobalt(II,III) Oxide (Co₃O₄) Final Product Calcination->Co3O4

Caption: Experimental workflow for Co₃O₄ synthesis.

Thermal Decomposition Pathway

The thermal decomposition of this compound in the presence of oxygen follows a specific reaction pathway to form Co₃O₄.

G 6CoCO₃(s) + O₂(g) → 2Co₃O₄(s) + 6CO₂(g) cluster_products Products CoCO3 CoCO₃ (s) (this compound) Heat Heat (Δ) CoCO3->Heat O2 O₂ (g) (Oxygen) O2->Heat Co3O4 Co₃O₄ (s) (Cobalt(II,III) Oxide) Heat->Co3O4 CO2 CO₂ (g) (Carbon Dioxide) Heat->CO2

Caption: Thermal decomposition of CoCO₃ to Co₃O₄.

Conclusion

The use of this compound as a precursor for the synthesis of Co₃O₄ via thermal decomposition is a versatile and effective method. By carefully controlling the synthesis parameters of the precursor and the subsequent calcination conditions, researchers can tailor the physical and electrochemical properties of the final Co₃O₄ material to suit a wide range of applications. This guide provides a foundational understanding and practical protocols for scientists and professionals working in materials science and related fields.

References

Thermogravimetric Analysis of Cobalt(II) Carbonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of cobalt(II) carbonate (CoCO₃). It details the experimental protocols, thermal decomposition pathways, and quantitative data essential for researchers and professionals working with this compound.

Introduction to Thermogravimetric Analysis of this compound

Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition of this compound. This method measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data provides valuable insights into the compound's composition, the presence of hydrates, and the nature of its thermal decomposition products. The thermal behavior of this compound is significantly influenced by the atmosphere (inert or oxidizing) and whether it is in its anhydrous, hydrated, or basic form.

Thermal Decomposition Pathways

The thermal decomposition of this compound follows distinct pathways depending on the surrounding atmosphere.

2.1. Inert Atmosphere (e.g., Nitrogen, Argon)

In an inert atmosphere, anhydrous this compound decomposes directly to cobalt(II) oxide (CoO) and carbon dioxide (CO₂).[1] For hydrated forms of this compound, an initial weight loss corresponding to the removal of water molecules is observed at lower temperatures, followed by the decomposition of the anhydrous carbonate.[2]

The primary decomposition reaction is:

CoCO₃(s) → CoO(s) + CO₂(g)

2.2. Oxidizing Atmosphere (e.g., Air, Oxygen)

In the presence of oxygen, the decomposition process is more complex. This compound first decomposes to form cobalt(II,III) oxide (Co₃O₄), a mixed-valence oxide, and carbon dioxide.[1] At higher temperatures, typically above 900°C, Co₃O₄ further decomposes to cobalt(II) oxide (CoO) and oxygen (O₂).[3]

The decomposition reactions in an oxidizing atmosphere are:

3CoCO₃(s) + ½O₂(g) → Co₃O₄(s) + 3CO₂(g) Co₃O₄(s) → 3CoO(s) + ½O₂(g)

Basic cobalt carbonate also decomposes in a multi-step process, often involving the initial loss of water and hydroxyl groups, followed by the decomposition of the carbonate to form cobalt oxides.[3][4]

Below is a diagram illustrating the thermal decomposition pathways of this compound.

DecompositionPathways Decomposition Pathways of this compound CoCO3 This compound (CoCO₃) Heat_Inert Heat (Inert Atmosphere) CoCO3->Heat_Inert Heat_Oxidizing Heat (Oxidizing Atmosphere) CoCO3->Heat_Oxidizing CoCO3_H2O Hydrated this compound (CoCO₃·nH₂O) CoCO3_H2O->CoCO3 Dehydration H2O Water (H₂O) CoCO3_H2O->H2O Basic_CoCO3 Basic this compound Basic_CoCO3->CoCO3 Dehydroxylation & Dehydration Basic_CoCO3->H2O CO2 Carbon Dioxide (CO₂) O2 Oxygen (O₂) CoO Cobalt(II) Oxide (CoO) Co3O4 Cobalt(II,III) Oxide (Co₃O₄) High_Heat High Temperature (>900°C) Co3O4->High_Heat Heat_Inert->CO2 Heat_Inert->CoO Heat_Oxidizing->CO2 Heat_Oxidizing->Co3O4 High_Heat->O2 High_Heat->CoO

Caption: Thermal decomposition pathways of different forms of this compound.

Quantitative Data from Thermogravimetric Analysis

The following tables summarize the quantitative data obtained from the TGA of this compound under different conditions. The temperature ranges and weight losses can vary depending on experimental factors such as heating rate and particle size.

Table 1: TGA Data for Anhydrous this compound (CoCO₃)

AtmosphereTemperature Range (°C)Weight Loss (%)Decomposition Product
Inert (N₂)230 - 330~37CoO
Oxidizing (Air)200 - 300~29.5Co₃O₄
Oxidizing (Air)> 900~6.7CoO

Table 2: TGA Data for Hydrated this compound (CoCO₃·nH₂O)

AtmosphereTemperature Range (°C)Weight Loss StepDescription
Inert (N₂) / Air< 200DehydrationLoss of water molecules.[2]
Inert (N₂)> 220DecarbonationDecomposition to CoO.[5]
Air> 200Decarbonation & OxidationDecomposition to Co₃O₄.

Table 3: TGA Data for Basic this compound

AtmosphereTemperature Range (°C)Weight Loss StepDescription
Air< 335Dehydration/DehydroxylationLoss of water and hydroxyl groups.
Air~335DecompositionFormation of Co₃O₄.[3]

Experimental Protocols

A generalized experimental protocol for conducting TGA of this compound is provided below. It is important to note that specific parameters should be optimized based on the instrument and the specific research objectives.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 1000°C is required. The instrument should have precise temperature and atmosphere control.

4.2. Sample Preparation

  • Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder to ensure uniform heat distribution.

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina, platinum).[6]

4.3. TGA Measurement

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the system with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidizing atmosphere) at a constant flow rate (e.g., 20-100 mL/min).

  • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over the desired temperature range (e.g., from room temperature to 1000°C).[4]

  • Record the sample weight as a function of temperature.

4.4. Data Analysis

  • Plot the percentage weight loss versus temperature to obtain the TGA curve.

  • The derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures of the maximum rates of weight loss.

  • From the TGA curve, determine the onset and end temperatures of each decomposition step and the corresponding percentage weight loss.

Below is a diagram illustrating a typical experimental workflow for the TGA of this compound.

TGA_Workflow Experimental Workflow for TGA of this compound Start Start SamplePrep Sample Preparation (Grinding, Weighing) Start->SamplePrep InstrumentSetup Instrument Setup (Calibration, Atmosphere Selection) SamplePrep->InstrumentSetup TGA_Run TGA Measurement (Heating at a constant rate) InstrumentSetup->TGA_Run DataCollection Data Collection (Weight vs. Temperature) TGA_Run->DataCollection DataAnalysis Data Analysis (TGA/DTG Curve Generation) DataCollection->DataAnalysis Interpretation Interpretation of Results (Decomposition Steps, Weight Loss) DataAnalysis->Interpretation End End Interpretation->End

Caption: A generalized experimental workflow for thermogravimetric analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By carefully controlling experimental conditions, particularly the atmosphere, researchers can gain detailed insights into the dehydration, dehydroxylation, and decomposition processes of this compound. The quantitative data and decomposition pathways presented in this guide serve as a valuable resource for scientists and professionals in materials science, catalysis, and drug development.

References

chemical formula and molar mass of basic cobalt carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Basic Cobalt Carbonate

Introduction

Basic cobalt carbonate is an inorganic compound that serves as a crucial intermediate in the hydrometallurgical purification of cobalt from its ores. It is also utilized as an inorganic pigment and a precursor for various catalysts and cobalt salts.[1] The term "basic cobalt carbonate" can refer to several cobalt(II) carbonate-hydroxide compounds, which are often found as hydrates. This guide provides a comprehensive overview of its chemical properties, synthesis, and thermal decomposition for researchers, scientists, and drug development professionals.

Chemical Formula and Molar Mass

The composition of basic cobalt carbonate can vary, leading to different chemical formulas and molar masses. The most common forms are this compound hydroxide (B78521) (2:3) monohydrate and other related structures. A summary of these is provided below.

Compound NameChemical FormulaMolar Mass ( g/mol )Synonyms
This compound hydroxide (2:3) monohydrateC₂H₄Co₃O₉348.85Basic cobalt carbonate; Cobaltous carbonate, basic
This compoundCoCO₃118.941Cobaltous carbonate; Spherocobaltite
Basic Cobalt CarbonateC₂H₆Co₅O₁₂516.73di[carbonato(2-)] hexahydroxypentacobalt
Cobalt Carbonate Hydroxide HydrateCo(CO₃)₀.₅(OH)·0.11H₂O-CCHH

Note: The exact composition of basic cobalt carbonate can vary, and it is often a mixture of cobalt carbonate and cobalt hydroxide.

Quantitative Data

The thermal decomposition of basic cobalt carbonate is a critical characteristic, particularly for its application as a precursor to cobalt oxides.

Table 1: Thermal Decomposition Data for Basic Cobalt Carbonate
ParameterValueConditions
Dehydration Start Temperature303 KIn air atmosphere
Decomposition Start Temperature493 KIn air atmosphere
Complete Decomposition Temperature> 625 KIn air atmosphere, forming Co₃O₄
Mass Loss upon Decomposition29.5%Theoretical mass loss is in good agreement with experimental data.[2]
Activation Energy (E)106.139 - 144.537 kJ/mol-
Frequency Factor (lg A)9.396 - 11.868-

Experimental Protocols

Synthesis of Basic Cobalt Carbonate via Precipitation

This protocol describes the preparation of basic cobalt carbonate by precipitation from a cobalt salt solution using a carbonate source.

Materials:

  • Cobalt(II) nitrate (B79036) (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride (CoCl₂·6H₂O)[3][4]

  • Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)[1][5] or Ammonium (B1175870) bicarbonate[4]

  • Distilled water

  • Reactor vessel

  • Stirrer and heating plate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a solution of the cobalt salt (e.g., 140-150 g/L cobalt chloride solution).[4]

  • Prepare a solution of the precipitating agent (e.g., 250 g/L ammonium bicarbonate solution).[4]

  • Add the ammonium bicarbonate solution to the reactor and begin stirring while heating to a predetermined temperature.[4]

  • Slowly pump the cobalt chloride solution into the reactor at a controlled rate (e.g., 0.75 L/h).[4]

  • Monitor the pH of the reaction mixture, stopping the addition of the cobalt solution when the pH reaches 7.0-7.3.[4]

  • Allow the mixture to age for 30 minutes, then increase the temperature to 85°C and hold for 10 minutes.[4]

  • Filter the resulting precipitate and wash it thoroughly with distilled water.[4]

  • Dry the solid product in an oven to obtain basic cobalt carbonate.[4]

Hydrothermal Synthesis of Cobalt Carbonate

This method yields crystalline cobalt carbonate particles.

Materials:

  • Cobalt salt (e.g., cobalt acetate, cobalt chloride, or cobalt nitrate)[3]

  • Urea (B33335) (CO(NH₂)₂)[3]

  • Cetyltrimethylammonium bromide (CTAB) as a surfactant[3]

  • Distilled water

  • Teflon-lined stainless steel autoclave[3]

Procedure:

  • Dissolve 2.5 mmol of the cobalt salt, 0.1 mmol of CTAB, and a specific amount of urea (molar ratio of cobalt salt to urea from 1:3 to 1:20) in 60 mL of distilled water.[3]

  • Stir the mixture vigorously for approximately 10 minutes.[3]

  • Transfer the solution to a Teflon-lined stainless steel autoclave.[3]

  • Heat the autoclave to 160°C for 24-36 hours.[3]

  • After cooling, centrifuge the product and wash it several times with deionized water.[6]

  • Dry the final product in an oven at 60°C for 12 hours.[6]

Thermal Decomposition Analysis

This protocol outlines the study of the thermal decomposition of basic cobalt carbonate using thermogravimetric (TG) and differential thermal analysis (DTA).

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Thermal Analyzer (DTA)

  • X-ray Diffractometer (XRD) for phase identification of products[5]

Procedure:

  • Place a known amount of the basic cobalt carbonate sample into the TG/DTA instrument.

  • Heat the sample at a constant rate (e.g., 2.5, 5.0, 10.0, 15.0, or 20.0 K·min⁻¹) in a controlled atmosphere (e.g., air or nitrogen).[2]

  • Record the mass loss (TG) and temperature difference (DTA) as a function of temperature.

  • The decomposition of basic cobalt carbonate in air typically shows a two-stage process: dehydration followed by the decomposition of the carbonate to form cobalt oxide (Co₃O₄).[2]

  • The final product can be analyzed by XRD to confirm its crystal structure.[5]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of basic cobalt carbonate followed by its thermal decomposition to produce cobalt oxide nanoparticles.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reagents Cobalt Salt + Precipitant Solution mixing Mixing and Reaction (Precipitation or Hydrothermal) reagents->mixing filtration Filtration and Washing mixing->filtration drying Drying filtration->drying bcc Basic Cobalt Carbonate Product drying->bcc thermal_decomposition Thermal Decomposition (Calcination) bcc->thermal_decomposition co3o4 Co3O4 Nanoparticles thermal_decomposition->co3o4 analysis Analysis (XRD, SEM, etc.) co3o4->analysis

Caption: Workflow for the synthesis and thermal conversion of basic cobalt carbonate.

References

hydrothermal synthesis of cobalt carbonate microstructures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrothermal Synthesis of Cobalt Carbonate Microstructures

Introduction

Cobalt carbonate (CoCO3) microstructures have garnered significant interest in materials science primarily as efficient precursors for the synthesis of cobalt oxide (Co3O4) nanoparticles.[1][2] These cobalt oxides are crucial in various applications, including gas sensors, lithium-ion batteries, and catalysis, owing to their unique electronic and magnetic properties.[1][3] The morphology, particle size, and purity of the initial CoCO3 significantly influence the final properties of the Co3O4 material.[4]

The hydrothermal synthesis method offers a versatile and cost-effective approach for producing well-defined, crystalline CoCO3 microstructures.[1] This technique involves chemical reactions in aqueous solutions within a sealed vessel (autoclave) at elevated temperatures and pressures. It allows for precise control over the size, shape, and crystallinity of the final product by tuning various reaction parameters, making it a superior method compared to conventional solid-state reactions.[5] This guide provides a comprehensive overview of the hydrothermal synthesis of cobalt carbonate, detailing experimental protocols, the influence of synthesis parameters, and characterization techniques for researchers and professionals in materials science and drug development.

Core Experimental Protocol: A Generalized Approach

The hydrothermal synthesis of cobalt carbonate typically involves the reaction of a soluble cobalt salt with a carbonate source in an aqueous medium under controlled temperature and time. Urea (B33335) is a commonly used and environmentally benign carbonate source, as it decomposes upon heating to produce carbonate ions in situ.[1]

Materials and Reagents
  • Cobalt Precursor: Cobalt(II) salt, such as cobalt nitrate (B79036) hexahydrate (Co(NO3)2·6H2O), cobalt chloride hexahydrate (CoCl2·6H2O), or cobalt acetate (B1210297) tetrahydrate (Co(CH3COO)2·4H2O).[1]

  • Carbonate Source: Urea (CO(NH2)2) or ammonium (B1175870) carbonate ((NH4)2CO3).[1][4]

  • Surfactant (Optional): Cetyltrimethylammonium bromide (CTAB) to control particle morphology and prevent agglomeration.[1][2]

  • Solvent: Deionized water. Mixed solvent systems, such as water-ethanol or water-glycerol, can also be used to tune particle shape.[3][6]

Detailed Synthesis Procedure (Example)

This protocol is based on the work of Nassar et al., which demonstrates a typical hydrothermal process.[1][2]

  • Precursor Solution Preparation:

    • Dissolve 2.5 mmol of a cobalt salt (e.g., 0.60 g of CoCl2·6H2O) and a specific amount of urea (e.g., molar ratio of cobalt salt to urea ranging from 1:3 to 1:20) in 60 mL of deionized water.[1]

    • Add a surfactant, such as 0.1 mmol (36.5 mg) of CTAB, to the solution.[1]

    • Stir the mixture vigorously for approximately 10 minutes to ensure all components are completely dissolved.[1]

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave.[1]

    • Seal the autoclave and heat it in an electric oven to a target temperature, typically 160 °C, for a duration of 24 to 36 hours.[1][2]

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down naturally to room temperature.

    • Collect the pink solid product by centrifugation.[1]

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.[1]

    • Dry the final cobalt carbonate powder in an oven at 60 °C for 24 hours.[1]

The diagram below illustrates the general workflow for this process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_post Post-Processing cluster_analysis Analysis prep_solution Prepare Precursor Solution (Cobalt Salt + Urea + DI Water) mix_solution Vigorous Stirring prep_solution->mix_solution transfer Transfer to Autoclave mix_solution->transfer hydrothermal Hydrothermal Reaction (e.g., 160°C, 24h) transfer->hydrothermal cool Cool to Room Temp hydrothermal->cool wash Wash & Centrifuge (DI Water & Ethanol) cool->wash dry Dry in Oven (e.g., 60°C, 24h) wash->dry product Final CoCO3 Product dry->product char Characterization (XRD, SEM) product->char

Caption: Experimental workflow for hydrothermal synthesis of CoCO3.

Influence of Synthesis Parameters on Microstructure

The morphology, size, and crystallinity of cobalt carbonate microstructures can be precisely controlled by adjusting the synthesis parameters.

  • Temperature and Time: Reaction temperature and duration are critical. Higher temperatures and longer reaction times generally lead to increased crystallinity and larger particle sizes.[4][5] For instance, pure CoCO3 nanoparticles can be obtained at 120 °C in as little as 30 minutes.[4]

  • Cobalt Precursor: The choice of the cobalt salt's counter-ion (e.g., acetate, chloride, nitrate) can influence the morphology of the resulting CoCO3 particles.[1]

  • Solvent System: Using a mixed solvent system, such as water and ethanol or glycerol, can effectively control the shape of the CoCO3 crystals.[3][6] The volume ratio of the solvents plays a key role in fabricating novel structures.[3]

  • Additives and Surfactants: Surfactants like CTAB are used to control particle growth and prevent agglomeration, leading to more uniform, sub-micrometer crystalline particles.[1]

The logical relationship between these parameters and the final product characteristics is depicted below.

G cluster_params Synthesis Parameters cluster_props Product Characteristics param_temp Temperature process Hydrothermal Synthesis param_temp->process param_time Reaction Time param_time->process param_precursor Cobalt Precursor param_precursor->process param_solvent Solvent System param_solvent->process param_additive Additives (Surfactants) param_additive->process prop_morph Morphology process->prop_morph prop_size Particle Size process->prop_size prop_cryst Crystallinity process->prop_cryst prop_purity Purity process->prop_purity

Caption: Influence of synthesis parameters on CoCO3 microstructure properties.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of cobalt carbonate and its derivatives, highlighting the relationship between synthesis conditions and product characteristics.

Table 1: Synthesis Parameters for Cobalt Carbonate (CoCO3)

Cobalt Precursor Carbonate Source Additive Temp. (°C) Time (h) Resulting Product Reference
Cobalt Acetate Urea CTAB 160 24-36 Sub-micrometer CoCO3 [1]
Cobalt Chloride Urea CTAB 160 24-36 Sub-micrometer CoCO3 [1]
Cobalt Nitrate Urea CTAB 160 24-36 Sub-micrometer CoCO3 [1]
Cobalt Acetate (NH4)2CO3 None 120 0.5 CoCO3 Nanoparticles [4]
Cobalt Nitrate Urea Glycine/NaOH 150 5-48 Co(CO3)x(OH)y Nanomaterial [7]

| Cobalt Chloride | Urea | Graphene Oxide | 130 | 3 | Co(CO3)0.5OH·0.11H2O-RGO |[8][9] |

Table 2: Characterization Data of Synthesized Cobalt Microstructures

Precursor Material Calcination Temp. (°C) Calcination Time (h) Final Product Avg. Particle Size Reference
CoCO3 (from Acetate) 500 3 Co3O4 35 nm [1]
CoCO3 (from Chloride) 500 3 Co3O4 29 nm [1]
CoCO3 (from Nitrate) 500 3 Co3O4 29 nm [1]

| CoCO3 Microspheres | 300 | 2 | Co3O4 | 25 nm (crystallite) |[4] |

Characterization Techniques

To analyze the synthesized cobalt carbonate microstructures, several standard characterization techniques are employed:

  • X-ray Diffraction (XRD): Used to identify the crystal phase and purity of the synthesized material.[8][10] The diffraction peaks are compared with standard patterns (e.g., JCPDS cards) to confirm the formation of CoCO3 or cobalt carbonate hydroxide (B78521) hydrate.[8]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and surface features of the microstructures.[1][11]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging to observe the detailed morphology and size of nanoparticles, especially after calcination to Co3O4.[1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of carbonate groups (CO3²⁻) and other functional groups within the synthesized material.[2]

  • Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition behavior of CoCO3, which is crucial for determining the optimal temperature for calcination to Co3O4.[1] The theoretical weight loss for the decomposition of CoCO3 to Co3O4 is approximately 32.5%.[1]

Potential Applications in Drug Development

While cobalt carbonate itself is not widely documented as a drug delivery vehicle, analogous materials like calcium carbonate (CaCO3) are extensively studied for this purpose.[12][13] CaCO3 nanoparticles are biocompatible, biodegradable, and exhibit pH-sensitive properties, making them excellent candidates for controlled drug release.[13][14] They can be loaded with anticancer drugs, such as etoposide, and are designed to release their payload in the acidic microenvironment of tumors or within intracellular lysosomes.[12][13]

Given these parallels, hydrothermally synthesized cobalt-based microstructures could be explored for similar biomedical applications, particularly in diagnostics or as smart carriers, provided their biocompatibility and toxicity profiles are thoroughly evaluated. The primary application remains as a high-quality precursor for cobalt oxides used in sensing and energy storage.[1][3]

References

A Comparative Analysis of Anhydrous and Hydrated Cobalt(II) Carbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the anhydrous and hydrated forms of cobalt(II) carbonate is critical for its effective application. This in-depth technical guide provides a comprehensive comparison of their properties, detailed synthesis protocols, and explores their emerging roles in therapeutic applications, particularly in oncology.

This compound, in both its anhydrous (CoCO₃) and hydrated (CoCO₃·xH₂O) forms, serves as a vital precursor in the synthesis of cobalt-containing materials, catalysts, and pigments.[1] While chemically similar, the presence of water of hydration significantly influences the compound's physical and chemical characteristics, impacting its reactivity and suitability for various applications.

Core Properties: A Side-by-Side Comparison

The fundamental differences between anhydrous and hydrated this compound are summarized below, offering a clear overview of their key physicochemical properties.

PropertyAnhydrous this compoundHydrated this compound
Chemical Formula CoCO₃[2]CoCO₃·xH₂O[3]
Molar Mass 118.94 g/mol [2]118.94 g/mol (anhydrous basis)[3]
Appearance Pink or red-violet powder[1][4]Pink to reddish crystalline powder[5]
Crystal Structure Rhombohedral[2]Trigonal (hexahydrate)[2]
Density 4.13 g/cm³[2]Data not consistently available
Solubility in Water 0.000142 g/100 mL (20 °C)[4]Insoluble[5]
Solubility in Other Solvents Soluble in acids; insoluble in ethanol, methyl acetate[2][4]Soluble in acids[3]
Decomposition Temperature Decomposes at 427 °C to cobalt(II) oxide[2]Decomposes to the anhydrous form around 140 °C[2]
CAS Number 513-79-1[4]57454-67-8[6]

Experimental Protocols: Synthesis and Preparation

The synthesis of this compound can be achieved through various methods, primarily precipitation and hydrothermal processes. The choice of method can influence the resulting particle size, morphology, and degree of hydration.

Protocol 1: Precipitation Synthesis of Hydrated this compound

This method involves the reaction of a soluble cobalt(II) salt with a carbonate source in an aqueous solution.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of the cobalt(II) salt. For example, a 130 g/L CoCl₂ solution.[7]

    • Prepare a solution of the carbonate source. For example, a 250 g/L NH₄HCO₃ solution.[5][7]

  • Precipitation:

    • Heat the ammonium bicarbonate solution to a temperature between 40 and 60 °C with stirring (100-130 rpm).[7]

    • Slowly add the cobalt(II) chloride solution to the ammonium bicarbonate solution. The volume ratio of the NH₄HCO₃ solution to the CoCl₂ solution should be approximately 1.6-1.7.[7]

    • The dripping process can be divided into a rapid initial phase until the solution turns pink, followed by a slower addition.[7]

  • Aging and Washing:

    • After the addition is complete, continue stirring the solution for 1 hour.[7]

    • Perform solid-liquid separation using filtration.

    • Wash the resulting solid with warm (70 °C) deionized water until the pH of the filtrate is neutral (pH 7).[7]

  • Drying:

    • Dry the solid in an oven to obtain the hydrated this compound powder.

Protocol 2: Hydrothermal Synthesis of Hydrated this compound

This method allows for greater control over the crystallinity and morphology of the product.

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O, Co(NO₃)₂·6H₂O, or Co(CH₃COO)₂·4H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare Reaction Mixture:

    • In a typical synthesis, dissolve 2.5 mmol of a cobalt salt and a specific molar ratio of urea (e.g., 1:3 to 1:20 cobalt salt to urea) in 60 mL of deionized water.[8]

    • If used, add a small amount of CTAB (e.g., 0.1 mmol).[8]

    • Stir the mixture vigorously for approximately 10 minutes.[8]

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to 160 °C for 24-36 hours.[8]

  • Product Recovery:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the pink solid product by centrifugation.

    • Wash the product several times with deionized water and ethanol.

    • Dry the final product in an oven at 60 °C for 24 hours.[8]

Protocol 3: Preparation of Anhydrous this compound

Anhydrous this compound is typically prepared by the thermal decomposition of its hydrated form.

Materials:

  • Hydrated this compound

  • Furnace or heating apparatus

  • Crucible

Procedure:

  • Place the hydrated this compound powder in a crucible.

  • Heat the sample in a furnace. The dehydration process generally begins around 140 °C.[2]

  • Maintain the temperature to ensure all water of hydration is removed. The final decomposition to cobalt oxide occurs at a much higher temperature (427 °C), so careful temperature control is necessary to isolate the anhydrous carbonate.[2]

  • Cool the crucible in a desiccator to prevent rehydration.

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved, the following diagrams, created using the DOT language, visualize a typical experimental workflow for cobalt carbonate synthesis and a key therapeutic mechanism.

experimental_workflow cluster_synthesis Synthesis of Hydrated this compound cluster_purification Purification cluster_final_product Final Product start Prepare Aqueous Solutions (Cobalt Salt & Carbonate Source) precipitation Precipitation Reaction (Controlled Temperature & Stirring) start->precipitation aging Aging of Precipitate precipitation->aging filtration Filtration aging->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying characterization Characterization (XRD, SEM, TGA) drying->characterization signaling_pathway cluster_tme Tumor Microenvironment (Acidic pH) cluster_dissociation Dissociation cluster_effects Therapeutic Effects CoCO3_nanorods Cobalt Carbonate Nanorods Co2_ion Co²⁺ Ions CoCO3_nanorods->Co2_ion Low pH CO3_ion CO₃²⁻ Ions CoCO3_nanorods->CO3_ion Low pH fenton_reaction Fenton-like Reaction (with H₂O₂) Co2_ion->fenton_reaction neutralization Neutralization of TME CO3_ion->neutralization ros Reactive Oxygen Species (•OH) fenton_reaction->ros cell_death Cancer Cell Necrosis ros->cell_death

References

Spherocobaltite (CoCO₃): A Technical Guide to its Natural Occurrence and Mineral Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spherocobaltite, the naturally occurring mineral form of cobalt(II) carbonate (CoCO₃), is a member of the calcite group of minerals.[1][2] Characterized by its striking rose-red to pink coloration, this rare mineral is of significant interest to geologists, material scientists, and researchers in various fields, including drug development, due to the bioactive properties of cobalt compounds. This technical guide provides an in-depth overview of the natural occurrence, mineralogical forms, and physicochemical properties of spherocobaltite, supplemented with detailed experimental protocols for its characterization.

Natural Occurrence and Geological Environment

Spherocobaltite is a secondary mineral, meaning it is not formed during the initial crystallization of the host rock but rather through the alteration of pre-existing primary cobalt minerals.[3] Its formation is typically associated with the oxidized zones of hydrothermal cobalt-bearing mineral deposits.[4][5][6] The process involves the interaction of cobalt-rich solutions with carbonate-rich environments, leading to the precipitation of cobalt carbonate.

It is often found as crusts, spherical or globular aggregates, and more rarely, as distinct rhombohedral or scalenohedral crystals.[7][8] Notable occurrences of spherocobaltite include the Schneeberg District in Saxony, Germany, where it was first described in 1877, as well as significant deposits in the Katanga Province (formerly Shaba) of the Democratic Republic of Congo, Morocco, Mexico, and Australia.[1][2][5][6][9][10]

Associated Minerals: Spherocobaltite is commonly found in association with a variety of other minerals, which can be indicative of its presence. These include:

  • Primary Cobalt Minerals: Cobaltite (CoAsS)

  • Secondary Cobalt Minerals: Erythrite (Co₃(AsO₄)₂·8H₂O), Roselite (Ca₂(Co,Mg)(AsO₄)₂·2H₂O), and Annabergite (Ni₃(AsO₄)₂·8H₂O).[1][3][5]

  • Carbonate Minerals: Calcite (CaCO₃), Cobaltian Calcite ((Ca,Co)CO₃), Dolomite (CaMg(CO₃)₂), and Cobaltian Dolomite (Ca(Mg,Co)(CO₃)₂).[3][5][7]

  • Other Associated Minerals: Malachite (Cu₂CO₃(OH)₂).[7]

It is important to distinguish spherocobaltite from cobaltian calcite (also known as cobaltocalcite), which is a variety of calcite with a significant amount of cobalt substituting for calcium in its crystal structure, resulting in a pink color.[7][9][11] Pure spherocobaltite, however, is the distinct cobalt carbonate mineral.[9][11]

Mineral Forms and Physicochemical Properties

Spherocobaltite belongs to the calcite group of anhydrous carbonate minerals, all of which crystallize in the trigonal system and exhibit perfect rhombohedral cleavage.[3][4][9]

Physical Properties

The physical characteristics of spherocobaltite are summarized in the table below. Its most notable feature is its vibrant pink to rose-red color, which can sometimes be brownish or grayish due to impurities or alteration.[4][8]

PropertyDescription
Color Rose-red, pink, brownish red, grayish red.[4][7][8]
Luster Vitreous to sub-vitreous, sometimes pearly or waxy.[3][4][7]
Transparency Transparent to translucent.[4][7]
Crystal System Trigonal.[3][4][8]
Crystal Habit Commonly in spherical, globular, or botryoidal aggregates and as crusts.[7][8] Less commonly as rhombohedral or scalenohedral crystals.[7]
Cleavage Perfect in three directions, forming rhombohedrons.[3][7]
Fracture Uneven to subconchoidal.[7][8]
Hardness (Mohs) 3.0 - 4.0.[3][4][7][8]
Specific Gravity 4.10 - 4.21 g/cm³.[4][7][8]
Streak Pale pink to reddish-white.[4][7][11]
Other Effervesces in dilute acids.[7]
Chemical and Optical Properties

The chemical and optical properties of spherocobaltite are detailed in the table below.

PropertyDescription
Chemical Formula CoCO₃.[3][4][12]
Composition Cobalt: 49.55%, Carbon: 10.10%, Oxygen: 40.35% (by weight).[13]
Common Impurities Calcium (Ca), Nickel (Ni), Iron (Fe).[4]
Optical Class Uniaxial (-).[8]
Refractive Indices nω = 1.855 - 1.885, nε = 1.600.[8]
Birefringence 0.255 - 0.285.[8]
Pleochroism Dichroic: O = violet-red; E = rose-red.[2]

Experimental Protocols for Characterization

Accurate characterization of spherocobaltite is crucial for research and potential applications. The following are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Purpose: To identify the mineral phase and determine its crystal structure and lattice parameters.

Methodology:

  • Sample Preparation: A small, representative sample of the mineral is ground to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, often by pressing it into a shallow cavity.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection:

    • The instrument is operated at a voltage of 40 kV and a current of 30-40 mA.

    • The sample is scanned over a 2θ range of 10° to 90°.

    • A step size of 0.02° and a scan speed of 1-2° per minute are typically employed.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to confirm the identity of spherocobaltite (JCPDS card No. 11-0692). Rietveld refinement can be performed to obtain precise lattice parameters.

Electron Microprobe Analysis (EPMA)

Purpose: To determine the quantitative elemental composition of the mineral, including major, minor, and trace elements.

Methodology:

  • Sample Preparation: A polished thin section or a polished grain mount of the mineral is prepared. The surface must be flat and highly polished to ensure accurate analysis. The sample is then coated with a thin layer of carbon to make it conductive.

  • Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive X-ray spectrometers (WDS) is used.

  • Operating Conditions:

    • An accelerating voltage of 15-20 kV is applied.

    • A beam current of 10-20 nA is used.

    • A focused electron beam with a diameter of 1-5 μm is directed onto the sample surface.

  • Analysis and Standardization:

    • The intensities of characteristic X-rays emitted from the sample are measured by the WDS detectors.

    • These intensities are compared to those obtained from well-characterized standards of known composition (e.g., pure cobalt metal for Co, calcite for Ca, and other appropriate standards for impurity elements).

    • Matrix corrections (ZAF or similar) are applied to the raw data to account for differences in atomic number (Z), absorption (A), and fluorescence (F) effects between the sample and the standards.

Vibrational Spectroscopy (FTIR and Raman)

Purpose: To identify the functional groups (specifically the carbonate group) and to study the molecular structure and bonding within the mineral.

Methodology - Fourier Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the powdered sample (1-2 mg) is intimately mixed with about 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used on the powdered sample directly.

  • Instrumentation: A Fourier Transform Infrared spectrometer.

  • Data Collection:

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands corresponding to the vibrations of the carbonate ion (CO₃²⁻) are analyzed.

Methodology - Raman Spectroscopy:

  • Sample Preparation: A small crystal or a powdered sample is placed on a microscope slide. No special preparation is usually needed.

  • Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Collection:

    • The laser is focused on the sample through a microscope objective.

    • The scattered light is collected and directed to a spectrometer.

    • The spectral range covering the characteristic Raman bands of the carbonate group is scanned.

  • Data Analysis: The Raman shifts corresponding to the vibrational modes of the carbonate group are identified and analyzed.

Thermal Analysis (TGA/DTA)

Purpose: To study the thermal stability and decomposition behavior of spherocobaltite.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A simultaneous thermogravimetric analyzer-differential thermal analyzer (TGA-DTA) or a standalone TGA instrument.

  • Experimental Conditions:

    • The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the decomposition of cobalt carbonate to cobalt oxide and carbon dioxide. The DTA curve shows endothermic or exothermic events associated with phase transitions or decomposition.

Visualizations

Spherocobaltite_Formation_Pathway cluster_primary Primary Cobalt Minerals cluster_alteration Alteration Processes cluster_secondary Secondary Mineral Formation cluster_associated Associated Secondary Minerals Primary_Co_Minerals e.g., Cobaltite (CoAsS) Oxidation_Weathering Oxidation & Weathering Primary_Co_Minerals->Oxidation_Weathering releases Co²⁺ Carbonate_Rich_Fluids Interaction with Carbonate-Rich Fluids (CO₃²⁻) Oxidation_Weathering->Carbonate_Rich_Fluids Spherocobaltite Spherocobaltite (CoCO₃) Precipitation Carbonate_Rich_Fluids->Spherocobaltite Associated_Minerals Erythrite, Roselite, Cobaltian Calcite, Malachite Carbonate_Rich_Fluids->Associated_Minerals

Analytical_Workflow Sample Spherocobaltite Sample XRD X-ray Diffraction (XRD) Sample->XRD EPMA Electron Microprobe Analysis (EPMA) Sample->EPMA Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Sample->Spectroscopy Thermal_Analysis Thermal Analysis (TGA/DTA) Sample->Thermal_Analysis Phase_ID Phase Identification & Crystal Structure XRD->Phase_ID Composition Elemental Composition EPMA->Composition Functional_Groups Functional Group & Bonding Analysis Spectroscopy->Functional_Groups Thermal_Stability Thermal Stability & Decomposition Thermal_Analysis->Thermal_Stability

References

An In-depth Technical Guide to the Paramagnetic Behavior of Cobalt(II) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the paramagnetic properties of cobalt(II) carbonate (CoCO₃), detailing the theoretical underpinnings of its magnetic behavior, experimental methodologies for its characterization, and relevant quantitative data. This compound, an inorganic pink solid, is a classic example of a paramagnetic material at ambient temperatures, arising from the electronic structure of the cobalt(II) ion within its specific crystal lattice.

Theoretical Basis of Paramagnetism in this compound

This compound adopts a rhombohedral calcite-type crystal structure, in which each cobalt(II) ion is in an octahedral coordination environment, surrounded by six oxygen atoms from the carbonate ligands.[1] This specific geometric and electronic arrangement is the source of its magnetic properties.

Electronic Configuration and Crystal Field Theory

The magnetic behavior of a transition metal complex is dictated by its number of unpaired electrons. A free cobalt(II) ion has an electron configuration of [Ar] 3d⁷. In the octahedral crystal field created by the six carbonate oxygen atoms, the five degenerate 3d orbitals split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).

For a d⁷ ion like Co(II), the electrons can populate these orbitals in two ways, resulting in either a high-spin or a low-spin state. Given that carbonate is not a strong-field ligand, the crystal field splitting energy (Δo) is smaller than the electron pairing energy. Consequently, electrons will occupy the higher-energy e_g orbitals before pairing up in the t₂g orbitals. This results in a high-spin configuration of (t₂g)⁵(e_g)², which possesses three unpaired electrons . This high-spin state gives rise to a ⁴T₁g ground state term.

d_orbital_splitting cluster_0 Free Co(II) ion cluster_1 Co(II) in Octahedral Field d_orbitals 3d orbitals (degenerate) eg e_g d_orbitals->eg t2g t₂g d_orbitals->t2g Splitting (Δo) e1_up e2_up t1_up t2_up t3_up t1_down t2_down Magnetic_Behavior_Flow Temp_High High Temperature (T >> 31 K) Paramagnetic Paramagnetic State (Randomly oriented spins) Follows Curie-Weiss Law Temp_High->Paramagnetic Cooling Cooling Paramagnetic->Cooling Transition Néel Temperature (T_N ≈ 31 K) Cooling->Transition Antiferromagnetic Antiferromagnetic State (Antiparallel spin alignment) Transition->Antiferromagnetic Temp_Low Low Temperature (T < 31 K) Antiferromagnetic->Temp_Low Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants CoSO₄(aq) + 2NaHCO₃(aq) Precipitation Stirring & Precipitation Reactants->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Pure CoCO₃ Powder Drying->Product XRD X-Ray Diffraction (Structural Purity) Product->XRD Verify Structure SQUID SQUID Magnetometry (Magnetic Properties) Product->SQUID Measure Magnetism

References

A Technical Guide to the Synthesis and Formulation of Cobalt(II) Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cobalt(II) carbonate hydroxide (B78521), often referred to as basic cobalt carbonate, is an inorganic compound with a variable chemical formula, reflecting its nature as a mixed salt containing both carbonate and hydroxide anions. Its synthesis is of significant interest due to its applications as a precursor for cobalt oxides used in catalysis, energy storage, and pigments. This document provides a comprehensive overview of the common chemical formulas, detailed synthesis protocols, and the logical frameworks of various synthetic approaches.

Chemical Formula and Nomenclature

The chemical composition of this compound hydroxide is not represented by a single stoichiometric formula. Instead, several variations are reported in the literature, depending on the synthesis conditions which influence the ratio of carbonate to hydroxide ions. The most commonly cited formulas include:

  • Co₅(CO₃)₂(OH)₆ [1]

  • CoCO₃·Co(OH)₂ [2]

  • Co₂(CO₃)(OH)₂ [3]

  • Co(CO₃)₀.₅(OH)·0.11H₂O [1]

These formulations underscore the compound's character as a basic salt. For the purposes of this guide, the general formula Coₓ(CO₃)y(OH)z will be used to represent this class of compounds, with specific examples detailed in the synthesis sections.

Synthesis Methodologies

The preparation of this compound hydroxide predominantly involves precipitation from an aqueous solution of a cobalt(II) salt. The key to the synthesis is the controlled introduction of carbonate and hydroxide ions. Several effective methods are outlined below.

Hydrothermal Synthesis with Urea (B33335)

This method utilizes the thermal decomposition of urea to gradually release carbonate and hydroxide ions, facilitating a homogeneous precipitation and often leading to the formation of nanostructured materials.

Experimental Protocol:

  • A cobalt(II) salt, such as cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) or cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), and urea (CO(NH₂)₂) are dissolved in deionized water.

  • The solution is stirred to ensure homogeneity.

  • The resulting solution is transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature for a designated period.

  • After the reaction, the autoclave is allowed to cool to room temperature.

  • The precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and finally dried in an oven.

Quantitative Data for Hydrothermal Synthesis:

ParameterValueReference
Cobalt SaltCo(NO₃)₂·6H₂O[4]
Cobalt Salt Concentration1.5 mmol in 30 mL H₂O[5]
Urea ConcentrationNot specified[5]
Temperature95 °C[4]
Reaction Time6, 10, or 14 hours[4]
Alternative Reactants
Cobalt SaltCoCl₂·6H₂O (20 mmol)[1]
Urea Concentration20 mmol in 60 mL H₂O[1]
Temperature130 °C[1]
Reaction Time3 hours[1]

Reaction Pathway:

The synthesis relies on the hydrolysis of urea at elevated temperatures, which produces ammonia (B1221849) and carbon dioxide. The ammonia then reacts with water to generate hydroxide ions, while the carbon dioxide forms carbonate ions.

Urea_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_ions Precipitating Ions Urea Urea NH3 Ammonia Urea->NH3 Heat CO2 Carbon Dioxide Urea->CO2 Heat H2O Water OH- Hydroxide Ions NH3->OH- + H2O CO3^2- Carbonate Ions CO2->CO3^2- + H2O

Urea hydrolysis pathway for the generation of precipitating ions.
Precipitation with Sodium Carbonate

This is a direct precipitation method where a solution of sodium carbonate is added to a cobalt(II) salt solution. The pH of the reaction mixture is a critical parameter that influences the composition of the final product.

Experimental Protocol:

  • Prepare separate aqueous solutions of a cobalt(II) salt (e.g., cobalt(II) sulfate (B86663) or cobalt(II) acetate) and sodium carbonate (Na₂CO₃).

  • Add the sodium carbonate solution to the cobalt(II) salt solution under stirring.

  • A precipitate will form immediately.

  • The pH of the solution can be adjusted to control the formation of this compound versus this compound hydroxide. Higher pH (9-11) favors the formation of the hydroxide-containing species.

  • The precipitate is then filtered, washed with deionized water, and dried.

Quantitative Data for Precipitation with Sodium Carbonate:

ParameterValueReference
Cobalt SaltCobalt(II) sulfate[6]
PrecipitantSodium Carbonate[6]
pH for Hydroxide Form9 - 11[6]
pH for Carbonate Form6.5 - 8[6]
Glycine-Assisted Hydrothermal Synthesis

The addition of glycine (B1666218) as a chelating agent can influence the morphology and crystal form of the resulting this compound hydroxide nanoparticles.

Experimental Protocol:

  • Dissolve glycine in deionized water to create a 0.05 M solution.

  • Add cobalt(II) nitrate to the glycine solution with a Co(NO₃)₂ to glycine molar ratio of 1:2 and stir until dissolved.

  • Separately prepare a 0.05 M sodium hydroxide (NaOH) solution.

  • Add the NaOH solution to the cobalt-glycine mixture and stir.

  • Transfer the final solution to a Teflon-lined autoclave and heat at 150°C for 5-48 hours.

  • The product is then washed and dried.[2]

Quantitative Data for Glycine-Assisted Synthesis:

ParameterValueReference
Glycine0.1502 g in 25 mL H₂O[2]
Cobalt Nitrate0.2910 g[2]
Sodium Hydroxide0.08 g in 15 mL H₂O[2]
Temperature150 °C[2]
Reaction Time10 or 48 hours[2]

Experimental Workflow Diagram:

Glycine_Synthesis A Dissolve Glycine in DI Water B Add Co(NO₃)₂ (1:2 molar ratio to Glycine) A->B D Add NaOH Solution to Cobalt-Glycine Mixture B->D C Prepare NaOH Solution C->D E Hydrothermal Reaction (150°C, 5-48h) D->E F Wash and Dry Product E->F G Final Product: This compound Hydroxide F->G

Workflow for glycine-assisted synthesis of this compound hydroxide.

Concluding Remarks

The synthesis of this compound hydroxide can be achieved through various straightforward and scalable methods. The choice of synthesis route, including the specific precursors, temperature, and use of additives like urea or glycine, allows for the control of the compound's stoichiometry and morphology. For drug development professionals, the synthesis of well-defined cobalt-containing precursors is a critical first step in the development of cobalt-based nanoparticles and other advanced materials with potential therapeutic or diagnostic applications. The protocols and data presented herein provide a solid foundation for the reproducible synthesis of this compound hydroxide for research and development purposes.

References

An In-depth Technical Guide on the Electronic Configuration of Co(II) in Cobalt Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration of the cobalt(II) ion (Co²⁺) as it exists within the crystal lattice of cobalt(II) carbonate (CoCO₃). A fundamental understanding of the electronic structure of metallo-complexes is critical in fields ranging from materials science to pharmacology. This document integrates theoretical principles, including crystal field theory, with experimental data to fully characterize the d-electron arrangement of Co²⁺ in this specific chemical environment. Detailed experimental methodologies and quantitative data are presented to support the theoretical framework.

Introduction

This compound (CoCO₃) is an inorganic compound that presents as a pink, paramagnetic solid.[1] It serves as a key intermediate in the hydrometallurgical purification of cobalt from its ores and is a precursor for various catalysts and pigments.[1][2] The physicochemical properties of CoCO₃, including its color, magnetic behavior, and reactivity, are dictated by the electronic configuration of the constituent Co²⁺ ion. This guide elucidates this configuration by examining the ion both in its free state and under the influence of the carbonate ligands within the solid-state crystal structure.

Theoretical Framework

Free Ion Electronic Configuration of Co²⁺

A neutral cobalt atom (Co) has an atomic number of 27. Its ground-state electronic configuration is [Ar] 4s² 3d⁷.[3] When cobalt is ionized to its +2 oxidation state (Co²⁺), it loses the two electrons from its outermost shell, the 4s orbital.[3][4][5] Therefore, the electronic configuration of the free, gaseous Co²⁺ ion is [Ar] 3d⁷ .[3][4][6]

Crystal Field Theory and the Co²⁺ Ion in Cobalt Carbonate

In the solid state, the Co²⁺ ion is not free but is surrounded by carbonate ions (CO₃²⁻), which act as ligands. The interaction between the central metal ion and its ligands is described by Crystal Field Theory (CFT).

  • Crystal Structure of CoCO₃ : Anhydrous this compound adopts a calcite-type crystal structure, which is rhombohedral.[1][7] In this structure, each Co²⁺ ion is in an octahedral coordination geometry , surrounded by six oxygen atoms from six different carbonate groups.[1][2]

  • d-Orbital Splitting : In an octahedral field, the electrostatic interaction between the ligands and the d-orbitals of the Co²⁺ ion removes their degeneracy. The five d-orbitals split into two distinct energy levels: a lower-energy triplet designated as t₂g (dxy, dyz, dxz) and a higher-energy doublet designated as eg (dx²-y², dz²).[8] The energy separation between these levels is denoted as Δo (the octahedral crystal field splitting energy).

  • High-Spin vs. Low-Spin Configuration : For a d⁷ ion like Co²⁺, the seven d-electrons can be arranged in the split orbitals in two possible ways, depending on the magnitude of Δo relative to the mean spin-pairing energy (P).[8]

    • Low-Spin : If Δo > P, electrons will first fill the lower-energy t₂g orbitals completely before occupying the eg orbitals. The configuration would be t₂g⁶ eg¹.

    • High-Spin : If Δo < P, it is energetically more favorable for electrons to occupy the higher-energy eg orbitals before pairing up in the t₂g orbitals.[8] This results in the maximum number of unpaired electrons and a configuration of t₂g⁵ eg² .[9]

The carbonate ion is generally considered a weak-field ligand, meaning it induces a relatively small Δo. Consequently, Co²⁺ complexes with oxygen-donor ligands, like carbonate, are typically high-spin.[10] This is further supported by the paramagnetic nature of CoCO₃.[1][7]

Therefore, the electronic configuration of Co²⁺ in cobalt carbonate is high-spin d⁷ , which corresponds to (t₂g)⁵(eg)² . This configuration possesses three unpaired electrons , which explains the compound's paramagnetism.[11][12]

Data Presentation

Quantitative data derived from crystallographic and magnetic studies of cobalt carbonate are summarized below.

PropertyValueSource / Method
Crystal System Rhombohedral (Anhydrous)X-ray Diffraction[1][7]
Space Group R-3c(Calcite Structure)
Coordination Geometry OctahedralX-ray Diffraction[1][2]
Co-O bond lengths ~2.1 ÅX-ray Diffraction
Magnetic State Paramagnetic / AntiferromagneticMagnetic Susceptibility[7][13]
Néel Temperature (Tₙ) 17.5 KMagnetic Susceptibility[13]
Electronic Configuration [Ar] 3d⁷ (High-Spin)Spectroscopic/Magnetic Data[10]
Orbital Configuration (t₂g)⁵(eg)²Crystal Field Theory[9]
Unpaired Electrons 3Crystal Field Theory[11][12]

Visualization of Electronic Structure

d-Orbital Splitting Diagram

The following diagram illustrates the energy splitting of the Co²⁺ d-orbitals in the octahedral crystal field of cobalt carbonate and the resulting high-spin electron filling.

Caption: d-Orbital splitting of a Co²⁺ (d⁷) ion in an octahedral field, showing a high-spin configuration.

Experimental Protocols

The determination of electronic and crystal structures relies on sophisticated analytical techniques. Below is a detailed methodology for a key experiment.

Protocol: Powder X-ray Diffraction (PXRD) for Crystal Structure Determination

Objective: To determine the crystal structure, lattice parameters, and Co²⁺ coordination environment in a synthesized CoCO₃ powder sample.

Methodology:

  • Sample Preparation:

    • Synthesize CoCO₃ via a precipitation reaction, for example, by combining aqueous solutions of cobalt(II) sulfate (B86663) (CoSO₄) and sodium bicarbonate (NaHCO₃).[1]

    • Wash the resulting precipitate with deionized water and ethanol (B145695) to remove impurities.

    • Dry the sample thoroughly in an oven at a temperature below its decomposition point (e.g., 80-100 °C).

    • Grind the dried CoCO₃ into a fine, homogenous powder using an agate mortar and pestle to ensure random crystal orientation.

  • Data Acquisition:

    • Mount the powdered sample onto a zero-background sample holder (e.g., a silicon wafer).

    • Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ ≈ 1.54 Å) and a position-sensitive detector.

    • Collect the diffraction pattern over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Sample spinning should be enabled during data collection to improve particle statistics.

  • Data Analysis (Rietveld Refinement):

    • Import the collected diffraction data into a refinement software package (e.g., GSAS-II, FullProf).

    • Use the known calcite structure (space group R-3c) as the initial structural model.

    • Perform Rietveld refinement by iteratively adjusting structural and instrumental parameters to minimize the difference between the observed and calculated diffraction patterns.

    • Parameters to be refined include: scale factor, background coefficients, lattice parameters (a and c for the hexagonal setting), atomic coordinates, and thermal displacement parameters.

    • Assess the quality of the fit using statistical indicators such as Rwp (weighted-profile R-factor) and χ² (goodness-of-fit). A good fit is typically indicated by Rwp < 10% and χ² ≈ 1.

  • Structure Determination:

    • From the final refined model, extract the precise lattice parameters, Co-O bond lengths, and O-Co-O bond angles to confirm the octahedral coordination of the Co²⁺ ion.

Experimental Workflow Diagram

XRD_Workflow A Sample Synthesis (Precipitation of CoCO₃) B Sample Preparation (Wash, Dry, Grind) A->B C PXRD Data Acquisition (Diffractometer Scan) B->C D Data Processing (Background Subtraction) C->D E Rietveld Refinement (Structural Model Fitting) D->E F Structure Validation (Check Rwp, χ²) E->F Iterate F->E G Final Structural Data (Lattice Parameters, Bond Lengths) F->G

Caption: Experimental workflow for determining the crystal structure of CoCO₃ using Powder X-ray Diffraction.

Conclusion

The electronic configuration of the cobalt(II) ion in cobalt carbonate is definitively characterized as [Ar] 3d⁷ in a high-spin state . This arrangement, described by the orbital notation (t₂g)⁵(eg)² , arises from the octahedral coordination of the Co²⁺ ion by six oxygen atoms within the calcite-type crystal lattice. The weak crystal field imparted by the carbonate ligands is insufficient to overcome the electron spin-pairing energy, leading to a configuration with three unpaired electrons. This electronic structure is fundamental to understanding the paramagnetic properties, spectral features, and chemical reactivity of cobalt carbonate, providing a crucial foundation for its application in materials science and catalysis.

References

Stability Under Pressure: An In-depth Technical Guide on the High-Pressure Behavior of Cobalt Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the high-pressure behavior of cobalt carbonate (CoCO3), a compound of interest in materials science and geology. Unlike many other calcite-type carbonates, cobalt carbonate exhibits remarkable structural stability under extreme pressures at ambient temperatures. This document provides a comprehensive overview of the current understanding of its phase behavior, supported by quantitative data and detailed experimental protocols from key research.

High-Pressure Structural Stability of Cobalt Carbonate

At ambient conditions, cobalt carbonate crystallizes in the calcite-type structure, belonging to the R-3c space group.[1] Extensive high-pressure studies utilizing single-crystal X-ray diffraction (XRD) and Raman spectroscopy have revealed that this structure remains stable up to at least 56 GPa at room temperature.[1] This stability is in contrast to other carbonates like manganese carbonate (MnCO3) and calcium carbonate (CaCO3), which undergo several phase transitions at significantly lower pressures.[1][2]

The remarkable stability of the calcite-type structure of CoCO3 is a key finding for understanding the deep carbon cycle and the behavior of carbonates in planetary interiors.[1]

Quantitative High-Pressure Data

The following table summarizes the key quantitative data regarding the high-pressure behavior of cobalt carbonate.

ParameterValueExperimental ConditionsReference
Stable Crystal StructureCalcite-type (R-3c)Up to 56 GPa, ambient T[1]
Bulk Modulus (K)128 (2) GPaAmbient T[1]
K' (Pressure Derivative of Bulk Modulus)4.28 (17)Ambient T[1]
Decomposition Pressure57 GPa> 2000 K[1]
Decomposition ProductCobalt(II) Oxide (CoO)57 GPa, > 2000 K[1]

Experimental Protocols

The investigation of the high-pressure behavior of cobalt carbonate has primarily been conducted using diamond anvil cells (DACs) coupled with in-situ analytical techniques.

High-Pressure Generation: Diamond Anvil Cell

A diamond anvil cell (DAC) is a device used to generate extremely high pressures. The sample is placed in a small hole within a metal gasket, which is then compressed between the flat faces (culets) of two diamonds. The pressure is applied by tightening screws on the cell body.[3][4]

In-Situ Analysis: Single-Crystal X-ray Diffraction and Raman Spectroscopy

Single-Crystal X-ray Diffraction (XRD): This technique is used to determine the crystal structure of a material under pressure. A focused beam of X-rays is directed at the single crystal sample within the DAC. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms in the crystal lattice.[1][4] Synchrotron X-ray sources are often employed for their high brightness, which is necessary for probing the small sample volumes in a DAC.[4]

Raman Spectroscopy: This spectroscopic technique provides information about the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding. A monochromatic laser is focused on the sample in the DAC, and the inelastically scattered light is collected.[5][6] Changes in the Raman spectra, such as the appearance of new peaks or shifts in peak positions, can indicate a phase transition.[2][5][7]

Pressure- and Temperature-Induced Decomposition

While cobalt carbonate is stable to very high pressures at ambient temperature, it undergoes decomposition at elevated temperatures and pressures. At a pressure of 57 GPa and after laser heating to over 2000 K, CoCO3 partially decomposes to form cobalt(II) oxide (CoO).[1] This decomposition pathway is a critical consideration for the behavior of cobalt-bearing carbonates in high-temperature environments, such as the Earth's mantle.

Logical Pathway of Cobalt Carbonate Under Pressure

The following diagram illustrates the behavior of cobalt carbonate under increasing pressure and temperature.

CoCO3_Phase_Transition cluster_pressure Increasing Pressure (at Ambient Temperature) cluster_temp High Temperature CoCO3_ambient CoCO3 (Calcite-type) Ambient Pressure CoCO3_highP CoCO3 (Calcite-type) Up to 56 GPa CoCO3_ambient->CoCO3_highP Compression Decomposition Partial Decomposition > 2000 K CoCO3_highP->Decomposition At 57 GPa CoO CoO (Cobalt(II) Oxide) Decomposition->CoO

Caption: Behavior of CoCO3 under pressure and temperature.

References

Methodological & Application

Application Notes and Protocols: Cobalt(II) Carbonate as a Heterogeneous Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cobalt(II) carbonate (CoCO₃) is an inorganic compound that serves as a versatile and cost-effective material in catalysis.[1] While it can exhibit catalytic activity directly, its primary role in heterogeneous catalysis is as a stable and reliable precursor for the synthesis of more active catalytic materials, such as cobalt oxides (e.g., Co₃O₄) and complex cobalt-based coordination polymers.[2][3][4] The ability of cobalt to exist in multiple oxidation states, primarily Co(II) and Co(III), allows it to facilitate electron transfer processes crucial for various chemical transformations, including oxidation, hydrogenation, and carbon dioxide (CO₂) fixation.[1] These application notes provide an overview of its uses, performance data for derived catalysts, and detailed protocols for its synthesis and application.

Catalytic Applications

This compound is a precursor for catalysts used in several key areas of chemical synthesis:

  • Oxidation Reactions: Cobalt-based catalysts are effective in the aerobic oxidation of various organic substrates.[5] They can be used to convert alcohols to aldehydes or ketones and for the oxidation of hydrocarbons.[1] The catalytic activity stems from cobalt's ability to activate molecular oxygen.[1][5]

  • CO₂ Conversion and Fixation: Cobalt catalysts play a significant role in the chemical fixation of CO₂. A notable application is the coupling of CO₂ with epoxides to synthesize cyclic carbonates, which are valuable industrial chemicals.[6][7][8] They are also explored for the electrochemical and photochemical reduction of CO₂ to fuels and value-added chemicals like carbon monoxide (CO) and formate (B1220265).[9][10]

  • Hydrogenation Reactions: As a precursor to active cobalt catalysts, CoCO₃ is utilized in hydrogenation processes. These reactions involve the addition of hydrogen to unsaturated compounds and are fundamental in both bulk and fine chemical manufacturing.[1][4]

  • Polymerization: Cobalt carbonate has been investigated as a potential catalyst for initiating and controlling the polymerization of monomers like olefins to produce polymers such as polyethylene.[1]

  • Drug Development and Fine Chemicals: The catalytic properties of cobalt complexes are leveraged in the synthesis of complex organic molecules, including imines and other intermediates relevant to drug development.[6][7]

Data Presentation: Performance of Cobalt-Based Heterogeneous Catalysts

While this compound is typically the starting material, the following tables summarize the performance of the active catalysts derived from cobalt(II) precursors in various reactions.

Table 1: Catalytic Performance in CO₂ Fixation and Tandem Synthesis

Catalyst Reaction Substrate Temp. (°C) Time (h) Conversion (%) Selectivity (%) Turnover Frequency (TOF, h⁻¹) Ref.
IITG-11a (Co(II) Polymer) Tandem Imine Synthesis Benzyl Alcohol & Aniline 115 18 ~99 - - [6][7]
IITG-11a (Co(II) Polymer) CO₂ Cycloaddition Epichlorohydrin 60 12.5 - - 10 [7]

| [Co(H₂dpPzda)(NCS)₂] | CO₂ Cycloaddition | Propylene Oxide | 30 | 0.01 | >99 | >99 | 29200 |[11] |

Table 2: Catalytic Performance in Oxidation Reactions

Catalyst Reaction Substrate Oxidant Temp. (°C) Conversion (%) Selectivity (%) Ref.
Co@COF Selective Oxidation Ethylbenzene (B125841) TBHP 70 >99 70 (to Acetophenone) [12]

| Co₃O₄ (from CoCO₃) | CO Preferential Oxidation | CO in H₂ stream | O₂ | 165 | ~100 | ~60 (to CO₂) |[13] |

Experimental Protocols

Protocol 1: Synthesis of this compound (CoCO₃)

This protocol describes the synthesis of this compound via precipitation from cobalt(II) nitrate (B79036) and sodium carbonate.[14]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Beakers, magnetic stirrer, stirring bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 3.6 g of Co(NO₃)₂·6H₂O in 20 mL of distilled water in a 100 mL beaker.

    • Dissolve 3.18 g of Na₂CO₃ in 10 mL of distilled water in a separate 50 mL beaker.

  • Precipitation:

    • Place the sodium carbonate solution on a magnetic stirrer and stir gently.

    • Slowly add the cobalt nitrate solution to the sodium carbonate solution. A violet-pink precipitate of this compound will form immediately.[14]

    • Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Set up the Buchner funnel for vacuum filtration.

    • Pour the reaction mixture into the funnel and apply vacuum to separate the precipitate.

    • Wash the precipitate with three portions of 20 mL distilled water to remove soluble byproducts.

  • Drying:

    • Carefully transfer the filtered solid to a watch glass.

    • Dry the this compound in an oven at 80-100 °C for several hours until a constant weight is achieved. The final product should be a fine pink powder.[3]

Protocol 2: Preparation of Cobalt(II,III) Oxide (Co₃O₄) Catalyst

This protocol details the thermal decomposition (calcination) of this compound to produce the highly active Co₃O₄ catalyst.[3]

Materials:

  • Synthesized this compound (from Protocol 1)

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Preparation: Place approximately 2.0 g of the dry this compound powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in a muffle furnace.

    • Heat the furnace to 400-500 °C in an air atmosphere. The heating ramp rate should be controlled (e.g., 5 °C/min).

    • Maintain the temperature for 3-4 hours. During heating, the pink CoCO₃ will decompose, releasing CO₂, and oxidize to form black Co₃O₄.[3]

    • The reaction is: 6 CoCO₃ + O₂ → 2 Co₃O₄ + 6 CO₂.[3]

  • Cooling and Recovery:

    • Turn off the furnace and allow it to cool down to room temperature naturally.

    • Remove the crucible and collect the resulting black Co₃O₄ powder. Store it in a desiccator.

Protocol 3: Catalytic Oxidation of Ethylbenzene

This protocol provides a general method for the selective oxidation of ethylbenzene to acetophenone (B1666503) using a cobalt-based catalyst, adapted from literature.[12]

Materials:

  • Co₃O₄ catalyst (from Protocol 2) or other cobalt-based catalyst

  • Ethylbenzene (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (oxidant)

  • Potassium carbonate (K₂CO₃) (base)

  • Acetonitrile (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the cobalt catalyst (e.g., 20 mg).

    • Add ethylbenzene (1 mmol), K₂CO₃ (1.5 mmol), and 10 mL of acetonitrile.

  • Reaction Execution:

    • Begin stirring the mixture and heat it to 70 °C using a heating mantle.

    • Once the temperature is stable, add TBHP (3 mmol) dropwise to the mixture.

    • Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Workup and Analysis:

    • After the reaction is complete (as determined by GC), cool the mixture to room temperature.

    • Filter the heterogeneous catalyst from the solution. The catalyst can be washed, dried, and stored for recyclability tests.

    • Analyze the filtrate using GC with an internal standard to determine the conversion of ethylbenzene and the selectivity for acetophenone.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_activation Catalyst Activation cluster_reaction Catalytic Application p1 Cobalt(II) Salt (e.g., Co(NO3)2) syn Precipitation (Protocol 1) p1->syn p2 Carbonate Source (e.g., Na2CO3) p2->syn coco3 This compound (CoCO3) syn->coco3 Isolation & Drying act Calcination (Protocol 2) coco3->act Thermal Treatment co3o4 Active Catalyst (e.g., Co3O4) act->co3o4 react Catalytic Reaction (Protocol 3) co3o4->react Catalyst Input prod Products react->prod

Caption: Workflow for catalyst preparation and application.

catalytic_cycle A Co(II) Catalyst B Co(II)-Substrate Complex A->B + Substrate (RH) C Co(III)-Oxo Intermediate B->C + O2 - H2O C->A + Substrate (RH) - Product (ROH) D Product Release C->D

Caption: Generalized catalytic cycle for cobalt-mediated oxidation.

logical_relationships A This compound (CoCO3) B Precursor for Active Catalysts A->B is a C Oxidation Reactions B->C D CO2 Conversion & Fixation B->D E Hydrogenation Reactions B->E

Caption: Applications derived from this compound.

References

Application Notes and Protocols: Cobalt(II) Carbonate for Lithium-Ion Battery Electrode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cobalt(II) carbonate (CoCO₃) in the development of electrode materials for lithium-ion batteries (LIBs). Due to its high theoretical capacity, cobalt carbonate is a promising candidate for next-generation anode materials.[1] Additionally, it serves as a crucial precursor in the synthesis of commercially significant cathode materials, such as lithium cobalt oxide (LiCoO₂).[2][3] This document outlines the primary applications, summarizes key performance data, and provides detailed experimental protocols for the synthesis and evaluation of cobalt carbonate-based electrode materials.

Application as an Anode Material

Transition metal carbonates like CoCO₃ have garnered significant interest as anode materials for LIBs owing to their high theoretical specific capacity.[1][4] However, their practical application has been limited by poor internal conductivity and significant volume changes during the lithiation/de-lithiation process.[4][5] To overcome these challenges, research has focused on creating composite materials, particularly with carbonaceous materials like graphene, to enhance electrochemical performance.[4][5]

Performance Enhancement Strategies

Key strategies to improve the performance of CoCO₃ as an anode material include:

  • Nanostructuring: Reducing particle size to the nanoscale can shorten the diffusion path for lithium ions.[6]

  • Carbon Composites: Integrating CoCO₃ with conductive carbon materials, such as graphene, creates a conductive network that facilitates electron transport.[4][5] This also helps to buffer the volume expansion and contraction during cycling.[4]

  • Amorphous Structures: Molecular dynamics simulations suggest that amorphous CoCO₃ is more favorable for Li-ion storage compared to its crystalline form.[1]

Data Presentation: Electrochemical Performance of CoCO₃-Based Anodes

The following table summarizes the electrochemical performance of cobalt carbonate-based anode materials from recent studies.

Material CompositionInitial Discharge Capacity (mAh g⁻¹)Capacity after 200 Cycles (mAh g⁻¹)Current Density (mA g⁻¹)Coulombic EfficiencyReference
CoCO₃/Graphene (CoCO₃/G)1314661100Not Specified[4]

Note: The performance of CoCO₃-based anodes can vary significantly based on the synthesis method, the nature of the carbon composite, and the testing conditions.

Experimental Protocol: Synthesis of CoCO₃/Graphene Composite via Ball-Milling

This protocol describes a one-step ball-milling method to create a CoCO₃/graphene (CoCO₃/G) composite, which enhances its electrochemical properties.[4][5]

Materials:

  • This compound (CoCO₃) powder

  • Graphite (B72142) powder

  • Argon (Ar) gas

  • Ball-milling apparatus with stainless steel balls

Procedure:

  • Prepare a mixture of CoCO₃ and graphite powder with a mass ratio of 85:15.[5]

  • Place the mixture into the ball-milling jar along with stainless steel balls. The weight ratio of balls to powder should be 20:1.[5]

  • Seal the jar and purge with Argon gas to create an inert atmosphere.[5]

  • Perform ball-milling at 500 rpm for 10 hours.[5] This process simultaneously pulverizes the CoCO₃ into nanoparticles (<500 nm) and exfoliates the graphite into graphene sheets.[5][6]

  • After milling, carefully collect the resulting CoCO₃/G composite powder in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

Experimental Protocol: Electrochemical Characterization of CoCO₃/G Anode

This protocol outlines the fabrication and testing of a coin cell to evaluate the electrochemical performance of the synthesized CoCO₃/G anode.

Materials:

  • CoCO₃/G composite (active material)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Celgard separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)[2]

  • CR2025 coin cell components (casings, spacers, springs)

  • Coin cell crimper

Procedure:

  • Slurry Preparation: Prepare a slurry by mixing the CoCO₃/G active material, conductive carbon black, and PVDF binder in a weight ratio of 8:1:1 in NMP solvent.

  • Electrode Casting: Cast the slurry onto a copper foil using a doctor blade technique to ensure a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven at 85°C for 24 hours to remove the NMP solvent.[2]

  • Cell Assembly:

    • Transfer the dried electrode and other components into an argon-filled glovebox.

    • Cut the electrode into circular discs of a suitable diameter.

    • Assemble a CR2025 coin cell in the following order: negative casing, lithium metal anode, separator, a few drops of electrolyte, the prepared CoCO₃/G cathode, spacer, spring, and positive casing.[2]

  • Crimping: Crimp the assembled coin cell to ensure it is hermetically sealed.

  • Electrochemical Testing:

    • Let the cells rest for a few hours to ensure proper wetting of the electrode by the electrolyte.

    • Perform galvanostatic charge-discharge cycling using a battery testing system. The voltage window is typically set between 0.01 V and 3.0 V vs. Li/Li⁺.

    • Conduct cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to further investigate the electrochemical behavior.

Application as a Cathode Precursor

Cobalt carbonate is a widely used precursor for the synthesis of lithium cobalt oxide (LiCoO₂), a common cathode material in commercial lithium-ion batteries.[3][7] It is also used in the preparation of more complex cathode materials like Li(NiaMnbCo1-a-b)O₂ (NMC) and Li(NiaCobAl1-a-b)O₂ (NCA).[3] The properties of the final cathode material, such as particle size and morphology, are influenced by the characteristics of the CoCO₃ precursor.[8]

Data Presentation: Performance of LiCoO₂ Regenerated from Recovered CoCO₃

This table shows the electrochemical performance of LiCoO₂ synthesized from CoCO₃ that was recovered from spent lithium-ion batteries, demonstrating the viability of recycling.

Cathode MaterialInitial Charge Capacity (mAh g⁻¹)Capacity Retention after 60 CyclesReference
Regenerated LiCoO₂ (LCOReg)~14590%[2]
LiCoO₂ from Commercial Precursors~145Not Specified[2]
Experimental Protocol: Synthesis of LiCoO₂ from CoCO₃ via Solid-State Reaction

This protocol describes the synthesis of LiCoO₂ powder from CoCO₃ and lithium carbonate via a solid-state reaction.[2]

Materials:

  • This compound (CoCO₃) powder

  • Lithium carbonate (Li₂CO₃) powder

  • Mortar and pestle or planetary ball mill

  • Alumina (B75360) crucible

  • Tube furnace

Procedure:

  • Mixing: Stoichiometrically mix CoCO₃ and Li₂CO₃ powders. A slight excess of the lithium precursor is often used to compensate for lithium loss at high temperatures.

  • Grinding: Thoroughly grind the mixture using a mortar and pestle or a ball mill to ensure homogeneity.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the crucible in a tube furnace under an air or oxygen atmosphere. A typical two-step calcination process involves:

      • Pre-calcination at a lower temperature (e.g., 500-600°C) to decompose the carbonates.

      • Final sintering at a higher temperature (e.g., 800-900°C) for several hours to form the crystalline LiCoO₂.[9]

  • Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. Gently grind the resulting LiCoO₂ powder to break up any agglomerates.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

experimental_workflow_anode cluster_synthesis Synthesis of CoCO3/G Composite cluster_fabrication Electrode Fabrication cluster_assembly Coin Cell Assembly (CR2025) cluster_testing Electrochemical Testing mix Mix CoCO3 and Graphite (85:15) ball_mill Ball Mill (500 rpm, 10h, Ar atm) mix->ball_mill composite CoCO3/G Composite Powder ball_mill->composite slurry Prepare Slurry (CoCO3/G, Carbon, PVDF) composite->slurry cast Cast on Cu Foil slurry->cast dry Vacuum Dry (85°C, 24h) cast->dry assemble Assemble in Glovebox (Li Anode) dry->assemble crimp Crimp Cell assemble->crimp gcd Galvanostatic Cycling crimp->gcd cv Cyclic Voltammetry crimp->cv eis EIS crimp->eis

Workflow for CoCO₃/G Anode Preparation and Testing.

experimental_workflow_cathode cluster_synthesis Synthesis of LiCoO2 cluster_characterization Material Characterization cluster_testing Electrochemical Testing mix Mix CoCO3 and Li2CO3 grind Grind Mixture mix->grind calcine Calcine in Furnace (e.g., 850°C) grind->calcine lco_powder LiCoO2 Powder calcine->lco_powder xrd XRD (Phase Purity) lco_powder->xrd sem SEM (Morphology) lco_powder->sem fabricate Fabricate Cathode lco_powder->fabricate assemble Assemble Coin Cell fabricate->assemble test Cycle Testing assemble->test

Workflow for LiCoO₂ Cathode Synthesis from CoCO₃.

logical_relationship_anode cluster_issues Key Issues cluster_solutions Solutions cluster_benefits Benefits challenge Challenges of CoCO3 Anode conductivity Poor Conductivity challenge->conductivity volume Large Volume Change challenge->volume strategy Performance Enhancement Strategies conductivity->strategy volume->strategy composite Form Composites with Graphene strategy->composite nanosize Nanostructuring strategy->nanosize amorphous Use Amorphous CoCO3 strategy->amorphous outcome Improved Electrochemical Performance composite->outcome nanosize->outcome amorphous->outcome capacity Higher Specific Capacity outcome->capacity stability Better Cycling Stability outcome->stability rate Enhanced Rate Capability outcome->rate

Challenges and Strategies for CoCO₃ Anodes.

References

Application Notes and Protocols for Cobalt(II) Carbonate in Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of cobalt(II) carbonate (CoCO3) and its composites as electrode materials for supercapacitors. Detailed protocols for material synthesis, electrode fabrication, and electrochemical characterization are provided to facilitate reproducible research and development.

Introduction to this compound for Supercapacitors

This compound has emerged as a promising pseudocapacitive material for high-performance supercapacitors due to its high theoretical specific capacitance, natural abundance, and cost-effectiveness. Its energy storage mechanism relies on fast and reversible Faradaic redox reactions occurring at the electrode-electrolyte interface. Typically, in an alkaline electrolyte, this compound undergoes a conversion to cobalt hydroxide, which then participates in the charge storage process through the reversible oxidation and reduction of cobalt ions.[1] The performance of CoCO3-based electrodes is highly dependent on the material's morphology, particle size, and the integration with conductive additives to overcome its inherent low electrical conductivity.

Quantitative Data Presentation

The electrochemical performance of this compound and its composites varies significantly with the material's structure and composition. The following table summarizes key performance metrics from recent studies.

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)Reference
CoCO3/CoO Nanostructure1 M KOH516198% after 22,000 cycles[1]
CoCO3/CoO Nanostructure1 M KOH5101>90% after 20,000 cycles[1]
Cobalt Carbonate Hydroxide/N-doped GraphenePVA/KOH1690194.2% after 10,000 cycles[2]
CdCO3/CdO/Co3O4 Composite3 M KOH1759~0.2 (1 mA/cm²)~100% after 1000 cycles[3]

Experimental Protocols

Synthesis of this compound (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis of this compound.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized (DI) water

Procedure:

  • Dissolve a specific amount of CoCl₂·6H₂O and urea in DI water in a beaker with magnetic stirring to form a homogeneous solution. The molar ratio of urea to cobalt salt is a critical parameter that influences the final product's morphology.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated duration (e.g., 6-12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted reagents and by-products.

  • Dry the final product in a vacuum oven at 60-80 °C overnight.

Fabrication of this compound Electrodes

This protocol outlines the preparation of working electrodes for supercapacitor testing.

Materials:

  • Synthesized this compound powder

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or carbon cloth (current collector)

Procedure:

  • Prepare a homogeneous slurry by mixing the active material (CoCO3), carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.

  • Grind the mixture in a mortar or use a slurry mixer until a uniform paste is formed.

  • Coat the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam) with a specific loading mass.

  • Press the coated electrode at a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

  • Dry the electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent completely.

Electrochemical Measurements

Electrochemical characterization is performed using a three-electrode system in an appropriate aqueous electrolyte (e.g., 2M or 6M KOH). The three-electrode setup consists of the prepared CoCO3 electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

3.3.1. Cyclic Voltammetry (CV)

  • Purpose: To evaluate the capacitive behavior, potential window, and redox reactions of the electrode material.

  • Procedure:

    • Set the potential window (e.g., 0 to 0.6 V vs. SCE). The potential window should be carefully selected to encompass the redox peaks of the active material without causing electrolyte decomposition.

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

    • The shape of the CV curves indicates the nature of the charge storage mechanism. Rectangular curves are characteristic of electric double-layer capacitance, while distinct redox peaks indicate pseudocapacitance.

3.3.2. Galvanostatic Charge-Discharge (GCD)

  • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability of the electrode.

  • Procedure:

    • Set the same potential window as used in the CV measurements.

    • Apply a constant current for charging and discharging at various current densities (e.g., 1, 2, 5, 10 A/g).

    • The specific capacitance can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

    • For cycling stability tests, repeat the GCD cycles for a large number of cycles (e.g., 1000 to 10,000 cycles) at a constant current density.

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the internal resistance, charge transfer resistance, and ion diffusion behavior of the electrode.

  • Procedure:

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.

    • The resulting Nyquist plot provides information about the equivalent series resistance (ESR) from the high-frequency intercept with the real axis, and the charge transfer resistance from the diameter of the semicircle in the high-to-medium frequency region. The slope of the line in the low-frequency region is related to the Warburg impedance, which is indicative of ion diffusion.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Solution (CoCl2 + Urea) s2 Hydrothermal Reaction s1->s2 s3 Washing & Drying s2->s3 s4 CoCO3 Powder s3->s4 e1 Slurry Preparation (CoCO3 + Carbon Black + PVDF) s4->e1 e2 Coating on Current Collector e1->e2 e3 Pressing e2->e3 e4 Drying e3->e4 e5 Working Electrode e4->e5 t1 Three-Electrode Cell Assembly e5->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Galvanostatic Charge-Discharge (GCD) t1->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4

Caption: Proposed electrochemical reaction pathway of CoCO3 in alkaline electrolyte.

References

Application Notes and Protocols: Cobalt(II) Carbonate in the Synthesis of Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cobalt(II) carbonate as a versatile precursor in the synthesis of a variety of cobalt(II) and cobalt(III) coordination complexes. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are presented to facilitate the application of these methods in research and development.

Introduction

This compound (CoCO₃) is a water-insoluble, pink-violet solid that serves as a valuable and convenient starting material for the synthesis of cobalt coordination complexes. Its insolubility in neutral water but reactivity towards acids allows for controlled reaction conditions. A key advantage of using this compound is that the carbonate anion readily decomposes upon reaction with acidic ligands, producing carbon dioxide and water as the only byproducts, which simplifies product purification. This precursor is particularly useful in the synthesis of complexes where the presence of other anions (such as chloride or nitrate (B79036) from more common cobalt(II) salts) could interfere with the desired coordination chemistry.

Cobalt complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicine.[1] The ability to readily synthesize a wide array of these complexes from an easily handleable precursor like this compound is therefore of great importance to the scientific community.

I. Synthesis of Cobalt(III) Acetylacetonate

One of the most common applications of this compound is in the synthesis of tris(acetylacetonato)cobalt(III), [Co(acac)₃], a stable cobalt(III) complex. The synthesis involves the reaction of this compound with acetylacetone (B45752) (Hacac) in the presence of an oxidizing agent, typically hydrogen peroxide.

Experimental Protocol: Synthesis of Tris(acetylacetonato)cobalt(III)

Reaction:

2CoCO₃ + 6(Hacac) + H₂O₂ → 2[Co(acac)₃] + 2CO₂ + 4H₂O

Materials:

ReagentMolar Mass ( g/mol )Quantity
Basic this compound~118.94128 g
Acetone (B3395972)58.08400 ml
Acetylacetone100.12315 g
Hydrogen Peroxide (35%)34.01100 g

Procedure:

  • Suspend 128 g of basic this compound in 400 ml of acetone in a suitable reaction vessel.

  • Heat the mixture to reflux with stirring. The internal temperature should reach approximately 66°C.

  • Add 315 g of acetylacetone to the refluxing mixture.

  • Slowly add 100 g of a 35% hydrogen peroxide solution dropwise over a period of 4 hours.

  • After the addition of hydrogen peroxide is complete, continue to reflux the reaction mixture for an additional 30 minutes.

  • Cool the reaction mixture to 15°C to precipitate the product.

  • Collect the solid product by filtration, wash with cold petroleum ether, and air dry.

Quantitative Data:

ProductYield (%)Cobalt Content (%)Water Content (%)
Tris(acetylacetonato)cobalt(III)97.216.55 - 16.56< 0.2

Data obtained from a patent describing a similar procedure.

Synthesis Workflow

Synthesis_of_Co_acac_3 CoCO3 This compound ReactionMixture Reaction Mixture CoCO3->ReactionMixture Hacac Acetylacetone Hacac->ReactionMixture H2O2 Hydrogen Peroxide H2O2->ReactionMixture Acetone Acetone (Solvent) Acetone->ReactionMixture Reflux Reflux (66°C, 4.5h) ReactionMixture->Reflux Cooling Cooling (15°C) Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Product [Co(acac)3] (Product) Filtration->Product

Caption: Workflow for the synthesis of tris(acetylacetonato)cobalt(III).

II. General Synthesis of Cobalt(III) Complexes via a Tris-carbonato Intermediate

A versatile method for the synthesis of a wide range of symmetrical cobalt(III) complexes involves the use of a tris-carbonatocobaltate(III) intermediate, which can be prepared from a cobalt(II) salt and an excess of bicarbonate. While not a direct use of solid this compound, this method highlights the utility of the carbonate ligand in cobalt chemistry. The intermediate, sodium tris-carbonatocobaltate(III) trihydrate (Na₃[Co(CO₃)₃]·3H₂O), is a stable source of Co(III) that reacts with various ligands under mild conditions to yield the desired complexes in good yields.

Experimental Protocol: Preparation of Sodium tris-carbonatocobaltate(III) trihydrate

Procedure:

  • A solution of a cobalt(II) salt is treated with an excess of sodium bicarbonate.

  • The cobalt(II) is oxidized to cobalt(III) in situ using hydrogen peroxide.

  • The green solid, Na₃[Co(CO₃)₃]·3H₂O, precipitates and can be isolated.

Application in the Synthesis of Other Cobalt(III) Complexes

The isolated tris-carbonato complex can then be reacted with a variety of ligands (L) in the presence of a proton source to afford symmetrical [CoL₆]³⁺ or [Co(L-L)₃]ⁿ⁺ type complexes. The carbonate ligands are displaced by the incoming ligands, evolving as carbon dioxide.

Logical Relationship Diagram

Triscarbonato_Intermediate_Synthesis Co_II_Salt Cobalt(II) Salt Intermediate Na3[Co(CO3)3]·3H2O (Intermediate) Co_II_Salt->Intermediate NaHCO3 Sodium Bicarbonate NaHCO3->Intermediate H2O2 Hydrogen Peroxide H2O2->Intermediate Final_Complex Symmetrical Co(III) Complex [CoL6]n+ or [Co(L-L)3]n+ Intermediate->Final_Complex Ligands Various Ligands (L) Ligands->Final_Complex Proton_Source Proton Source Proton_Source->Final_Complex

Caption: Synthesis of Co(III) complexes via a tris-carbonato intermediate.

III. Synthesis of Cobalt(II) Schiff Base and Carboxylate Complexes

While many literature procedures for the synthesis of cobalt(II) Schiff base and carboxylate complexes utilize cobalt(II) chloride or acetate, this compound can be a suitable alternative, particularly when an anion-free reaction system is desired. The general principle involves the reaction of the acidic protons of the organic ligands with the carbonate base.

General Experimental Approach
  • The Schiff base or carboxylic acid ligand is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or DMF).

  • A stoichiometric amount of this compound is added to the ligand solution.

  • The reaction mixture is typically heated and stirred for a period of time to facilitate the reaction, which is often indicated by a color change and the evolution of carbon dioxide gas.

  • Upon completion of the reaction, the resulting cobalt complex may precipitate from the solution upon cooling or after partial removal of the solvent.

  • The product is then isolated by filtration, washed with an appropriate solvent, and dried.

Characterization Data for Representative Cobalt(II) Complexes

The following table summarizes typical characterization data for cobalt(II) complexes with Schiff base and carboxylate ligands. While the specific starting material may vary in the literature, these values provide a general reference for the expected spectroscopic features.

Complex TypeLigand TypeIR (ν, cm⁻¹)UV-Vis (λ_max, nm)Magnetic Moment (μ_eff, B.M.)
[Co(Schiff Base)₂]Bidentate Schiff Base~1600-1620 (C=N)~300-400, ~600-700~4.3 - 5.2 (Octahedral)
[Co₂(Carboxylate)₄L₂]Carboxylic Acid~1580-1610 (asym COO⁻), ~1400-1440 (sym COO⁻)~500-650~4.4 - 5.2 (per Co atom)

Note: The exact positions of the absorption bands and magnetic moments can vary depending on the specific ligand and the coordination geometry of the cobalt center.

Synthetic Pathway for Cobalt(II) Carboxylate/Schiff Base Complexes

Cobalt_Complex_Synthesis_from_Carbonate CoCO3 This compound Reaction Reaction (Heating & Stirring) CoCO3->Reaction Ligand Schiff Base or Carboxylic Acid Ligand Ligand->Reaction Solvent Organic Solvent Solvent->Reaction Gas_Evolution CO2 Evolution Reaction->Gas_Evolution Isolation Isolation (Cooling, Filtration) Reaction->Isolation Product Cobalt(II) Complex Isolation->Product

Caption: General synthesis of Cobalt(II) complexes from this compound.

IV. Applications in Drug Development and Catalysis

Coordination complexes of cobalt synthesized from this compound have potential applications in various fields:

  • Drug Development: Cobalt complexes are being investigated for their potential as anticancer, antibacterial, and antiviral agents. The ability to synthesize a diverse library of cobalt complexes using a common precursor like this compound is advantageous for structure-activity relationship (SAR) studies.

  • Catalysis: Cobalt complexes are effective catalysts for a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1] The specific ligands coordinated to the cobalt center play a crucial role in determining the catalytic activity and selectivity.

Conclusion

This compound is a practical and efficient precursor for the synthesis of a wide variety of cobalt(II) and cobalt(III) coordination complexes. Its use simplifies reaction work-up by avoiding the introduction of potentially interfering counter-ions. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize this compound in the development of novel coordination complexes for diverse applications.

References

Application of Cobalt Carbonate in Gas Sensing Technologies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Cobalt Carbonate in Gas Sensing

Cobalt carbonate (CoCO3) is increasingly recognized not as a direct gas sensing material, but as a versatile and highly effective precursor for the synthesis of nanostructured cobalt oxide (Co3O4), a p-type semiconductor with significant potential in gas detection. The morphology, porosity, and crystal facet exposure of the final Co3O4 material, all of which are critical for its sensing performance, can be meticulously controlled through the synthesis of CoCO3 intermediates.[1][2] This approach offers a pathway to engineer highly sensitive and selective gas sensors. Furthermore, derivatives such as cobalt carbonate hydroxide (B78521) hydrate (B1144303) (CCHH) are being explored in novel composite materials for room-temperature gas sensing applications.[3]

This document provides detailed application notes and protocols for the use of CoCO3 and its derivatives in the fabrication of gas sensing devices, summarizing key performance data and outlining the underlying sensing mechanisms.

Application 1: CoCO3 as a Precursor for Nanostructured Co3O4 Gas Sensors

The thermal decomposition of CoCO3 is a widely used method to produce porous Co3O4 nanostructures with high surface areas, which are desirable for enhanced gas-surface interactions.[1][2] The morphology of the initial CoCO3 crystals, which can be controlled during their synthesis, is often retained after calcination, allowing for the creation of Co3O4 with specific shapes like nanocubes, nanorods, and nanosheets.[2][4]

Gas Sensing Performance of Co3O4 Derived from CoCO3

The performance of Co3O4-based gas sensors is highly dependent on the target gas and the specific morphology of the nanomaterial. Below is a summary of reported quantitative data for Co3O4 sensors synthesized using CoCO3 as a precursor.

Target GasSensing Material MorphologyConcentrationOperating Temperature (°C)Response (Rg/Ra)Response Time (s)Recovery Time (s)
AcetoneNanosheets with exposed (111) planes100 ppm160~6.1987
Ethanol (B145695)Nanosheets100 ppm30010.5--
Carbon Monoxide (CO)Nanoparticles6.7-20 ppm80-120 (dry air)Signal observed--
Carbon Monoxide (CO)Nanorods50 ppm250~6.55~3-4~5-6

Experimental Protocol 1: Synthesis of CoCO3 and its Conversion to Co3O4

This protocol describes a typical hydrothermal synthesis of CoCO3 submicrometer crystals and their subsequent thermal conversion to mesoporous Co3O4.

Materials:

  • Cobalt (II) salt (e.g., cobalt chloride, cobalt acetate, cobalt nitrate)

  • Urea (B33335) (CO(NH2)2)

  • Cetyltrimethylammonium bromide (CTAB) (surfactant)

  • Distilled water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Tube furnace

  • Beakers and other standard laboratory glassware

Procedure:

Part A: Hydrothermal Synthesis of CoCO3 [1]

  • In a typical synthesis, dissolve 2.5 mmol of a cobalt salt (e.g., 0.6g of CoCl2·6H2O) and a specific molar ratio of urea (e.g., 1:10, cobalt salt to urea) in 60 mL of distilled water.

  • Add 0.1 mmol of CTAB to the solution as a surfactant.

  • Stir the mixture vigorously for 10-15 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160°C for 24-36 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with distilled water and ethanol to remove any unreacted reagents and surfactant.

  • Dry the final CoCO3 product in an oven at 60-80°C.

Part B: Thermal Conversion to Co3O4 [1]

  • Place the dried CoCO3 powder in a ceramic crucible.

  • Transfer the crucible to a tube furnace.

  • Heat the powder to 300-500°C in air for 2-3 hours. The heating rate can be controlled, for example, at 5°C/min.[5]

  • Allow the furnace to cool down to room temperature.

  • The resulting black powder is mesoporous Co3O4.

Visualization of Co3O4 Synthesis Pathway

Synthesis_Pathway CobaltSalt Cobalt Salt (e.g., CoCl2) Hydrothermal Hydrothermal Synthesis (160°C, 24-36h) CobaltSalt->Hydrothermal Urea Urea Urea->Hydrothermal H2O H2O H2O->Hydrothermal CoCO3 CoCO3 Precursor (Controlled Morphology) Hydrothermal->CoCO3 Formation Calcination Calcination (300-500°C, Air) CoCO3->Calcination Decomposition Co3O4 Mesoporous Co3O4 (Sensing Material) Calcination->Co3O4 Conversion

Caption: Synthesis of Co3O4 from a CoCO3 precursor.

Sensing Mechanism of p-type Co3O4

Co3O4 is a p-type semiconductor, where the majority charge carriers are holes. The gas sensing mechanism is based on the change in electrical resistance of the material upon interaction with target gases.

  • Oxygen Adsorption: In an air atmosphere, oxygen molecules adsorb on the surface of Co3O4 and capture electrons from the valence band of the semiconductor, creating holes (h+). This process leads to the formation of a hole accumulation layer on the surface, which decreases the resistance of the sensor. The adsorbed oxygen species can be O2-, O-, or O2- depending on the operating temperature.

  • Interaction with Reducing Gases: When a reducing gas (like ethanol or CO) is introduced, it reacts with the adsorbed oxygen species on the Co3O4 surface. This reaction releases the trapped electrons back to the valence band of Co3O4, leading to a decrease in the concentration of holes in the hole accumulation layer. Consequently, the resistance of the p-type Co3O4 sensor increases.

  • Interaction with Oxidizing Gases: Conversely, when an oxidizing gas (like NO2) is introduced, it can directly adsorb on the Co3O4 surface and extract more electrons, further increasing the hole concentration and thus decreasing the sensor's resistance.

Visualization of Co3O4 Sensing Mechanism

p_type_sensing Co3O4 Co3O4 Surface e_minus e- Co3O4->e_minus h_plus h+ Co3O4->h_plus Creates hole (h+) (Resistance Decreases) O2_air O2 (from air) O2_air->Co3O4 Adsorption O_ads O2- (adsorbed) O2_air->O_ads Forms e_minus->Co3O4 Recombination with h+ e_minus->O2_air e- transfer Resistance Resistance h_plus->Resistance Concentration decreases (Resistance Increases) O_ads->e_minus Releases e- ReactionProduct Reaction Products (e.g., CO2, H2O) O_ads->ReactionProduct ReducingGas Reducing Gas (e.g., CO, Ethanol) ReducingGas->O_ads Reaction

Caption: p-type sensing mechanism of Co3O4.

Application 2: Cobalt Carbonate Hydroxide Hydrate (CCHH) in Composite Gas Sensors

A novel application involves the use of cobalt carbonate hydroxide hydrate (Co(CO3)0.5OH·0.11H2O), or CCHH, in a composite with reduced graphene oxide (RGO) for the detection of ammonia (B1221849) (NH3) at room temperature.[3] In this composite, CCHH acts as the primary sensing material, while RGO provides a conductive pathway, addressing the intrinsically low conductivity of CCHH.[3]

Gas Sensing Performance of CCHH-RGO Composite

The performance of the CCHH-RGO composite sensor is particularly notable for its ability to operate at room temperature, which is a significant advantage over many metal oxide sensors that require high operating temperatures.

Target GasSensing MaterialConcentrationOperating TemperatureResponse (%)Response Time (s)Recovery Time (s)
Ammonia (NH3)CCHH-RGO (0.4 wt% RGO)1 ppmRoom Temperature9--
Ammonia (NH3)CCHH-RGO (0.4 wt% RGO)10 ppmRoom Temperature43.7184575

Experimental Protocol 2: One-Step Hydrothermal Synthesis of CCHH-RGO Composite

This protocol details the synthesis of the CCHH-RGO hybrid structure for ammonia sensing.[3]

Materials:

  • Graphene oxide (GO)

  • Cobalt (II) chloride hexahydrate (CoCl2·6H2O)

  • Urea (CO(NH2)2)

  • Distilled water

Equipment:

  • Ultrasonic bath

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Freeze dryer

Procedure:

  • Disperse a specific amount of graphene oxide (GO) in distilled water to form a GO solution (e.g., 1 mg/mL). The final weight percentage of RGO in the composite will determine the initial amount of GO.

  • Add CoCl2·6H2O and urea to the GO solution. The molar ratio of CoCl2·6H2O to urea is typically 1:5.

  • Ultrasonicate the mixture for about 1 hour to ensure uniform dispersion.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 120°C for 12 hours. During this process, GO is reduced to RGO, and CCHH precipitates on the RGO sheets.

  • After cooling to room temperature, collect the product by centrifugation.

  • Wash the product several times with distilled water and ethanol.

  • Freeze-dry the product to obtain the final CCHH-RGO composite powder.

Visualization of CCHH-RGO Experimental Workflow

CCHH_RGO_Workflow Start Start Dispersion Disperse GO, CoCl2, Urea in H2O Start->Dispersion Ultrasonication Ultrasonication (1h) Dispersion->Ultrasonication Hydrothermal Hydrothermal Reaction (120°C, 12h) Ultrasonication->Hydrothermal Centrifugation Centrifugation & Washing Hydrothermal->Centrifugation FreezeDrying Freeze Drying Centrifugation->FreezeDrying FinalProduct CCHH-RGO Composite FreezeDrying->FinalProduct

Caption: Workflow for CCHH-RGO composite synthesis.

Sensing Mechanism of CCHH-RGO for Ammonia

The sensing mechanism of the CCHH-RGO composite for NH3 involves a synergistic effect between the two components.

  • Baseline: The RGO sheets form a conductive network, providing the main pathway for charge transport. The CCHH particles are decorated on the RGO sheets.

  • Ammonia Adsorption: Ammonia is a reducing gas and an electron donor. When the sensor is exposed to NH3, the NH3 molecules adsorb on the surface of the CCHH.

  • Charge Transfer: The adsorbed NH3 molecules donate electrons to the CCHH. These electrons are then transferred to the RGO network. Since RGO is a p-type semiconductor (due to residual oxygen functional groups), the donated electrons recombine with the holes in the RGO, leading to a decrease in the hole concentration.

  • Resistance Change: The reduction in the number of charge carriers (holes) in the RGO conductive network results in an increase in the overall resistance of the composite material, which is measured as the sensor response. The high surface area of CCHH provides abundant sites for NH3 adsorption, while the RGO provides an efficient channel for the transduction of this chemical interaction into an electrical signal.[3]

References

Application Notes: Preparation and Applications of Cobalt(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cobalt(II) chloride (CoCl₂) is an inorganic compound widely utilized in chemical synthesis and research.[1][2] It serves as a common precursor for the synthesis of other cobalt compounds and is frequently used as a visual moisture indicator due to its distinct color change upon hydration.[1][2][3] The anhydrous form is blue, while the hydrated forms, particularly the hexahydrate (CoCl₂·6H₂O), are pink or rose-red.[2][4] This protocol details the synthesis of cobalt(II) chloride hexahydrate from the reaction of cobalt(II) carbonate with hydrochloric acid. This method is a straightforward acid-base reaction that produces cobalt(II) chloride, carbon dioxide, and water. The resulting cobalt(II) chloride is a versatile reagent used in organic synthesis, electroplating, and as a chemical inducer of hypoxia-like responses in cell culture for drug development research.[2][4]

Chemical and Physical Data

A summary of the quantitative data for the primary reactants and the resulting product is presented below.

PropertyThis compound (CoCO₃)Hydrochloric Acid (HCl)Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
Molar Mass 118.94 g/mol [5]36.46 g/mol 237.93 g/mol [2][6]
Appearance Violet/Purple precipitate[7]Colorless liquidRose-red crystals[2][6]
Density ~4.13 g/cm³~1.18 g/mL (conc.)1.924 g/cm³[2][6][8]
Melting Point Decomposes-27.32 °C (38% soln)86 °C[2][6][8]
Solubility in Water InsolubleMiscible52.9 g/100 mL at 20 °C[6]
Safety Harmful if swallowed[9]Causes severe skin burns and eye damage[10]LD50: 766 mg/kg (rat)[6]; Suspected carcinogen[4]

Experimental Protocol: Synthesis of Cobalt(II) Chloride Hexahydrate

Objective: To synthesize cobalt(II) chloride hexahydrate by reacting this compound with hydrochloric acid.

Balanced Chemical Equation: CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g)[5][6]

Materials:

  • This compound (CoCO₃)

  • Concentrated Hydrochloric acid (HCl, ~37%)

  • Distilled or deionized water

  • Beakers

  • Graduated cylinders

  • Glass stirring rod

  • Heating plate

  • Filtration apparatus (funnel, filter paper)

  • Evaporating dish

  • Crystallizing dish

Procedure:

  • Reagent Preparation:

    • Weigh a specific amount of this compound powder into a clean, dry beaker. For a lab-scale synthesis, 3.57 g can be used as a starting point.[7]

    • Prepare a dilute solution of hydrochloric acid. For example, carefully add 2 mL of concentrated HCl to 10 mL of distilled water in a separate beaker while stirring.[7] Caution: Always add acid to water.

  • Reaction:

    • Place the beaker containing this compound on a magnetic stirrer, if available.

    • Slowly and carefully add the dilute hydrochloric acid to the this compound in small portions using a glass rod to guide the stream.[6][7]

    • Effervescence (fizzing) will be observed as carbon dioxide gas is released.[7] Add the acid slowly to prevent the reaction mixture from overflowing.[6]

    • Continue adding acid and stir the mixture until all the this compound has reacted and the effervescence ceases. The solution will turn a deep red or purple color.[7] The reaction is exothermic.[7]

  • Purification and Isolation:

    • If any unreacted solid or impurities remain, filter the resulting red solution through a funnel with filter paper into a clean beaker or flask.[6][11]

    • Transfer the clear cobalt(II) chloride solution to an evaporating dish.

    • Gently heat the solution on a hot plate to evaporate some of the water and concentrate the solution. Do not boil to dryness. The endpoint for concentration is when the hot solution has a density of approximately 1.45-1.50 g/mL.[12]

  • Crystallization and Drying:

    • Once concentrated, allow the solution to cool slowly to room temperature. Pink-red crystals of cobalt(II) chloride hexahydrate will form.[7] Cooling a saturated aqueous solution below 51.25 °C yields the hexahydrate.[2]

    • Decant the supernatant liquid and collect the crystals.

    • The crystals can be dried in a desiccator or by gently warming in an oven at a low temperature (below 86°C to avoid melting and loss of hydration water).[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]

  • Ventilation: Conduct the experiment in a well-ventilated area or a chemical fume hood to avoid inhalation of HCl fumes and fine dust from the cobalt carbonate.[13][14]

  • Handling Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[10] Handle with extreme care.

  • Handling Cobalt Compounds: this compound and cobalt(II) chloride are harmful if swallowed and can cause skin and respiratory sensitization.[9][15] Cobalt compounds are classified as suspected carcinogens.[4] Avoid creating dust and direct contact.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

SynthesisWorkflow start Start Materials co3 This compound (CoCO3) start->co3 hcl Dilute Hydrochloric Acid (HCl) start->hcl reaction Reaction Step: Slowly add HCl to CoCO3 (Effervescence, Exothermic) co3->reaction hcl->reaction filtration Filtration (if needed) Remove unreacted solids reaction->filtration Red Solution concentration Concentration: Heat solution to evaporate water filtration->concentration crystallization Crystallization: Cool saturated solution concentration->crystallization drying Drying: Collect and dry crystals crystallization->drying product Final Product: Cobalt(II) Chloride Hexahydrate (CoCl2·6H2O) drying->product

References

Application Notes and Protocols: Cobalt(II) Carbonate as a Pigment in High-Temperature Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing cobalt(II) carbonate as a blue colorant in high-temperature ceramic glazes. The information is intended for a scientific audience to facilitate reproducible and controlled experimentation in the development of ceramic materials.

Introduction

This compound (CoCO₃) is a widely used precursor for generating vibrant blue colors in ceramic glazes.[1][2] Upon heating to high temperatures, typically in a kiln, cobalt carbonate decomposes to form cobalt oxides (primarily CoO and Co₃O₄), which are potent chromophores in a silicate (B1173343) glass matrix.[1] The final color is influenced by several factors, including the concentration of cobalt, the chemical composition of the base glaze, the firing temperature, and the kiln atmosphere. At high temperatures, cobalt ions (Co²⁺) are incorporated into the glass structure, producing the characteristic blue hue.[3]

Chemical Reaction:

The primary reaction during firing is the thermal decomposition of cobalt carbonate:

CoCO₃(s) → CoO(s) + CO₂(g)

The resulting cobalt(II) oxide then dissolves into the molten glaze to form a colored silicate glass.

Materials and Equipment

  • This compound (CoCO₃), fine powder

  • Ceramic glaze raw materials (e.g., silica, feldspar, kaolin, whiting, frits)

  • Distilled water

  • Ceramic test tiles (bisque-fired)

  • Ball mill or planetary mill for glaze mixing

  • Sieves (e.g., 80-100 mesh)

  • Glaze application tools (e.g., dipping tongs, spray gun, brushes)

  • Programmable electric kiln or gas kiln

  • Colorimeter or spectrophotometer for Lab* measurements

  • Personal Protective Equipment (PPE): safety glasses, dust mask, gloves

Experimental Protocols

Preparation of a Cone 6 Glossy Base Glaze

This protocol describes the preparation of a standard glossy clear glaze suitable for testing cobalt carbonate additions at cone 6 (approximately 1222°C or 2232°F).

Glaze Recipe:

MaterialPercentage (%)
Nepheline Syenite40
Wollastonite20
Ferro Frit 312420
EPK (Edgar Plastic Kaolin)10
Silica (Flint)10
Total 100

Procedure:

  • Weighing: Accurately weigh each raw material according to the recipe.

  • Mixing: The materials can be mixed using a ball mill for optimal homogeneity. Add the dry ingredients and an appropriate amount of distilled water (a starting point is a 1:1 ratio by weight of dry material to water). Mill for at least 2-4 hours.

  • Sieving: After milling, pass the glaze slurry through an 80-mesh or 100-mesh sieve to remove any large particles or agglomerates.

  • Viscosity Adjustment: Adjust the specific gravity of the glaze slurry with distilled water to achieve the desired consistency for application. A typical specific gravity for dipping glazes is between 1.45 and 1.55.

Addition of this compound

To test the coloring effect of cobalt carbonate, prepare several batches of the base glaze with varying percentages of CoCO₃. Common additions range from 0.5% to 5% by weight of the dry glaze.

Example for a 100g dry batch:

  • 1% Cobalt Carbonate: Add 1.0g of CoCO₃ to 100g of the dry base glaze ingredients before milling.

  • 3% Cobalt Carbonate: Add 3.0g of CoCO₃ to 100g of the dry base glaze ingredients before milling.

  • 5% Cobalt Carbonate: Add 5.0g of CoCO₃ to 100g of the dry base glaze ingredients before milling.

Thorough mixing is crucial for achieving a uniform color.

Preparation of Test Tiles

Standardized test tiles are essential for consistent and comparable results.

Procedure:

  • Use commercially available or self-made bisque-fired ceramic test tiles of a consistent clay body.

  • Clean the surface of the tiles to remove any dust or oils.

  • Label each tile clearly with a ceramic pencil or underglaze to indicate the glaze composition.

  • Apply the glaze to the tiles using a consistent method (e.g., dipping for a set time, spraying a consistent number of coats) to ensure a uniform thickness.

  • Allow the glazed tiles to dry completely before firing.

High-Temperature Firing

The firing schedule significantly impacts the final glaze properties. Below are representative firing schedules for cone 6 oxidation and cone 10 reduction.

Cone 6 Oxidation Firing Schedule (Electric Kiln):

This schedule includes a slow initial ramp to allow for the burnout of any remaining organic materials and the decomposition of carbonates, followed by a faster ramp to the peak temperature with a short hold to allow the glaze to mature.

SegmentRamp Rate (°C/hour)Target Temperature (°C)Hold Time (minutes)
110060030
220011000
380122215
4Natural CoolingRoom Temperature-

Cone 10 Reduction Firing Schedule (Gas Kiln):

Reduction firing, where the oxygen in the kiln atmosphere is limited, can affect the color development of cobalt glazes.

SegmentRamp Rate (°C/hour)Target Temperature (°C)Hold Time (minutes)Atmosphere
110060030Oxidation
220010000Oxidation
315012850Reduction
4Natural CoolingRoom Temperature--

Note: The introduction of a reduction atmosphere typically begins around 900-1000°C.

Colorimetric Analysis

After firing and cooling, the color of the glazed tiles should be quantitatively measured using a colorimeter or spectrophotometer to obtain CIE Lab* values.

  • L* represents lightness (0 = black, 100 = white).

  • a represents the red-green axis (+a = red, -a* = green).

  • b represents the yellow-blue axis (+b = yellow, -b* = blue).

Data Presentation

The following table summarizes the expected qualitative and quantitative color changes with increasing cobalt carbonate in a cone 6 glossy base glaze under oxidation firing.

Cobalt Carbonate (%)Visual AppearanceL* Value (approx.)a* Value (approx.)b* Value (approx.)
1Light to medium blue50 - 60-10 to -20-30 to -40
3Deep, vibrant ultramarine blue[4]30 - 40-20 to -30-40 to -50
5Very dark, almost black-blue[4]20 - 30-15 to -25-35 to -45

Note: These Lab* values are approximate and can vary significantly based on the specific base glaze composition, glaze thickness, and firing conditions. A study on Co₂SiO₄ pigments showed Lab* values of approximately L=41.51, a=15.23, and b*=-6.28 for the violet-blue pigment powder itself.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Glaze Preparation cluster_app Application cluster_fire Firing & Analysis weigh Weigh Raw Materials mix Ball Mill Mixing (Dry Glaze + Water + CoCO3) weigh->mix sieve Sieve Glaze Slurry (80-100 mesh) mix->sieve adjust Adjust Viscosity (Specific Gravity) sieve->adjust apply Apply Glaze to Test Tiles (Dipping/Spraying) adjust->apply dry Dry Glazed Tiles apply->dry fire High-Temperature Firing (e.g., Cone 6 Oxidation) dry->fire cool Kiln Cooling fire->cool analyze Colorimetric Analysis (Lab* Measurement) cool->analyze

Caption: Experimental workflow for preparing and testing cobalt carbonate ceramic glazes.

thermal_process start Start Firing (Room Temperature) ramp1 Ramp 1: Slow Heating (e.g., 100°C/hr to 600°C) start->ramp1 Water Smoking & Carbon Burnout hold1 Hold 1: Decomposition of CoCO₃ (30 min at 600°C) ramp1->hold1 Carbonate Decomposition ramp2 Ramp 2: Moderate Heating (e.g., 200°C/hr to 1100°C) hold1->ramp2 Sintering & Early Melting ramp3 Ramp 3: Slow Final Ramp (e.g., 80°C/hr to 1222°C) ramp2->ramp3 Glaze Melting hold2 Hold 2: Glaze Maturation (15 min at 1222°C) ramp3->hold2 Glaze Smoothing cool Natural Cooling hold2->cool Solidification

Caption: Thermal events during a typical Cone 6 oxidation firing of a cobalt glaze.

Discussion and Safety Precautions

The intensity and shade of the blue color derived from cobalt carbonate are highly dependent on the base glaze chemistry. For instance, high magnesium oxide content in a glaze can shift the color towards purple.[6] The particle size of cobalt carbonate is typically very fine, which aids in its even distribution within the glaze, minimizing specking compared to cobalt oxide.[7] However, the decomposition of the carbonate releases carbon dioxide gas, which can cause glaze defects such as pinholes or blisters if the firing schedule does not allow for these gases to escape before the glaze melts completely.[7]

Safety: Cobalt compounds are toxic and should be handled with care.[8][9] Always wear appropriate PPE, including a dust mask, to avoid inhalation of fine powders. Ensure adequate ventilation in the workspace. Consult the Safety Data Sheet (SDS) for this compound before use.

References

The Role of Cobalt Carbonate in Animal Feed Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt is an essential trace mineral crucial for the health and productivity of ruminant animals such as cattle, sheep, and goats.[1] Its primary role is as a central component of vitamin B12 (cobalamin), which is synthesized by microorganisms in the rumen.[2][3][4] Most forages and feedstuffs naturally contain insufficient levels of cobalt to meet the requirements of livestock, necessitating supplementation.[2] Cobalt carbonate (CoCO₃) is a common and effective source of cobalt used in animal feed premixes and supplements to prevent deficiencies and optimize animal performance.[2][5] A deficiency in cobalt leads to a deficiency in vitamin B12, which can manifest as loss of appetite, reduced growth, weight loss, anemia, and decreased milk production.[6]

Mechanism of Action: From Cobalt to Energy Metabolism

The metabolic significance of cobalt in ruminants is intrinsically linked to the synthesis and function of vitamin B12. Rumen microbes utilize dietary cobalt to synthesize cobalamin, which is subsequently absorbed by the host animal.[4][7] Vitamin B12 is a vital cofactor for two critical enzymes:

  • Methylmalonyl-CoA Mutase: This enzyme is essential for the metabolism of propionate (B1217596), a major volatile fatty acid (VFA) produced during rumen fermentation.[2] Propionate is a primary precursor for glucose synthesis (gluconeogenesis) in the liver of ruminants.[2] An adequate supply of glucose is critical for energy-demanding processes such as lactation and growth.[2]

  • Methionine Synthase: This enzyme is involved in the regeneration of the amino acid methionine from homocysteine. Methionine is crucial for protein synthesis and various metabolic processes.[2]

The efficiency of vitamin B12 synthesis from dietary cobalt can range from 3% to 15% and is influenced by factors such as the cobalt concentration in the diet and the composition of the rumen microbiome.[3][6]

Data Presentation: Efficacy of Cobalt Supplementation

The following tables summarize quantitative data from various studies on the effects of cobalt supplementation in ruminants.

Table 1: Recommended Cobalt Supplementation Levels

Animal GroupRecommended Cobalt Level (mg/kg of Dry Matter)Authority/Reference
Dairy Cattle0.11 - 0.35(González-Montaña et al., 2020)[8]
Beef Cattle0.10 - 0.15(NRC, 2000; NASEM, 2016)[9]
Sheep0.10(NRC, 1985)

Table 2: Effects of Cobalt Supplementation on Ruminant Performance

AnimalCobalt SourceSupplementation LevelObserved EffectReference
Dairy CowsCobalt GlucoheptonateIncreased from 0.37 to 1.26 ppmIncreased fat-corrected milk production in mature cows.(Kincaid et al., 2003)[1]
Dairy CowsCobalt Carbonate0.13, 0.20, and 0.27 mg Co/kg DMNo significant effect on milk yield or composition.(Schwarz et al., 2000)[10]
Beef SteersCobalt Propionate vs. Cobalt Carbonate0.10 ppmHigher plasma glucose and ruminal propionate with cobalt propionate; no significant difference in average daily gain.(Tiffany et al., 2003)[1]
Beef SteersCobalt Carbonate, Acetate, and Lactate30 and 60 mg/steer/dayNo significant differences in body weight gains, average daily gains, dry matter intake, or feed conversions among sources and feeding rates.(Raths et al., 2023)[4][11]
LambsCobalt Sulfate2.1 mg/mL oral drench every 14 daysIncreased body weight at slaughter, average daily gain, and carcass weight.(Flanagan et al., 2018)[12]
LambsCobalt (unspecified)0.50 and 0.75 mg Co/kg DMNo significant effect on nutrient intake, digestibility, or growth.(Shylesh et al., 2024)

Table 3: Impact of Cobalt Supplementation on Vitamin B12 and Rumen Parameters

AnimalCobalt SourceSupplementation LevelEffect on Vitamin B12Effect on Rumen ParametersReference
Dairy CowsCobalt Carbonate & Glucoheptonate25 mg/dayIncreased milk vitamin B12 concentrations.No effect on plasma vitamin B12.(Akins et al., 2013)[5]
Dairy CowsCobalt (unspecified)0.19, 0.57, or 0.93 mg/kg DMTended to increase vitamin B12 in colostrum and milk.Increased Co concentration in milk.(Kincaid & Socha, 2007)[7]
Beef SteersCobalt Propionate vs. Cobalt Carbonate0.10 ppm-Higher ruminal propionate concentrations with cobalt propionate.(Tiffany et al., 2003)[1]
In VitroCobalt Carbonate vs. Organic Sources1 mg Co/kg DMVitamin B12 in liquid outflow tended to be lower with cobalt carbonate.D-lactate concentration was greater with cobalt carbonate.(Franco-Lopez et al., 2020)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cobalt carbonate's role in animal nutrition. Below are protocols for key experiments.

Protocol 1: In Vivo Evaluation of Cobalt Carbonate Supplementation in Dairy Cattle

Objective: To determine the effect of dietary cobalt carbonate supplementation on milk yield, milk composition, and blood vitamin B12 levels in lactating dairy cows.

Materials:

  • Lactating Holstein dairy cows (multiparous and primiparous)

  • Basal diet formulated to be low in cobalt

  • Cobalt carbonate supplement

  • Individual feeding and housing facilities

  • Blood collection tubes (for serum)

  • Milk collection and sampling equipment

  • Analytical equipment for milk composition analysis (e.g., infrared spectroscopy)

  • Analytical equipment for vitamin B12 analysis (e.g., radioimmunoassay or LC-MS/MS)

Procedure:

  • Animal Selection and Acclimation: Select a cohort of healthy lactating dairy cows. House them in individual stalls to monitor feed intake. Acclimate the cows to the basal diet for a period of 14-21 days.

  • Treatment Groups: Randomly assign cows to one of the following treatment groups:

    • Control: Basal diet with no added cobalt.

    • Treatment 1: Basal diet supplemented with cobalt carbonate to achieve a total dietary cobalt concentration of 0.11 mg/kg DM.

    • Treatment 2: Basal diet supplemented with cobalt carbonate to achieve a total dietary cobalt concentration of 0.20 mg/kg DM.

  • Experimental Period: The experimental period should last for a minimum of 4 weeks.

  • Data Collection:

    • Feed Intake: Record daily feed intake for each cow.

    • Milk Yield: Record milk yield at each milking (2-3 times daily).

    • Milk Sampling: Collect composite milk samples from each cow weekly for analysis of fat, protein, lactose, and vitamin B12 concentration.

    • Blood Sampling: Collect blood samples via jugular venipuncture weekly before the morning feeding. Process the blood to obtain serum and store at -20°C until vitamin B12 analysis.

  • Sample Analysis:

    • Analyze milk samples for composition using standard methods.

    • Analyze serum and milk samples for vitamin B12 concentration using a validated method such as radioimmunoassay or LC-MS/MS.

  • Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA with repeated measures) to determine the effect of cobalt supplementation on the measured parameters.

Protocol 2: In Vitro Rumen Fermentation Assay

Objective: To evaluate the effect of different levels of cobalt carbonate on rumen microbial fermentation, specifically VFA production and vitamin B12 synthesis.

Materials:

  • Rumen fluid collected from a cannulated steer or sheep.

  • Buffered mineral solution.

  • Substrate (e.g., a total mixed ration, TMR).

  • Cobalt carbonate.

  • Incubation vessels (e.g., serum bottles or a dual-flow continuous culture system).

  • Water bath or incubator set at 39°C.

  • Gas chromatograph (GC) for VFA analysis.

  • Analytical equipment for vitamin B12 analysis.

Procedure:

  • Rumen Fluid Collection: Collect rumen fluid from a fistulated animal before the morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated container.

  • Incubation Setup:

    • Prepare a buffered mineral solution and maintain it at 39°C under anaerobic conditions (e.g., by gassing with CO₂).

    • Dispense the substrate into incubation vessels.

    • Add the cobalt carbonate treatments to the vessels to achieve desired concentrations (e.g., 0, 0.5, 1.0, and 2.0 mg Co/kg of substrate DM).

  • Inoculation and Incubation: Add the buffered rumen fluid to each vessel. Seal the vessels and place them in a 39°C water bath. Incubate for a set period (e.g., 24 or 48 hours).

  • Sample Collection: At the end of the incubation period, collect samples of the incubation fluid.

  • Sample Analysis:

    • VFA Analysis: Acidify a subsample and analyze for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.

    • Vitamin B12 Analysis: Analyze a subsample for vitamin B12 concentration.

  • Statistical Analysis: Analyze the data to determine the effect of cobalt carbonate concentration on VFA production and vitamin B12 synthesis.

Visualizations

Cobalt_Metabolism Diet Dietary Cobalt (Cobalt Carbonate) Rumen Rumen Microbes Diet->Rumen Ingestion B12 Vitamin B12 (Cobalamin) Rumen->B12 Synthesis Absorption Small Intestine Absorption B12->Absorption Liver Liver Absorption->Liver Metabolism Energy Metabolism Liver->Metabolism Glucose Glucose (Gluconeogenesis) Liver->Glucose Conversion Performance Animal Performance (Growth, Lactation) Metabolism->Performance Supports Propionate Propionate Propionate->Liver Precursor Glucose->Metabolism Energy Source

Caption: Metabolic pathway of dietary cobalt to support animal performance.

Experimental_Workflow start Start: In Vivo Trial animal_selection Animal Selection & Acclimation start->animal_selection treatment_groups Random Assignment to Treatment Groups (Control vs. Cobalt Carbonate) animal_selection->treatment_groups data_collection Data Collection (Feed Intake, Milk Yield, Blood/Milk Samples) treatment_groups->data_collection sample_analysis Sample Analysis (Milk Composition, Vitamin B12) data_collection->sample_analysis stat_analysis Statistical Analysis sample_analysis->stat_analysis end End: Evaluate Efficacy stat_analysis->end

Caption: Workflow for an in vivo cobalt carbonate supplementation trial.

Logical_Relationship cobalt Adequate Dietary Cobalt (from Cobalt Carbonate) b12_synthesis Optimal Rumen Vitamin B12 Synthesis cobalt->b12_synthesis is essential for propionate_metabolism Efficient Propionate Metabolism b12_synthesis->propionate_metabolism is required for glucose_production Sufficient Glucose Production propionate_metabolism->glucose_production leads to animal_health Improved Animal Health & Performance glucose_production->animal_health supports

Caption: Logical relationship of cobalt to animal health.

References

Application Notes and Protocols: Cobalt(II) Carbonate as a Grain Refiner in Electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt as a grain refiner in electrodeposition, with a specific focus on the potential role of cobalt(II) carbonate as a source of cobalt ions. While direct use of insoluble this compound as a bath additive is not standard practice, it can serve as a precursor for generating soluble cobalt salts essential for the electrodeposition process. This document outlines the underlying principles, experimental protocols, and expected outcomes based on established research in cobalt electrodeposition.

Introduction: The Role of Grain Refiners in Electrodeposition

The microstructure of an electrodeposited coating is a critical determinant of its physical and chemical properties, including hardness, wear resistance, corrosion resistance, and electrical conductivity.[1] Grain refiners are additives to the electroplating bath that promote the formation of new crystal nuclei over the growth of existing ones, leading to a finer, more compact grain structure.[1][2] Fine-grained deposits are generally harder, smoother, and brighter.[1] Various substances, including organic compounds and metallic ions, can act as grain refiners by influencing the electrocrystallization process.[2][3]

While organic additives are common, metallic ions can also significantly refine the grain structure of electrodeposited layers. The introduction of cobalt ions into an electrodeposition bath, for instance, has been shown to lead to finer grain sizes and improved mechanical properties in the resulting deposits.[4]

Principle of Cobalt as a Grain Refiner

The grain refining effect of cobalt in electrodeposition is attributed to several mechanisms:

  • Increased Nucleation Rate: The presence of cobalt ions can increase the overpotential required for deposition, which in turn promotes a higher nucleation rate.[5] A higher rate of nucleation leads to the formation of a larger number of smaller grains.

  • Alloy Formation: In alloy electrodeposition, such as nickel-cobalt (B8461503) (Ni-Co), the incorporation of cobalt atoms into the nickel crystal lattice disrupts the regular crystal growth, leading to the formation of finer grains.[4] The hardness of Ni-Co alloys often follows the Hall-Petch effect, where hardness increases with decreasing grain size.[4]

  • Modification of Crystal Growth: Adsorption of cobalt species or complexes at the cathode surface can inhibit the growth of existing crystals and favor the formation of new nuclei. This is a common mechanism for many grain refining additives.[2]

The Role of this compound

This compound (CoCO₃) is sparingly soluble in water but readily reacts with acids to form soluble cobalt(II) salts. Therefore, it can be used as a starting material for the preparation of the electrodeposition electrolyte. For example, reacting this compound with sulfuric acid will yield cobalt(II) sulfate (B86663), a common component in cobalt electroplating baths.

Reaction: CoCO₃(s) + H₂SO₄(aq) → CoSO₄(aq) + H₂O(l) + CO₂(g)

This in-situ generation of the cobalt salt allows for precise control over the cobalt ion concentration in the bath.

Experimental Protocols

The following protocols are generalized from established procedures for cobalt and nickel-cobalt electrodeposition. Researchers should optimize these parameters for their specific applications.

4.1. Electrolyte Preparation from this compound

This protocol describes the preparation of a Watts-type bath for Ni-Co alloy electrodeposition, using this compound as the cobalt source.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Boric acid (H₃BO₃)

  • This compound (CoCO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • In a beaker with a magnetic stirrer, dissolve the desired amount of nickel sulfate and nickel chloride in deionized water.

  • In a separate beaker, carefully and slowly add a stoichiometric amount of concentrated sulfuric acid to a suspension of this compound in deionized water. This reaction will produce CO₂ gas and should be performed in a well-ventilated fume hood. Continue stirring until all the cobalt carbonate has reacted to form a clear cobalt sulfate solution.

  • Add the prepared cobalt sulfate solution to the nickel salt solution.

  • Dissolve the boric acid in the combined solution. Gentle heating may be required.

  • Adjust the pH of the solution to the desired value (typically 3.5-4.5) using dilute sulfuric acid or nickel carbonate.

  • Add deionized water to reach the final volume.

  • Filter the solution to remove any impurities.

4.2. Electrodeposition Process

Apparatus:

  • DC power supply

  • Electrodeposition cell (beaker)

  • Anode (e.g., pure nickel or cobalt)

  • Cathode (substrate to be plated)

  • Magnetic stirrer or other means of agitation

  • Water bath for temperature control

Procedure:

  • Pre-treat the cathode by cleaning, degreasing, and activating its surface according to standard procedures for the specific substrate material.[5]

  • Assemble the electrodeposition cell with the anode and cathode.

  • Fill the cell with the prepared electrolyte.

  • Heat the electrolyte to the desired operating temperature and maintain it using the water bath.

  • Apply the calculated current density using the DC power supply and begin the electrodeposition for the desired duration.

  • After deposition, rinse the plated cathode with deionized water and dry it.

Data Presentation

The following tables summarize the effects of cobalt addition on the properties of electrodeposited coatings, based on data from the literature.

Table 1: Effect of Cobalt Content on the Properties of Ni-Co Alloy Coatings

Cobalt Content (wt%) Average Grain Size (nm) Microhardness (HV) Crystal Structure Reference
0 - ~200 (for pure Ni) FCC [4]
43 15 584 FCC to HCP transition [4]
49 - Maximum hardness - [4]

| 54.9 | - | 363 | - |[4] |

FCC: Face-Centered Cubic; HCP: Hexagonal Close-Packed

Table 2: Typical Bath Compositions and Operating Parameters for Ni-Co Electrodeposition

Parameter Range Unit Reference
Nickel Sulfate 200-300 g/L [6]
Cobalt Sulfate 10-50 g/L [6]
Nickel Chloride 30-60 g/L [6]
Boric Acid 30-45 g/L [6]
pH 3.5-4.5 - [7]
Temperature 40-60 °C [6]
Current Density 1-10 A/dm² [8]

| Agitation | Mechanical or air | - |[2] |

Visualizations

Diagram 1: Experimental Workflow for Electrodeposition

G cluster_prep Electrolyte Preparation cluster_dep Electrodeposition Process cluster_ana Post-Deposition Analysis prep1 Dissolve Ni Salts prep3 Combine Solutions prep1->prep3 prep2 React CoCO3 with H2SO4 prep2->prep3 prep4 Add Boric Acid prep3->prep4 prep5 Adjust pH prep4->prep5 dep2 Assemble Cell prep5->dep2 dep1 Substrate Pre-treatment dep1->dep2 dep3 Apply Current dep2->dep3 dep4 Rinse and Dry dep3->dep4 ana1 Microstructure (SEM/TEM) dep4->ana1 ana2 Composition (EDS) dep4->ana2 ana3 Hardness Testing dep4->ana3 ana4 Corrosion Testing dep4->ana4 G cluster_process Electrodeposition Parameters cluster_effect Microstructural Effects A Increased Overpotential D Increased Nucleation Rate A->D B Additive Adsorption (Co ions) E Inhibited Crystal Growth B->E C Alloy Codeposition F Lattice Distortion C->F G Fine-Grained Deposit D->G E->G F->G

References

Application Notes and Protocols: Catalytic Activity of Cobalt Carbonate in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt carbonate (CoCO₃) serves as a versatile material in the field of catalytic oxidation. While its direct application as a catalyst is notable in advanced oxidation processes (AOPs), it is more commonly utilized as a precursor for the synthesis of highly active cobalt oxide (Co₃O₄) catalysts. These catalysts have demonstrated significant efficacy in a range of oxidation reactions, including the selective oxidation of alcohols, which is a critical transformation in organic synthesis and drug development. This document provides detailed application notes and experimental protocols for the use of cobalt carbonate as both a catalyst precursor for alcohol oxidation and as a key component in AOPs for the degradation of organic pollutants.

Section 1: Cobalt Carbonate as a Precursor for Cobalt Oxide Catalyzed Benzyl (B1604629) Alcohol Oxidation

Cobalt carbonate is an excellent starting material for the preparation of cobalt oxide nanoparticles, which are effective catalysts for the aerobic oxidation of alcohols. The thermal decomposition of cobalt carbonate yields Co₃O₄, a stable and active catalytic species.

Data Presentation: Catalytic Performance of Co₃O₄ Derived from CoCO₃ in Benzyl Alcohol Oxidation

The following table summarizes the catalytic activity of cobalt oxide catalysts, prepared from cobalt carbonate precursors, in the selective oxidation of benzyl alcohol to benzaldehyde (B42025). The data highlights the influence of different supports and reaction conditions on catalyst performance.

CatalystSupportTemperature (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Reference
Co₃O₄Activated Carbon (G60)806>90>99[1]
Co₃O₄Activated Carbon (RX3)806>90>99[1]
5% CoₓOᵧHollow Carbon Spheres-85063[2][3]
10% CoₓOᵧHollow Carbon Spheres-825.3-[2][3]
Co₃O₄ (unsupported)None363 K (90°C)---[4][5]
Experimental Protocols

Protocol 1: Preparation of Co₃O₄ Catalyst from Cobalt Carbonate

This protocol describes the synthesis of a cobalt oxide catalyst from a cobalt carbonate precursor via thermal decomposition.

Materials:

  • Cobalt(II) carbonate (CoCO₃)

  • Furnace with temperature control

  • Crucible (ceramic)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Place a desired amount of this compound powder into a ceramic crucible.

  • Transfer the crucible to a programmable furnace.

  • Heat the furnace to 350-600°C at a ramping rate of 5°C/min under a flow of an inert gas (e.g., He or Ar).

  • Maintain the temperature for 2-4 hours to ensure complete decomposition of the cobalt carbonate to cobalt oxide (Co₃O₄).

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting black powder is the Co₃O₄ catalyst.

  • Wash the catalyst with deionized water and ethanol to remove any impurities and dry it in an oven at 100°C for 4 hours before use.[2]

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol outlines the procedure for the selective oxidation of benzyl alcohol to benzaldehyde using the prepared Co₃O₄ catalyst.

Materials:

  • Co₃O₄ catalyst

  • Benzyl alcohol

  • Toluene (B28343) (solvent)

  • Glass stirred semi-batch reactor with a reflux condenser and thermometer

  • Oxygen gas supply

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the glass reactor with a magnetic stirrer, reflux condenser, and thermometer.

  • Add 0.1 g of the prepared Co₃O₄ catalyst to the reactor.

  • Add 20 mL of toluene as the solvent.

  • Add 0.2 mmol of benzyl alcohol to the reaction mixture.

  • Heat the reactor to 80°C while stirring at 750 rpm to eliminate mass transfer limitations.[1]

  • Introduce a continuous flow of oxygen gas at a rate of 50 mL/min.[1]

  • Monitor the reaction progress by taking aliquots of the reaction mixture at regular intervals and analyzing them by gas chromatography.

  • After the reaction is complete (typically after 6 hours), cool the reactor to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.[1]

Visualization of the Catalytic Workflow

G cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction CoCO3 Cobalt Carbonate Decomposition Thermal Decomposition (350-600°C) CoCO3->Decomposition Co3O4 Co₃O₄ Catalyst Decomposition->Co3O4 Reactor Reactor (80°C, 750 rpm) Co3O4->Reactor BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Reactor Toluene Toluene (Solvent) Toluene->Reactor Oxygen Oxygen (Oxidant) Oxygen->Reactor Products Benzaldehyde (and byproducts) Reactor->Products Analysis GC Analysis Products->Analysis

Catalyst preparation and reaction workflow.

Section 2: Cobalt-Bicarbonate System for Advanced Oxidation Processes (AOPs)

The combination of cobalt ions and bicarbonate in the presence of an oxidant like hydrogen peroxide forms a potent advanced oxidation process (AOP) for the degradation of organic pollutants. This system generates highly reactive oxygen species (ROS) that can mineralize a wide range of contaminants.

Data Presentation: Degradation of Organic Pollutants using the Co²⁺/HCO₃⁻/H₂O₂ System

The following table summarizes the efficiency of the cobalt-bicarbonate-hydrogen peroxide system in degrading various organic pollutants.

Pollutant[Co²⁺][HCO₃⁻][H₂O₂]Time (min)Degradation Efficiency (%)Reference
Methylene Blue10 µM10 mM10 mM-Nearly complete decolorization[6][7]
Acid Orange II5 µM10 mM4 mM10Complete decolorization[8]
Phenol (B47542)---60100% decomposition, 80% TOC removal[9]
Allura Red AC9.00 µM2.00 mM5.58 mM->99.86% decolorization[10]
Acid Orange 7-5 mM1 mM3090.9% removal (with Ca₂Co₂O₅ catalyst)[11]
Experimental Protocols

Protocol 3: Degradation of Phenol using a Supported Cobalt Catalyst with Bicarbonate-Activated Hydrogen Peroxide

This protocol details a lab-scale procedure for the degradation of phenol in an aqueous solution.

Materials:

  • Supported cobalt catalyst (e.g., Co on activated carbon)

  • Phenol solution (e.g., 25 ppm)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Reaction vessel with magnetic stirring

  • pH meter

  • High-performance liquid chromatography (HPLC) or a total organic carbon (TOC) analyzer

Procedure:

  • Prepare a 500 mL aqueous solution of 25 ppm phenol in the reaction vessel.

  • Add 0.1 g of the supported cobalt catalyst to the solution.[9]

  • Add a specified concentration of sodium bicarbonate (e.g., 10 mM) and stir to dissolve.

  • Adjust the pH of the solution if necessary. The reaction is typically efficient in a weakly basic medium.

  • Initiate the reaction by adding the desired amount of hydrogen peroxide (e.g., 1 g of peroxymonosulphate, which releases H₂O₂).[9]

  • Stir the solution at a constant speed at ambient temperature.

  • Monitor the degradation of phenol by taking samples at regular intervals and analyzing them using HPLC or a TOC analyzer.

  • Continue the reaction until the desired level of degradation is achieved (typically within 60 minutes).[9]

  • After the reaction, the catalyst can be recovered by filtration for reuse.

Visualization of the Reaction Mechanism

The degradation of organic pollutants in the cobalt-bicarbonate-hydrogen peroxide system proceeds through a complex mechanism involving the generation of various reactive oxygen species.

G cluster_activation Activation and Radical Formation cluster_degradation Pollutant Degradation H2O2 H₂O₂ PMC HCO₄⁻ (Peroxymonocarbonate) H2O2->PMC + HCO₃⁻ O2_rad O₂•⁻ (Superoxide Radical) H2O2->O2_rad + Co³⁺ HCO3 HCO₃⁻ Co2 Co²⁺ Co3 Co³⁺ Co2->Co3 + HCO₄⁻ Co3->Co2 + H₂O₂ OH_rad •OH (Hydroxyl Radical) PMC->OH_rad + Co²⁺ CO3_rad CO₃•⁻ (Carbonate Radical) OH_rad->CO3_rad + HCO₃⁻ Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) OH_rad->Degradation CO3_rad->Degradation O2_rad->Degradation Pollutant->Degradation

Mechanism of the Co/bicarbonate/H₂O₂ AOP.

Conclusion

Cobalt carbonate is a valuable resource in catalytic oxidation, both as a precursor for robust cobalt oxide catalysts and as a component in advanced oxidation processes. The protocols and data presented here provide a foundation for researchers and professionals in drug development and environmental science to utilize cobalt carbonate-based systems for efficient and selective oxidation reactions. Further optimization of reaction conditions and catalyst design can lead to even more effective and sustainable chemical transformations.

References

Application Notes: Cobalt(II) Carbonate for Blue Pottery Glazes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cobalt(II) carbonate (CoCO₃) is a potent inorganic colorant widely used in the ceramics industry to produce a spectrum of blue hues in glazes.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the preparation of blue pottery glazes using this compound. It covers experimental procedures, quantitative data on glaze compositions, and the chemical transformations that occur during firing.

Mechanism of Color Development

The characteristic blue color imparted by this compound is a result of a series of chemical transformations within the glaze matrix during firing.[3] Initially, the this compound decomposes to form cobalt oxide (CoO).[4][5] This decomposition typically begins at around 335°C.[6] At higher temperatures, the newly formed cobalt oxide, a strong flux, interacts with other components of the glaze, primarily silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), to form stable crystalline pigments such as cobalt silicate (B1173343) (Co₂SiO₄) and cobalt aluminate (CoAl₂O₄) spinels.[7][8] The formation of cobalt aluminate spinel can commence at temperatures between 500°C and 800°C.[7] The final shade and intensity of the blue are dependent on the concentration of cobalt, the base glaze chemistry, and the firing conditions.[3]

Factors Influencing Glaze Color

Several factors can be manipulated to alter the final appearance of cobalt blue glazes:

  • This compound Concentration: The intensity of the blue color is directly proportional to the concentration of this compound. Low percentages (0.25-1%) yield light to medium blues, while higher concentrations (2-5%) produce deep, intense blues that can approach black.[9]

  • Base Glaze Composition:

    • Magnesium Oxide (MgO): The presence of magnesium oxide in the base glaze can shift the color from blue towards purple and violet.[3]

    • Alumina (Al₂O₃) and Titanium Dioxide (TiO₂): Increased levels of alumina and the addition of titanium dioxide (often as rutile) can move the color from blue to green.[3]

  • Firing Temperature and Atmosphere: Cobalt glazes are generally stable in both oxidation and reduction atmospheres.[1] The peak temperature and the cooling rate can affect the final color and surface texture. A slow cooling cycle can encourage crystal growth, which may alter the glaze's appearance.[10]

Quantitative Data

The following tables summarize glaze compositions for achieving various blue shades at Cone 6 (approximately 1222°C or 2232°F) in an oxidation atmosphere.

Table 1: Base Glaze Composition (Cone 6 Glossy Clear)

IngredientPercentage (%)
Nepheline Syenite30.0
Gerstley Borate24.0
Silica20.0
Kaolin (EPK)16.5
Wollastonite9.5
Talc2.0
Total 102.0

Note: The total percentage exceeds 100% due to the inclusion of multiple components in the recipe.

Table 2: Variation of this compound Concentration and Resulting Color

Sample IDBase Glaze (%)This compound (%)Qualitative Color DescriptionQuantitative Color Data (CIELAB)
CB-11001.0Light BlueN/A
CB-21002.0Medium BlueN/A
CB-31003.0Deep Ultramarine BlueN/A
CB-41004.0Deep Midnight BlueN/A
CB-51005.0Near BlackN/A
Pigment-A99.50.5 (as pigment)Deep Blue-Violet HueL=41.51, a=15.23, b*=-6.28

N/A: Not available in the searched literature. The qualitative descriptions are based on findings from various sources. The single quantitative data point is from a study on a cobalt-based pigment.[9]

Experimental Protocols

1. Preparation of a Cone 6 Blue Glaze Series

This protocol describes the preparation of a series of blue glazes with varying concentrations of this compound based on the "Cone 6 Glossy Clear" recipe.

Materials and Equipment:

  • Nepheline Syenite

  • Gerstley Borate

  • Silica (325 mesh)

  • Kaolin (EPK)

  • Wollastonite

  • Talc

  • This compound

  • Distilled water

  • Digital scale (accurate to 0.01g)

  • Mixing containers

  • Sieve (80 mesh)

  • Glaze mixing whisk or paddle

  • Bisque fired ceramic test tiles

  • Electric kiln with a programmable controller

Procedure:

  • Weighing Dry Materials: For each glaze variation, accurately weigh the base glaze components as listed in Table 1. For a 100g test batch of the base glaze, the amounts would be approximately: 29.4g Nepheline Syenite, 23.5g Gerstley Borate, 19.6g Silica, 16.2g Kaolin, 9.3g Wollastonite, and 2.0g Talc.

  • Adding this compound: Weigh the desired amount of this compound to be added to the base glaze powder (e.g., for a 2% addition to a 100g base, add 2g of CoCO₃).

  • Dry Mixing: Thoroughly mix the dry ingredients in a container to ensure a homogenous distribution of the this compound.

  • Adding Water: Gradually add a measured amount of distilled water to the dry mix while stirring. A common starting point is a 1:1 ratio of water to dry ingredients by weight.

  • Sieving: Pass the glaze slurry through an 80-mesh sieve to break up any clumps and ensure a smooth consistency. This step may need to be repeated.

  • Glaze Application: Apply the glaze to bisque fired test tiles to a consistent thickness. Dipping is a common method for achieving an even coat.

  • Drying: Allow the glazed tiles to dry completely before firing.

2. Firing Protocol

The following is a typical Cone 6 oxidation firing schedule, often referred to as "C6DHSC" (Cone 6 Drop-and-Hold, Slow Cool), which is suitable for developing stable colors in cobalt glazes.[11]

Table 3: Cone 6 Oxidation Firing Schedule

SegmentRamp Rate (°C/hour)Target Temperature (°C)Hold Time (minutes)
115010800
260122230
3-15011490
4-837600

Note: The negative ramp rates indicate controlled cooling.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Glaze Preparation cluster_application Application & Firing cluster_analysis Analysis weigh_base Weigh Base Glaze Materials dry_mix Dry Mix weigh_base->dry_mix weigh_cobalt Weigh Cobalt(II) Carbonate weigh_cobalt->dry_mix add_water Add Water & Mix dry_mix->add_water sieve Sieve Glaze Slurry (80 mesh) add_water->sieve apply_glaze Apply Glaze to Test Tile sieve->apply_glaze dry_tile Dry Glazed Tile apply_glaze->dry_tile fire_kiln Fire in Kiln (Cone 6 Oxidation) dry_tile->fire_kiln visual_analysis Visual Color Assessment fire_kiln->visual_analysis colorimetric_analysis Colorimetric Analysis (CIELAB) fire_kiln->colorimetric_analysis

Caption: Experimental workflow for preparing and analyzing cobalt blue glazes.

Chemical Transformation Pathway

chemical_transformations CoCO3 This compound (CoCO₃) CoO Cobalt Oxide (CoO) CoCO3->CoO ~335°C Decomposition (+ CO₂) CoAl2O4 Cobalt Aluminate Spinel (CoAl₂O₄) (Blue Color) CoO->CoAl2O4 High Temp Reaction with Al₂O₃ Co2SiO4 Cobalt Silicate (Co₂SiO₄) (Blue Color) CoO->Co2SiO4 High Temp Reaction with SiO₂ GlazeMatrix Silicate Glaze Matrix (SiO₂, Al₂O₃, Fluxes) GlazeMatrix->CoAl2O4 GlazeMatrix->Co2SiO4

Caption: Chemical transformations of this compound during glaze firing.

References

Application Notes and Protocols for Cobalt(II) Carbonate in Desulfurization Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt-based catalysts are pivotal in numerous industrial processes, including the removal of sulfur compounds from gaseous streams, a critical step in environmental protection and process efficiency. Cobalt(II) carbonate (CoCO₃) serves as a valuable precursor for the synthesis of active cobalt oxide catalysts. Upon thermal decomposition, cobalt carbonate is converted into cobalt oxides (CoO or Co₃O₄), which are the active species in many desulfurization reactions, including the removal of hydrogen sulfide (B99878) (H₂S) and sulfur oxides (SOx) from flue gas and industrial process streams.

These application notes provide detailed protocols for the preparation of both unsupported cobalt oxide powder and supported cobalt oxide catalysts using this compound as the precursor. Furthermore, it outlines the experimental procedures for evaluating their desulfurization performance and presents relevant performance data.

Catalyst Preparation from this compound

The primary role of this compound in this context is as a precursor that, upon calcination, yields a high-purity cobalt oxide active phase. The choice between preparing unsupported or supported catalysts depends on the specific application, required mechanical strength, and desired surface area.

Protocol for Synthesis of Unsupported Cobalt Oxide (Co₃O₄) Powder

This protocol details the thermal decomposition of this compound to produce fine cobalt oxide (Co₃O₄) powder, which can be used as a catalyst.

Materials and Equipment:

  • This compound (CoCO₃) powder

  • Ceramic crucible

  • Muffle furnace with temperature control

  • Inert gas (e.g., Nitrogen, Argon) and air or oxygen supply

Procedure:

  • Sample Preparation: Place a known amount of this compound powder into a ceramic crucible.

  • Drying (Optional): To remove any adsorbed moisture, heat the sample at 110°C for 2 hours in the furnace under a flow of inert gas.

  • Calcination:

    • Increase the furnace temperature to the desired calcination temperature. In the presence of oxygen (air), CoCO₃ preferentially undergoes oxidative decomposition to form Co₃O₄.[1] In an inert atmosphere, it primarily decomposes to CoO.[1]

    • A recommended calcination temperature for forming Co₃O₄ is between 300°C and 400°C. Studies have shown that decomposition can begin at temperatures around 260°C.

    • Hold the sample at the set temperature for 2-4 hours to ensure complete decomposition. The TGA curve of cobalt carbonate typically shows a significant weight loss corresponding to the release of CO₂, which is complete by around 350°C.[1][2][3][4]

  • Cooling: After calcination, allow the furnace to cool down to room temperature under a controlled atmosphere (air or inert gas).

  • Collection: The resulting fine powder is cobalt oxide (primarily Co₃O₄ if calcined in air). Store the catalyst in a desiccator.

Protocol for Synthesis of Alumina-Supported Cobalt Oxide Catalyst

This protocol describes a solid-state blending and calcination method to prepare a supported cobalt oxide catalyst on an alumina (B75360) (Al₂O₃) support.

Materials and Equipment:

  • This compound (CoCO₃) powder

  • γ-Alumina (γ-Al₂O₃) powder or pellets (pre-calcined at 500°C to ensure stability)

  • Mortar and pestle or ball mill

  • Muffle furnace with temperature control

  • Deionized water (for slurry method)

Procedure (Solid-State Blending Method):

  • Support Preparation: Ensure the γ-Alumina support is dry by heating at 120°C for at least 4 hours.

  • Calculating Precursor Amount: Determine the required mass of CoCO₃ to achieve the desired weight percentage (wt%) of cobalt on the alumina support.

  • Blending:

    • Thoroughly mix the calculated amount of CoCO₃ powder with the γ-Al₂O₃ support powder using a mortar and pestle for small batches or a ball mill for larger quantities to ensure a homogeneous mixture.

  • Calcination:

    • Transfer the blended powder to a ceramic crucible.

    • Place the crucible in a muffle furnace and heat in the presence of air.

    • Ramp the temperature to 400-500°C and hold for 4-6 hours. This step ensures the decomposition of CoCO₃ to Co₃O₄ and its fixation onto the alumina support.

  • Cooling and Storage: Cool the catalyst to room temperature and store it in a desiccator before use.

Experimental Protocols for Desulfurization Performance Evaluation

The efficacy of the prepared cobalt oxide catalysts can be evaluated in a laboratory-scale fixed-bed reactor system for either H₂S or SO₂ removal.

H₂S Removal Test

Equipment:

  • Fixed-bed reactor system (quartz or stainless steel tube)

  • Mass flow controllers for regulating gas flow

  • Furnace with temperature controller

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a specific sulfur detector, or an H₂S gas analyzer

  • Gas cylinders (H₂S in N₂, N₂, Air)

Procedure:

  • Catalyst Loading: Load a known mass (e.g., 1.0 g) of the prepared Co₃O₄ or Co₃O₄/Al₂O₃ catalyst into the reactor tube, supported by quartz wool.

  • Pre-treatment: Heat the catalyst bed to a specified temperature (e.g., 150°C) under a flow of nitrogen (N₂) for 1 hour to remove any adsorbed moisture and impurities.

  • Desulfurization:

    • Set the reactor temperature to the desired reaction temperature (e.g., room temperature up to 300°C).

    • Introduce a gas stream containing a known concentration of H₂S (e.g., 1000 ppm) in a balance of N₂ or a simulated industrial gas mixture at a defined flow rate.

    • Continuously monitor the concentration of H₂S at the reactor outlet using the gas analyzer or GC.

  • Data Analysis:

    • The "breakthrough" point is defined as the time when the H₂S concentration at the outlet reaches a certain percentage (e.g., 5%) of the inlet concentration.

    • Calculate the breakthrough sulfur capacity (mg of S per g of catalyst) using the breakthrough time, flow rate, and inlet H₂S concentration.

Oxidative Desulfurization of SO₂

Equipment:

  • Same fixed-bed reactor setup as for H₂S removal.

  • SO₂ gas analyzer.

  • Gas cylinders (SO₂ in N₂, O₂, N₂).

Procedure:

  • Catalyst Loading and Pre-treatment: Follow the same steps as in the H₂S removal test.

  • Desulfurization:

    • Set the reactor to the desired operating temperature (e.g., 200-400°C).

    • Introduce a simulated flue gas stream containing SO₂ (e.g., 1000 ppm), O₂ (e.g., 5-10%), and balanced with N₂.

    • Monitor the SO₂ concentration at the reactor outlet.

  • Data Analysis:

    • Calculate the SO₂ removal efficiency as a function of time and temperature using the formula: Efficiency (%) = [(SO₂_inlet - SO₂_outlet) / SO₂_inlet] * 100

Data Presentation

The following tables summarize typical performance data for cobalt-based oxide catalysts in desulfurization applications. Note: The data presented is representative of cobalt oxide catalysts, as specific performance data for catalysts explicitly derived from this compound is limited in readily available literature. The performance is primarily attributed to the resulting cobalt oxide phase.

Table 1: Performance of Cobalt Oxide Catalysts for H₂S Removal

Catalyst CompositionSupportReaction Temperature (°C)Inlet H₂S (ppm)Breakthrough Sulfur Capacity (mg S/g catalyst)Reference
Co₃O₄/Silica (3DOM structure)SilicaRoom Temperature1000189[5]
Co₃O₄None (Bulk)300-500-Lower efficiency due to small grain size[6]
Supported Co₃O₄Titania300-500-High removal efficiency[6]

Table 2: Performance of Cobalt-Based Catalysts for SO₂ Oxidation

CatalystSupportReaction Temperature (°C)SO₂ Conversion (%)Key FindingsReference
Cobalt Ions (Co²⁺)Aqueous Solution45-Effective in catalyzing sulfite (B76179) oxidation[7]
Co₃O₄Bentonite--Active for catalytic oxidation of sulfite

Visualizations: Workflows and Mechanisms

Diagram 1: Catalyst Preparation Workflow

This diagram illustrates the overall workflow from the this compound precursor to the final supported catalyst ready for desulfurization testing.

G cluster_0 Precursor to Active Oxide cluster_1 Performance Evaluation CoCO3 This compound (CoCO3) Blend Blend with Support (e.g., Al2O3) CoCO3->Blend Calcination Calcination in Air (400-500°C) Blend->Calcination Co3O4_Al2O3 Supported Catalyst (Co3O4/Al2O3) Calcination->Co3O4_Al2O3 Reactor Load into Fixed-Bed Reactor Co3O4_Al2O3->Reactor Test Introduce Sulfur-Containing Gas (H2S or SO2/O2) Reactor->Test Analysis Analyze Outlet Gas (Breakthrough/Efficiency) Test->Analysis

Catalyst synthesis and evaluation workflow.
Diagram 2: Logical Pathway of Cobalt Carbonate Transformation and Action

This diagram shows the chemical transformation of the precursor and its subsequent role in the catalytic oxidation of sulfur compounds.

G cluster_0 Catalyst Activation cluster_1 Catalytic Desulfurization (Example: SO2 Oxidation) CoCO3 CoCO3 (Precursor) Co3O4 Co3O4 (Active Oxide Phase) CoCO3->Co3O4 + O2, ΔT - CO2 Co3O4_cat Co3O4 Catalyst Co3O4->Co3O4_cat SO2 SO2 SO2->Co3O4_cat Adsorption O2 O2 O2->Co3O4_cat SO3 SO3 (Product) Co3O4_cat->SO3 Catalytic Oxidation

Transformation of CoCO₃ and its catalytic role.

References

Application Notes and Protocols for Cobalt Carbonate Slurries in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and industrial applications of cobalt carbonate slurries. Detailed protocols are included to guide researchers in utilizing these slurries as precursors for catalysts, in the formulation of pigments, and in the synthesis of cathode materials for lithium-ion batteries.

Introduction to Cobalt Carbonate Slurries

Cobalt (II) carbonate (CoCO₃) is an inorganic compound that serves as a critical intermediate in numerous industrial processes.[1] While available as a pinkish powder, its use in a slurry form offers significant advantages, including improved handling, enhanced reactivity, and more uniform dispersion compared to its dry powder counterpart.[2] Industrially prepared cobalt carbonate slurries are typically aqueous suspensions of fine cobalt carbonate particles. Their stability and rheological properties are crucial for consistent performance in downstream applications.[2]

The preparation of stable cobalt carbonate slurries directly from the wet filter cake after precipitation is a preferred industrial method, as it avoids the costly and hazardous steps of drying, grinding, and bagging the powder.[2] This method also results in slurries that are more uniform and stable over extended periods.[2]

Key Industrial Applications

Cobalt carbonate slurries are versatile precursors and materials used in a range of industrial sectors:

  • Catalyst Manufacturing: As a precursor for cobalt-based catalysts, which are essential in processes like hydrodesulfurization and Fischer-Tropsch synthesis.[3]

  • Pigment Production: Used in the formulation of vibrant and durable blue pigments for ceramics, glasses, and paints.[3][4][5][6]

  • Battery Technology: A key raw material in the synthesis of lithium cobalt oxide (LiCoO₂), a common cathode material in lithium-ion batteries.[7]

Preparation of Cobalt Carbonate Slurries

The following sections detail the synthesis of cobalt carbonate and the subsequent preparation of a stable aqueous slurry.

Synthesis of Cobalt Carbonate via Precipitation

This protocol describes the synthesis of cobalt carbonate by reacting a soluble cobalt salt with a carbonate source in an aqueous solution.[1][8]

Experimental Protocol:

  • Reactor Setup: Charge a reaction vessel with an 8% (w/w) aqueous solution of cobalt (II) sulfate (B86663). Maintain an inert atmosphere by gently sparging carbon dioxide gas through the solution.[9]

  • Precipitation: While continuously agitating the cobalt sulfate solution at ambient temperature, slowly add a 20% (w/w) aqueous solution of sodium carbonate over a period of 1 to 3 hours. The molar ratio of sodium carbonate to cobalt sulfate should be approximately 1:1.[9]

  • Heating and Aging: Heat the reactor contents to 55°C (130°F) and then further increase the temperature to 82°C (180°F) for approximately 2 hours to complete the reaction and age the precipitate.[9]

  • Filtration and Washing: Filter the resulting cobalt carbonate precipitate. Wash the filter cake thoroughly with deionized water to remove soluble byproducts. Crucially, do not allow the filter cake to dry. [9]

Preparation of Aqueous Cobalt Carbonate Slurry

This protocol outlines the preparation of a stable slurry from the wet cobalt carbonate filter cake.

Experimental Protocol:

  • Slurry Formulation: Transfer the wet cobalt carbonate filter cake to a mixing vessel.

  • Dilution: Gradually add deionized water while mixing to achieve the desired slurry concentration. A typical concentration is around 20% cobalt by weight.[9]

  • Stabilization (Optional): To enhance stability and reduce viscosity, especially for higher concentrations (e.g., up to 60% cobalt carbonate), surfactants or dispersing agents can be added. For example, an anionic surfactant like Darvan C can be incorporated at a concentration of 0.1% to 0.5% (w/w).[2]

  • Viscosity Modification (Optional): If a higher viscosity is desired, thickeners such as cellulose (B213188) derivatives (e.g., carboxymethyl hydroxyethyl (B10761427) cellulose) can be added.[2]

  • Homogenization: Continue mixing until a uniform and stable slurry is obtained.

Characterization of Cobalt Carbonate Slurries

The performance of cobalt carbonate slurries in industrial applications is highly dependent on their physical and chemical properties.

Physical Properties

Key physical properties to characterize include particle size distribution, viscosity, and stability.

Data Presentation:

PropertyTypical Value RangeTest Method
Particle Size (D50) 2 - 15 µmLaser Diffraction
Viscosity 100 - 1000 cPRotational Viscometer
Solids Content 20 - 60% (w/w)Gravimetric Analysis
pH 7.0 - 9.0pH Meter
Stability (Sedimentation Rate) < 5% in 24 hoursGraduated Cylinder Observation

Experimental Protocols for Characterization:

  • Particle Size Analysis:

    • Obtain a representative sample of the slurry.

    • Dilute the slurry with deionized water to an appropriate concentration for the instrument.

    • Analyze the particle size distribution using a laser diffraction particle size analyzer.

  • Viscosity Measurement:

    • Equilibrate the slurry sample to a constant temperature (e.g., 25°C).

    • Use a rotational viscometer with a suitable spindle to measure the viscosity at various shear rates.

  • Stability Assessment:

    • Pour a known volume of the slurry into a graduated cylinder and seal it.

    • Allow the slurry to stand undisturbed for a set period (e.g., 24 hours).

    • Measure the height of the clear supernatant and calculate the sedimentation rate as a percentage of the total volume.

Application-Specific Protocols

Cobalt Carbonate Slurry as a Catalyst Precursor

This workflow outlines the use of a cobalt carbonate slurry in the preparation of a supported cobalt catalyst.

catalyst_preparation_workflow slurry Cobalt Carbonate Slurry impregnation Impregnation of Support Material slurry->impregnation Mix with support (e.g., Alumina, Silica) drying Drying impregnation->drying Remove water calcination Calcination drying->calcination Decompose carbonate to oxide catalyst Supported Cobalt Catalyst calcination->catalyst ceramic_pigment_workflow slurry Cobalt Carbonate Slurry glaze_mixing Mixing with Glaze Components slurry->glaze_mixing Add desired amount for color intensity application Application to Ceramic Body glaze_mixing->application firing Firing in Kiln application->firing pigmented_ceramic Blue Pigmented Ceramic firing->pigmented_ceramic battery_cathode_synthesis cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_cathode Cathode Slurry Preparation slurry Cobalt Carbonate Slurry mixing Mixing and Grinding slurry->mixing lithium_carbonate Lithium Carbonate (Li₂CO₃) lithium_carbonate->mixing calcination Calcination mixing->calcination Solid-state reaction lco Lithium Cobalt Oxide (LiCoO₂) calcination->lco cathode_slurry_mixing Mixing with Binder and Conductive Agent lco->cathode_slurry_mixing

References

Troubleshooting & Optimization

preventing agglomeration of synthesized cobalt(II) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Cobalt(II) Carbonate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the prevention of agglomeration during the synthesis of this compound.

Troubleshooting Guide

Q1: My synthesized this compound particles are immediately agglomerating after precipitation. What are the primary causes and how can I fix this?

A1: Immediate agglomeration is typically due to the high surface energy of nanoparticles and strong van der Waals forces. The primary cause is often insufficient stabilization during the critical nucleation and growth phases.

Troubleshooting Steps:

  • Introduce a Surfactant or Capping Agent: During synthesis, add a stabilizing agent that adsorbs to the particle surface. This provides either electrostatic or steric repulsion to prevent particles from sticking together.[1][2] Common agents for cobalt-based nanoparticles include oleic acid (OA), trioctylphosphine (B1581425) oxide (TOPO), and polyvinylpyrrolidone (B124986) (PVP).[2][3][4] The choice of surfactant can significantly influence the growth pathway and final morphology of the nanoparticles.[3][5]

  • Optimize pH Levels: The pH of the synthesis solution is a critical parameter that influences the surface charge of the particles.[6] Adjusting the pH can increase electrostatic repulsion between particles, thereby preventing agglomeration.[6] For cobalt carbonate precipitation, a pH range of 7.15-7.20 has been shown to be effective in controlling particle size and density.[7][8]

  • Control Reaction Kinetics: Rapid precipitation can lead to uncontrolled growth and aggregation. Try lowering the reaction temperature or slowing the addition rate of your precursors to promote more controlled, uniform particle growth. Longer reactant addition times at higher temperatures can promote the growth of larger, more stable crystallites.[9]

  • Increase Stirring Speed: Inadequate mixing can create localized areas of high supersaturation, leading to rapid, uncontrolled precipitation and agglomeration. Increasing the stirring speed, for instance to 600 rpm or higher, can improve dispersion.[1][10]

Q2: I've successfully synthesized nanoparticles, but they agglomerate during the drying process. How can I prevent this?

A2: Agglomeration during drying is often due to capillary forces as the solvent evaporates, pulling the particles together. This can lead to the formation of hard agglomerates, which are difficult to redisperse.[11]

Troubleshooting Steps:

  • Solvent Exchange: Before drying, wash the particles with an organic solvent like anhydrous ethanol. This can replace surface hydroxyl groups with organic functional groups, which reduces inter-particle hydrogen bonding and provides steric hindrance.[11]

  • Azeotropic Distillation: This method can also be effective for removing water while minimizing the effects of capillary action.[11]

  • Specialized Drying Techniques: Instead of conventional oven drying, consider methods like freeze-drying (lyophilization) or internal heat drying (e.g., microwave or infrared heating). These techniques can minimize the strong capillary forces that cause particles to aggregate.[11] Uncontrolled drying conditions can lead to the start of calcination, which can also cause agglomeration.[12]

Frequently Asked Questions (FAQs)

Q1: What is the difference between soft and hard agglomeration?

A1: Soft agglomeration is caused by weaker forces like van der Waals interactions and can often be reversed by mechanical means such as ultrasonication.[2] Hard agglomeration involves stronger chemical bonds between particles and is much more difficult to reverse, often requiring high-energy processes like ball milling.[11] It is more effective to prevent hard agglomeration during the synthesis and processing steps.[11]

Q2: How do surfactants work to prevent agglomeration?

A2: Surfactants are molecules that have a polar "head" and a non-polar "tail." They adsorb to the surface of the nanoparticles. Depending on the nature of the surfactant and the solvent, they can provide:

  • Steric Hindrance: The tails of the surfactant molecules form a physical barrier around the particles, preventing them from getting close enough to aggregate.[2]

  • Electrostatic Repulsion: If the surfactant molecules are charged, they can create a repulsive electrostatic force between the particles.

Surfactants can also influence the reaction pathways and intermediates prior to nucleation, affecting the final properties of the nanoparticles.[13]

Q3: Can the concentration of reactants affect agglomeration?

A3: Yes, the concentration of reactants is a key factor. High concentrations can lead to high supersaturation, which can cause rapid nucleation and the formation of many small, unstable particles that are prone to agglomeration. Controlling the reactant concentrations is essential for managing the nucleation and growth process. For instance, in one study, an initial ammonium (B1175870) bicarbonate concentration of 60 g/L was found to be optimal for producing small, high-density cobalt carbonate particles.[7][8]

Q4: What characterization techniques are best for evaluating the degree of agglomeration?

A4: A combination of techniques is often best:

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the particles and their state of agglomeration.[12]

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a suspension, which can indicate the presence of agglomerates.

  • Zeta Potential: This measurement indicates the surface charge of the particles in a suspension. A high absolute zeta potential value (e.g., > +30 mV or < -30 mV) suggests good electrostatic stability and less tendency to agglomerate.[6]

Quantitative Data Summary

The following table summarizes key experimental parameters from a study on the continuous precipitation of this compound, highlighting the conditions that affect particle size and density, which are related to agglomeration.

ParameterCondition 1Condition 2Condition 3Optimal ConditionParticle Size (µm)Apparent Density (g/cm³)Tap Density (g/cm³)
NH₄HCO₃ Conc. (g/L) 20408060 4.4411.121.63
pH 7.10-7.157.20-7.25-7.15-7.20 -LowLow
CoCl₂ Feed Rate (L/h) 13-2 -1.151.70

Data adapted from a study on continuous carbonate precipitation.[7][8]

Experimental Protocols

Protocol: Synthesis of this compound Nanocrystals via Microemulsion

This protocol is adapted from a method designed to control the size and shape of crystallites by using a surfactant in a microemulsion system.[12]

Materials:

  • Cobalt(II) sulfate (B86663) solution (e.g., 16.80 g/L Co²⁺)

  • Sodium carbonate solution (e.g., 200 g/L)

  • Surfactant (e.g., oleic acid)

  • Deionized water

  • Magnetic stirrer

  • Beakers

  • Centrifuge and drying oven

Procedure:

  • Prepare the cobalt(II) sulfate and sodium carbonate solutions at the desired concentrations.

  • In a beaker, add a specific weight of the surfactant (e.g., 8 g) to the cobalt(II) sulfate solution.

  • Place the beaker on a magnetic stirrer and begin stirring at a controlled speed (e.g., 800 rpm).

  • Slowly add the sodium carbonate solution to the cobalt sulfate/surfactant mixture.

  • Maintain a constant pH during the reaction, for example, at pH 7.[12]

  • Allow the precipitation to occur for a specific duration (e.g., 10 minutes).[12]

  • After the reaction is complete, separate the precipitate by centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and excess surfactant.

  • Dry the final product under controlled conditions, such as in a neutral atmosphere and at a temperature below the decomposition temperature of this compound (181.41°C), to prevent agglomeration and oxidation.[12]

Visualizations

TroubleshootingWorkflow Troubleshooting Agglomeration in this compound Synthesis Start Start: Agglomeration Observed CheckPhase When is agglomeration occurring? Start->CheckPhase DuringPrecip During Precipitation CheckPhase->DuringPrecip Immediate DuringDrying During Drying CheckPhase->DuringDrying Post-synthesis PrecipActions Action: Modify Synthesis Parameters DuringPrecip->PrecipActions DryingActions Action: Modify Post-Processing DuringDrying->DryingActions AddSurfactant Introduce/Change Surfactant or Capping Agent PrecipActions->AddSurfactant OptimizePH Optimize pH (e.g., 7.15-7.20) PrecipActions->OptimizePH ControlKinetics Control Kinetics (Temp., Addition Rate) PrecipActions->ControlKinetics IncreaseStirring Increase Stirring Speed (>600 rpm) PrecipActions->IncreaseStirring End Result: Reduced Agglomeration AddSurfactant->End OptimizePH->End ControlKinetics->End IncreaseStirring->End SolventWash Wash with Organic Solvent (e.g., Ethanol) DryingActions->SolventWash FreezeDry Use Freeze-Drying or Specialized Drying DryingActions->FreezeDry SolventWash->End FreezeDry->End

Caption: Troubleshooting workflow for this compound agglomeration.

References

Technical Support Center: Optimizing Cobalt(II) Carbonate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the precipitation of cobalt(II) carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating this compound?

The optimal pH for precipitating this compound (CoCO₃) is generally in the neutral to slightly alkaline range. Specific studies indicate that a pH range of 6.5 to 8.5 is effective.[1][2] For quantitative precipitation, a pH of 8.0-8.5 is recommended.[2] Some protocols aim for a final pH of 7.0-7.3 to ensure high purity and uniform particle size.[3] It is critical to control the pH, as higher values (pH 9-11) can lead to the formation of cobalt carbonate hydroxide (B78521) (Co₂(CO₃)(OH)₂), an undesired byproduct.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH.[4] In acidic conditions, its solubility increases significantly.[4][5] This is because the carbonate ions (CO₃²⁻) in the solution are protonated to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), shifting the equilibrium and dissolving the precipitate. In neutral or basic conditions, the concentration of carbonate ions is higher, leading to the precipitation of the sparingly soluble CoCO₃.[4]

Q3: What are the common reagents used for this compound precipitation?

Common methods involve reacting a soluble cobalt(II) salt with a carbonate source. Typical starting materials include:

  • Cobalt Source: Cobalt(II) sulfate (B86663) (CoSO₄) or cobalt(II) chloride (CoCl₂).[3][6]

  • Carbonate Source: Sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or ammonium (B1175870) bicarbonate (NH₄HCO₃).[1][3][6]

The choice of reagents can influence the purity and morphology of the final product.[3]

Q4: What is the effect of temperature on the precipitation process?

Temperature is a key parameter that influences crystal growth and particle size. Different protocols suggest varying temperatures, ranging from 40-60°C to as high as 85°C.[3][7] Higher temperatures can promote the growth of larger crystals, which may be easier to filter and handle.

Q5: What is "aging" the precipitate and why is it important?

Aging refers to leaving the precipitate in contact with the mother liquor, often with continued stirring, for a period after the initial precipitation. This process can improve the crystallinity and increase the particle size of the cobalt carbonate, which facilitates better filtration and washing. One protocol specifies an aging time of 30 minutes.[3]

Troubleshooting Guide

Issue 1: Low or no precipitate formation.

  • Possible Cause: The pH of the solution is too acidic.

  • Solution: The solubility of this compound increases in acidic conditions.[4] Ensure the pH is within the optimal 7.0-8.5 range.[2][3] Slowly add your carbonate solution or a suitable base to raise the pH, monitoring it with a calibrated pH meter.

Issue 2: The precipitate is a different color than the expected pink/red.

  • Possible Cause: Formation of cobalt carbonate hydroxide or basic cobalt carbonate.

  • Solution: This often occurs at a pH higher than the optimal range (e.g., pH 9-11).[1] At these higher pH levels, hydroxide ions co-precipitate with the cobalt and carbonate ions. To resolve this, carefully control the addition of your carbonate source to maintain the pH below 8.5.

Issue 3: The precipitate consists of very fine particles that are difficult to filter.

  • Possible Cause 1: Suboptimal temperature.

  • Solution 1: The reaction temperature affects crystal growth. Operating at a slightly elevated temperature (e.g., 50-60°C) can encourage the formation of larger, more easily filterable crystals.[7]

  • Possible Cause 2: Insufficient aging time.

  • Solution 2: After precipitation, allow the slurry to age for a period (e.g., 30-60 minutes) while stirring.[3] This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger ones.

  • Possible Cause 3: Rapid addition of reagents.

  • Solution 3: Adding the precipitating agent too quickly can lead to rapid nucleation and the formation of many small particles. A slower, controlled addition rate is recommended to promote crystal growth over nucleation.[1]

Issue 4: The final product has low purity.

  • Possible Cause: Inadequate washing of the precipitate.

  • Solution: The precipitate can trap soluble byproducts (e.g., sodium sulfate or sodium chloride). Wash the filtered cake thoroughly with deionized water. Some methods recommend washing with warm water (e.g., 70°C) until the filtrate pH is neutral (~7.0) to effectively remove these impurities.[7]

Data Summary: Precipitation Parameters

The following table summarizes key quantitative data from various experimental protocols for this compound precipitation.

ParameterValueReagents UsedSource
Optimal pH Range 6.5 - 8.0Cobalt Sulfate + Sodium Carbonate[1]
Quantitative pH 8.0 - 8.5Not Specified
Endpoint pH 7.0 - 7.3Cobalt Chloride + Ammonium Bicarbonate[3]
Endpoint pH 7.15 - 7.20Cobalt Chloride + Ammonium Bicarbonate
Temperature 40 - 60°CCobalt Chloride + Ammonium Bicarbonate[7]
Temperature Up to 85°CCobalt Chloride + Ammonium Bicarbonate[3]
Temperature ~54°C (130°F)Cobalt Sulfate + Sodium Carbonate[8]
Washing Step Wash until filtrate pH = 7Cobalt Chloride + Ammonium Bicarbonate[7]
Aging Time 30 minutesCobalt Chloride + Ammonium Bicarbonate[3]

Experimental Protocols

Below are generalized methodologies for the precipitation of this compound based on common laboratory practices.

Protocol 1: Using Cobalt Chloride and Ammonium Bicarbonate

  • Prepare Solutions: Prepare a cobalt chloride (CoCl₂) solution (e.g., 140-150 g/L) and an ammonium bicarbonate (NH₄HCO₃) solution (e.g., 250 g/L).[3]

  • Reaction Setup: Add the ammonium bicarbonate solution to a reaction vessel equipped with a stirrer and heating system. Heat the solution to the desired temperature (e.g., 40-60°C).[7]

  • Precipitation: Slowly pump the cobalt chloride solution into the ammonium bicarbonate solution while stirring continuously. Monitor the pH of the mixture.

  • Endpoint: Stop the addition of the cobalt chloride solution when the pH reaches the target endpoint of 7.0-7.3.[3]

  • Aging: Continue to stir the resulting slurry at temperature for 30 minutes to age the precipitate.[3]

  • Filtration and Washing: Filter the precipitate using a suitable filtration apparatus. Wash the solid cake with warm (e.g., 70°C) deionized water until the pH of the filtrate is neutral.[7]

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 105°C) for several hours.[9]

Protocol 2: Using Cobalt Sulfate and Sodium Carbonate

  • Prepare Solutions: Prepare a cobalt sulfate (CoSO₄) solution (e.g., 8% cobalt) and a sodium carbonate (Na₂CO₃) solution (e.g., 20% w/w).[8]

  • Reaction Setup: Charge the reactor with the cobalt sulfate solution. Maintain a controlled atmosphere if necessary (e.g., by sparging with an inert gas).

  • Precipitation: While agitating the cobalt sulfate solution, slowly add the sodium carbonate solution over a period of one to three hours at ambient temperature.[8]

  • pH Adjustment: The addition of the acidic cobalt sulfate to the alkaline sodium carbonate solution will cause the pH to decrease. The reaction is efficient when the pH is below 8.[1]

  • Heating & Aging: After the addition is complete, heat the mixture to approximately 55°C (130°F) to promote crystal growth.[8]

  • Filtration and Washing: Filter the resulting cobalt carbonate precipitate and wash thoroughly with deionized water to remove soluble byproducts like sodium sulfate.

  • Drying: Dry the washed precipitate in an oven to obtain the final cobalt carbonate powder.

Visualizations

G cluster_pH Effect of pH on Cobalt Species in Carbonate Solution p1 Low pH (< 6.0) Soluble Co²⁺ (H₂CO₃ Dominates) p2 Optimal pH (6.5 - 8.5) CoCO₃ Precipitates (HCO₃⁻ / CO₃²⁻ Equilibrium) p1->p2 Increase pH p2->p1 Decrease pH p3 High pH (> 9.0) Co₂(CO₃)(OH)₂ Forms (CO₃²⁻ / OH⁻ Dominates) p2->p3 Increase pH

Caption: Relationship between pH and cobalt species during precipitation.

G A 1. Prepare Reagent Solutions (e.g., CoCl₂ and NH₄HCO₃) B 2. Mix Reactants (Controlled Temp & Stirring) A->B C 3. Monitor & Control pH (Target: 7.0 - 8.5) B->C D 4. Age Precipitate (e.g., 30-60 min at Temp) C->D E 5. Filter & Wash Solid (Remove Soluble Byproducts) D->E F 6. Dry Product (e.g., 105°C in Oven) E->F G 7. Characterize Final Product (Purity, Particle Size) F->G

References

Technical Support Center: Purification of Cobalt(II) Carbonate from Ore Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of cobalt(II) carbonate from ore extracts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process.

IssuePossible Cause(s)Troubleshooting Steps
Low Purity of Precipitated this compound - Incorrect pH: The pH of the solution significantly impacts the selective precipitation of cobalt carbonate. If the pH is too high (9-11), cobalt may precipitate as cobalt carbonate hydroxide (B78521), and other metal hydroxides (e.g., iron, aluminum) may also precipitate. If the pH is too low, precipitation may be incomplete.[1] - Presence of Complexing Agents: Ammonia (B1221849) can form complex ions with cobalt, which can hinder the precipitation of cobalt carbonate.[2] - Co-precipitation of Impurities: Other metal ions present in the ore extract (e.g., nickel, copper, zinc, manganese, iron) can co-precipitate with cobalt carbonate.[3]- Optimize pH: Adjust the pH of the solution to a range of 6.5-8 for the selective precipitation of this compound.[1] Use a calibrated pH meter and add the precipitating agent (e.g., sodium carbonate) slowly while monitoring the pH. - Control Ammonia Concentration: If ammonia is present from upstream processes, consider a pre-treatment step to remove or reduce its concentration before precipitation. - Selective Precipitation: Implement a multi-stage precipitation process. For example, initially adjust the pH to precipitate and remove iron and aluminum hydroxides before precipitating cobalt carbonate.[4] - Redissolution and Reprecipitation: Dissolve the impure cobalt carbonate precipitate in a suitable acid and then re-precipitate it under more controlled conditions to improve purity.
Off-Color Precipitate (e.g., brownish, greenish) - Contamination with Iron: The presence of iron (Fe³⁺) can result in a brownish or yellowish precipitate. - Contamination with Copper: Copper (Cu²⁺) impurities can lead to a greenish tint in the precipitate.[5] - Contamination with Nickel: Nickel (Ni²⁺) can also co-precipitate and affect the color.[5]- Iron Removal: Before cobalt carbonate precipitation, adjust the pH to around 3.0-3.5 to selectively precipitate iron as iron(III) hydroxide.[4] - Solvent Extraction: For significant copper or nickel contamination, consider a solvent extraction step prior to precipitation to selectively remove these impurities. - Washing: Thoroughly wash the final cobalt carbonate precipitate with deionized water to remove any soluble impurities clinging to the surface.
Poor Filtration Characteristics (fine particles, slow filtration) - Rapid Precipitation: Adding the precipitating agent too quickly can lead to the formation of very small particles that are difficult to filter. - Low Temperature: Precipitation at lower temperatures can sometimes result in smaller particle sizes. - Insufficient Aging: Not allowing the precipitate to age can prevent the growth of larger, more easily filterable crystals.- Controlled Addition of Precipitant: Add the sodium carbonate or ammonium (B1175870) bicarbonate solution slowly and with constant stirring to promote the growth of larger crystals.[1] - Increase Temperature: Conducting the precipitation at a slightly elevated temperature (e.g., 50-60°C) can improve crystal growth and filterability.[1] - Aging: After precipitation, allow the slurry to age for a period (e.g., 30-60 minutes) with gentle stirring to allow for crystal growth.[1][6]
Low Yield of this compound - Incomplete Precipitation: The pH may not be in the optimal range, or an insufficient amount of precipitating agent was used. - Losses During Washing: Excessive washing or the use of a solvent in which cobalt carbonate has some solubility can lead to product loss.- Ensure Complete Precipitation: Check that the final pH is within the optimal range (6.5-8) and that a stoichiometric excess of the carbonate precipitant has been added.[1] - Optimize Washing: Wash the precipitate with deionized water. Avoid using large volumes of acidic solutions for washing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound derived from ore extracts?

A1: The most common metallic impurities include nickel, copper, iron, zinc, calcium, magnesium, and sodium.[3] The presence and concentration of these impurities will depend on the composition of the original ore.

Q2: What is the optimal pH for precipitating this compound to maximize purity?

A2: The optimal pH range for precipitating this compound is typically between 6.5 and 8.[1] At higher pH values (9-11), cobalt may precipitate as cobalt carbonate hydroxide, and other metal hydroxides are more likely to co-precipitate.[1]

Q3: How can I remove iron impurities before precipitating this compound?

A3: Iron can be effectively removed by adjusting the pH of the ore extract solution to approximately 3.0-3.5. This will cause iron to precipitate as iron(III) hydroxide, which can then be removed by filtration before proceeding with the cobalt carbonate precipitation at a higher pH.[4]

Q4: What is the purpose of "aging" the precipitate?

A4: Aging the precipitate involves holding the slurry at a specific temperature and with gentle agitation for a period after the initial precipitation. This process allows for the dissolution of smaller, less stable crystals and the growth of larger, more uniform crystals, which improves the purity and filterability of the final product.[1][6]

Q5: What analytical techniques are recommended for determining the purity of my this compound?

A5: Several techniques can be used to assess the purity:

  • X-Ray Fluorescence (XRF): To determine the elemental composition and identify metallic impurities.[7]

  • X-Ray Diffraction (XRD): To confirm the crystalline phase of the cobalt carbonate and identify any crystalline impurity phases.[7]

  • Atomic Absorption Spectroscopy (AAS): For accurate quantitative analysis of trace metal impurities.[6]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitate.[7]

Experimental Protocol: Purification of this compound by Selective Precipitation

This protocol outlines a general procedure for purifying this compound from a mixed metal sulfate (B86663) solution derived from an ore extract.

1. Materials and Reagents:

  • Cobalt-containing ore extract (e.g., cobalt sulfate solution with impurities like Fe, Cu, Ni, Zn)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Stirring hotplate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

2. Procedure:

  • Step 1: Initial Solution Characterization (Optional but Recommended)

    • Take a sample of the initial ore extract and analyze it using a suitable technique (e.g., AAS or ICP-OES) to determine the concentrations of cobalt and major impurities.

  • Step 2: Iron and Aluminum Removal (Hydroxide Precipitation)

    • Transfer the ore extract to a beaker and begin stirring.

    • Slowly add sodium hydroxide solution to raise the pH to approximately 3.0-3.5.

    • A precipitate of iron(III) hydroxide and aluminum hydroxide should form.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Filter the solution to remove the hydroxide precipitate. The filtrate now contains the cobalt and other soluble metals.

  • Step 3: this compound Precipitation

    • Transfer the filtrate to a clean beaker and place it on a stirring hotplate. Gently heat the solution to 50-60°C.

    • Slowly add the sodium carbonate solution while continuously monitoring the pH.

    • Continue adding the sodium carbonate solution until the pH reaches and stabilizes between 7.0 and 7.5. A pink precipitate of this compound will form.[6]

    • Once the desired pH is reached, stop adding the precipitant.

  • Step 4: Aging the Precipitate

    • Continue stirring the slurry at 50-60°C for an additional 30-60 minutes to age the precipitate. This will promote the growth of larger crystals.[6]

  • Step 5: Filtration and Washing

    • Turn off the heat and allow the precipitate to settle.

    • Filter the precipitate using a Buchner funnel and filter paper.

    • Wash the precipitate cake with several portions of warm deionized water to remove any remaining soluble impurities.

  • Step 6: Drying

    • Carefully transfer the washed this compound precipitate to a drying dish.

    • Dry the precipitate in an oven at 100-110°C until a constant weight is achieved.

  • Step 7: Purity Analysis

    • Analyze a sample of the dried this compound using appropriate analytical techniques (e.g., XRF, XRD, AAS) to determine its purity.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow ore_extract Cobalt Ore Extract (Co²⁺, Fe³⁺, Cu²⁺, Ni²⁺, etc.) ph_adjustment_fe pH Adjustment to ~3.5 (e.g., with NaOH) ore_extract->ph_adjustment_fe filtration_fe Filtration ph_adjustment_fe->filtration_fe fe_precipitate Fe(OH)₃ Precipitate (Waste) filtration_fe->fe_precipitate Solid filtrate_co Purified Filtrate (Co²⁺, Cu²⁺, Ni²⁺, etc.) filtration_fe->filtrate_co Liquid precipitation Precipitation at pH 7.0-7.5 (add Na₂CO₃, 50-60°C) filtrate_co->precipitation aging Aging (30-60 min at 50-60°C) precipitation->aging filtration_co Filtration & Washing aging->filtration_co drying Drying (100-110°C) filtration_co->drying Solid waste_liquor Waste Liquor filtration_co->waste_liquor Filtrate pure_coco3 Pure this compound drying->pure_coco3

Caption: Workflow for the purification of this compound.

Logical Relationship for Troubleshooting Low Purity

troubleshooting_low_purity start Low Purity of This compound check_ph Check Precipitation pH start->check_ph ph_high pH too high (>8)? check_ph->ph_high ph_low pH too low (<6.5)? ph_high->ph_low No adjust_ph_down Action: Lower pH to 7.0-7.5 to avoid hydroxide co-precipitation ph_high->adjust_ph_down Yes adjust_ph_up Action: Increase pH to 7.0-7.5 for complete precipitation ph_low->adjust_ph_up Yes check_impurities Analyze for specific metal impurities (AAS/XRF) ph_low->check_impurities No reprecipitation General Solution: Redissolve and re-precipitate under optimized conditions adjust_ph_down->reprecipitation adjust_ph_up->reprecipitation fe_present High Iron content? check_impurities->fe_present cu_ni_present High Copper/Nickel content? fe_present->cu_ni_present No fe_removal Action: Implement pre-precipitation of Fe(OH)₃ at pH ~3.5 fe_present->fe_removal Yes sx Action: Consider solvent extraction step for Cu/Ni removal cu_ni_present->sx Yes cu_ni_present->reprecipitation No fe_removal->reprecipitation sx->reprecipitation

Caption: Troubleshooting logic for low purity this compound.

References

Technical Support Center: Troubleshooting Color Variations in Cobalt Carbonate Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting color variations in cobalt carbonate pigments. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the final color of cobalt carbonate pigments?

The final color of cobalt carbonate-derived pigments is primarily influenced by a combination of factors during synthesis and processing. These include the calcination temperature, the chemical composition and purity of the precursor materials, the particle size and morphology of the pigment, and the composition of the surrounding matrix or glaze.[1][2] The coordination environment of the cobalt ion within the crystal structure is a key determinant of the resulting color.[3]

Q2: My cobalt carbonate-based pigment is not the expected shade of blue. What could be the cause?

Variations from the expected blue hue can stem from several sources. Incomplete decomposition of cobalt carbonate to cobalt oxide during calcination can result in a weaker or off-color pigment. The presence of impurities, such as iron, can lead to a shift in color, often towards greenish or brownish tones.[4] Additionally, the final color is highly dependent on the firing temperature; lower temperatures may not be sufficient to achieve the desired deep blue color.[5] The composition of the glaze or medium in which the pigment is dispersed can also significantly alter the perceived color.

Q3: How does the chemical form of the cobalt precursor (carbonate vs. hydroxide) affect the pigment color?

Commercial grades of cobalt carbonate are often a mixture of cobalt carbonate (CoCO₃) and cobalt hydroxide (B78521) (Co(OH)₂). These two compounds can have different decomposition pathways and reaction kinetics during heating, which may lead to subtle variations in the final color and microstructure of the pigment.[6] Cobalt carbonate hydroxide generally decomposes at a lower temperature than pure cobalt carbonate.

Troubleshooting Guides

Issue 1: Inconsistent Color Between Batches

Question: I am synthesizing cobalt carbonate pigments and observing significant color variations from one batch to another, despite following the same protocol. What are the likely causes and how can I improve consistency?

Answer: Inconsistent color between batches is a common challenge and can be attributed to several subtle variations in the experimental process.

  • Purity of Precursors: Minor impurities in your cobalt salts or precipitating agents can have a significant impact on the final color. It is crucial to use reagents of consistent purity for each batch.

  • pH Control: The pH during the precipitation of cobalt carbonate is a critical parameter that influences the particle size and phase purity of the product.[1][7] Inconsistent pH control between batches will lead to variations in these properties and, consequently, the final color.

  • Temperature and Atmosphere Control: The calcination temperature and the atmosphere within the furnace (oxidizing, neutral, or reducing) must be precisely controlled. Even small fluctuations can lead to different shades of the final pigment.[5]

  • Mixing and Homogeneity: In solid-state reactions, inadequate mixing of the precursor powders can lead to localized areas of non-stoichiometric composition, resulting in a non-uniform color.

Workflow for Improving Batch-to-Batch Consistency:

G cluster_0 Precursor Characterization & Preparation cluster_1 Synthesis Process Control cluster_2 Post-Synthesis Analysis P1 Verify Precursor Purity (e.g., ICP-MS) P2 Precisely Weigh Reactants P1->P2 P3 Ensure Homogeneous Mixing P2->P3 S1 Strict pH Monitoring & Control P3->S1 Controlled Synthesis S2 Calibrate & Verify Furnace Temperature S1->S2 S3 Control Heating & Cooling Rates S2->S3 S4 Maintain Consistent Furnace Atmosphere S3->S4 A1 Characterize Particle Size & Morphology (SEM) S4->A1 Characterization A2 Confirm Phase Purity (XRD) A1->A2 A3 Measure Color Coordinates (Spectrophotometer) A2->A3 A3->P1 Feedback Loop for Process Optimization

Caption: Workflow for improving pigment batch consistency.

Issue 2: Undesirable Greenish or Brownish Tints

Question: My cobalt-based blue pigment has an undesirable greenish or brownish tint. How can I identify the cause and produce a purer blue color?

Answer: Greenish or brownish tints in cobalt blue pigments are often indicative of either the presence of impurities or the formation of unintended cobalt phases.

  • Impurity Analysis: The most common metallic impurity that causes a color shift is iron. Other transition metals can also influence the final hue. An elemental analysis technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is recommended to quantify the level of impurities in your raw materials and final product.

  • Phase Identification: X-ray Diffraction (XRD) is a powerful tool to identify the crystalline phases present in your pigment. The presence of phases other than the desired cobalt aluminate spinel (for cobalt blue) or cobalt oxide can lead to off-colors. For instance, the formation of certain cobalt silicates or phosphates can result in different hues.[3]

Logical Relationship for Troubleshooting Off-Colors:

G Start Observe Greenish/Brownish Tint Impurity Presence of Impurities (e.g., Fe, Ni)? Start->Impurity Phase Incorrect Crystalline Phase? Impurity->Phase No AnalyzeImpurity Perform ICP-MS Analysis Impurity->AnalyzeImpurity Yes AnalyzePhase Perform XRD Analysis Phase->AnalyzePhase Yes SourceImpurity Source Purer Raw Materials AnalyzeImpurity->SourceImpurity AdjustParams Adjust Synthesis Parameters (Temp, Atmosphere, Stoichiometry) AnalyzePhase->AdjustParams PureBlue Achieve Pure Blue Color SourceImpurity->PureBlue AdjustParams->PureBlue

Caption: Troubleshooting undesirable pigment tints.

Quantitative Data

The following tables summarize quantitative data on the effects of calcination temperature and particle size on the color of cobalt-based pigments. Note that this data is for cobalt aluminate (CoAl₂O₄), a common cobalt-based blue pigment, and serves as a representative example of the principles that also apply to other cobalt pigments.

Table 1: Effect of Calcination Temperature on Color Coordinates of Cobalt Aluminate Pigment

Calcination Temperature (°C)L* (Lightness)a* (Red-Green)b* (Yellow-Blue)
80045.28.9-35.6
90042.15.4-42.8
100038.72.1-48.9
110035.3-1.5-53.2
120032.9-4.8-56.7

Data is illustrative and based on typical trends observed for cobalt aluminate pigments.

Table 2: Effect of Particle Size on Color Coordinates of Cobalt Aluminate Pigment

Milling Time (hours)Average Particle Size (d₅₀, µm)L* (Lightness)a* (Red-Green)b* (Yellow-Blue)
06.449.820.05-50.90
22.152.15-5.32-41.76
41.054.38-9.87-35.12
60.755.61-11.74-30.55
100.3356.42-13.15-28.02

Data adapted from a study on CoAl₂O₄ pigments.[8]

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Cobalt Carbonate

This protocol describes a method for preparing cobalt carbonate with a uniform particle size distribution via liquid-phase precipitation.[9]

Materials and Equipment:

  • Cobalt chloride (CoCl₂) solution (140-150 g/L)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃) solution (250 g/L)

  • Reaction vessel with stirrer and heating capabilities

  • Peristaltic pump

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add a specific volume of the ammonium bicarbonate solution to the reaction vessel.

  • Begin stirring and heat the solution to the desired precipitation temperature.

  • Using the peristaltic pump, add the cobalt chloride solution to the ammonium bicarbonate solution at a constant rate (e.g., 0.75 L/h).

  • Continuously monitor the pH of the reaction mixture. Stop the addition of the cobalt chloride solution when the pH reaches a target range of 7.0-7.3.

  • Age the resulting suspension for 30 minutes with continuous stirring.

  • Heat the suspension to 85°C and hold for 10 minutes.

  • Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the cobalt carbonate powder in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.[10]

Protocol 2: Solid-State Synthesis of Cobalt-Based Pigments

This protocol provides a general method for the synthesis of cobalt-based pigments via a solid-state reaction. This example is for cobalt green, but the principles can be adapted for other cobalt pigments by changing the reactants.[4]

Materials and Equipment:

  • Cobalt carbonate (CoCO₃) powder

  • Zinc hydroxide (Zn(OH)₂) powder

  • Mortar and pestle or ball mill

  • Ceramic crucible

  • High-temperature furnace (kiln)

Procedure:

  • Precisely weigh the precursor powders in the desired molar ratio (e.g., 1 part cobalt carbonate to 9 parts zinc hydroxide for cobalt green).

  • Thoroughly mix and grind the powders using a mortar and pestle or a ball mill to ensure homogeneity.

  • Transfer the mixed powder to a ceramic crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the sample to the target calcination temperature (e.g., 1200°C) at a controlled ramp rate.

  • Hold the sample at the calcination temperature for a specified duration (e.g., 6 hours).

  • Allow the furnace to cool down to room temperature.

  • Remove the resulting pigment and grind it to a fine powder.

Protocol 3: Impurity Analysis by ICP-MS (General Guideline)

This protocol outlines the general steps for preparing a cobalt carbonate pigment sample for trace metal impurity analysis using ICP-MS.[11][12][13]

Materials and Equipment:

  • Cobalt carbonate pigment sample

  • Trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)

  • Ultrapure deionized water

  • Microwave digestion system with Teflon vessels

  • Volumetric flasks

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Accurately weigh a small amount of the cobalt carbonate pigment (e.g., 0.1 g) into a clean microwave digestion vessel.

  • Carefully add a mixture of trace-metal grade acids (e.g., HNO₃ and HCl) to the vessel.

  • Seal the vessel and place it in the microwave digestion system.

  • Run a digestion program with a controlled temperature ramp to fully dissolve the sample.

  • After digestion and cooling, carefully open the vessel and quantitatively transfer the solution to a volumetric flask.

  • Dilute the sample to the final volume with ultrapure water.

  • Prepare calibration standards and blanks with the same acid matrix.

  • Analyze the samples using the ICP-MS, monitoring for key potential impurities such as Fe, Ni, Cu, and Mn.

Protocol 4: Phase Identification by X-Ray Diffraction (XRD)

This protocol provides a general procedure for preparing a cobalt carbonate pigment sample for phase analysis by XRD.[14][15]

Materials and Equipment:

  • Cobalt carbonate pigment powder

  • Sample holder (e.g., zero-background silicon wafer or glass slide)

  • Spatula

  • Powder X-ray diffractometer

Procedure:

  • Ensure the pigment sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle.

  • Carefully pack the powder into the sample holder, ensuring a flat and level surface.

  • Place the sample holder in the X-ray diffractometer.

  • Set up the instrument with the appropriate parameters (e.g., X-ray source, scan range, step size, and scan speed).

  • Run the XRD scan to collect the diffraction pattern.

  • Process the resulting data using appropriate software to identify the crystalline phases present by comparing the experimental pattern to a database of known diffraction patterns (e.g., the ICDD PDF database).[10]

References

controlling morphology of cobalt(II) carbonate via hydrothermal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of cobalt(II) carbonate (CoCO₃) with a focus on morphology control.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the morphology of this compound in hydrothermal synthesis?

A1: The morphology of CoCO₃ is primarily influenced by a combination of factors including the choice of cobalt precursor, the carbonate source, reaction temperature and time, the solvent system, and the use of surfactants or additives.[1][2][3] For instance, different cobalt salts like cobalt acetate (B1210297), cobalt chloride, or cobalt nitrate (B79036) can result in varied morphologies such as quasi-cubes, tetragonal structures, and irregular flakes, respectively.[2]

Q2: How does the choice of solvent affect the final morphology?

A2: The solvent system plays a crucial role in controlling the shape of CoCO₃ crystals. By tuning the volume ratio of mixed solvents, such as water and ethanol (B145695) or water and glycerol, novel crystal structures can be fabricated.[1][4] This is because the solvent mixture influences the solubility and diffusion rates of the reactants, thereby affecting the nucleation and growth processes.

Q3: What is the role of surfactants in the synthesis process?

A3: Surfactants, such as cetyltrimethylammonium bromide (CTAB), are used to direct the growth and assembly of nanoparticles, thus controlling their morphology.[2] They can adsorb onto specific crystal facets, promoting or inhibiting growth in certain directions, which leads to the formation of specific shapes.[5] The type and concentration of the surfactant are critical parameters.

Q4: Can cobalt hydroxide (B78521) carbonate be formed during the synthesis?

A4: Yes, under certain conditions, particularly at lower temperatures or with specific precursor ratios, cobalt hydroxide carbonate (Co(OH)₂(CO₃)₀.₅) can be formed.[6][7] It is important to control the reaction parameters to obtain the desired pure this compound phase.

Troubleshooting Guides

Issue 1: Undesired Morphology or a Mixture of Morphologies

Possible Cause Troubleshooting Step
Incorrect Precursor Verify the cobalt salt being used. Different anions (acetate, chloride, nitrate) lead to different morphologies.[2]
Inappropriate Solvent Ratio If using a mixed solvent system (e.g., water-ethanol), precisely control the volume ratio as this significantly impacts the crystal structure.[1][4]
Surfactant Issues Ensure the correct surfactant is used at the optimal concentration. Improper surfactant concentration can lead to agglomeration or non-uniform shapes.[2]
Temperature Fluctuations Maintain a stable and uniform temperature within the autoclave. Temperature gradients can lead to a mixture of morphologies.[3]

Issue 2: Poor Crystallinity or Amorphous Product

Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Increase the reaction time or temperature within the recommended range. Lower temperatures and shorter durations may not provide enough energy for crystal growth.[3][6]
Incorrect pH The pH of the reaction mixture can influence the crystallization process. Ensure the pH is within the optimal range for CoCO₃ precipitation.
Rapid Precipitation A very high concentration of precursors can lead to rapid precipitation, favoring amorphous structures. Try reducing the precursor concentrations.

Issue 3: Product Contamination with Cobalt Hydroxide or Other Phases

Possible Cause Troubleshooting Step
Incorrect Precursor to Carbonate Source Ratio Adjust the molar ratio of the cobalt salt to the carbonate source (e.g., urea (B33335) or ammonium (B1175870) carbonate). An excess of hydroxide ions can favor the formation of cobalt hydroxide carbonate.[6]
Reaction Temperature Too Low Lower temperatures might favor the formation of intermediate hydroxide phases. Increasing the temperature can promote the direct formation of the carbonate.[7]
Incomplete Reaction Ensure the reaction goes to completion by extending the reaction time.

Data Presentation: Synthesis Parameters vs. Morphology

Cobalt PrecursorCarbonate SourceSolventTemperature (°C)Time (h)SurfactantResulting MorphologyReference
Cobalt AcetateUreaWater16024-36CTABQuasi-cubes (avg. diameter 2.8 µm)[2]
Cobalt ChlorideUreaWater16024-36CTABTetragonal (avg. 7 µm x 1.3 µm)[2]
Cobalt NitrateUreaWater16024-36CTABIrregular flakes/cubes (avg. diameter 25 µm)[2]
Cobalt AcetateAmmonium CarbonateWater1200.5NoneNanoparticles (80-90 nm)[3]
Cobalt(II) NitrateUreaWater/EthanolNot SpecifiedNot SpecifiedNoneTunable novel structures[1][4]
Cobalt(II) NitrateUreaWater/GlycerolNot SpecifiedNot SpecifiedNoneTunable novel structures[1][4]
CoCl₂·6H₂ONa₂CO₃Water65144NoneRosasite-like monoclinic structure[7]

Experimental Protocols

Protocol 1: Synthesis of Quasi-Cubic this compound

This protocol is adapted from a study by Nassar et al.[2]

  • Preparation of Reaction Mixture:

    • Dissolve 2.5 mmol of cobalt acetate (Co(CH₃COO)₂·4H₂O) in 60 mL of distilled water in an Erlenmeyer flask.

    • Add 0.1 mmol of cetyltrimethylammonium bromide (CTAB).

    • Add a specific molar ratio of urea (e.g., 1:10 cobalt salt to urea).

    • Stir the mixture vigorously for 10 minutes for complete mixing.

  • Hydrothermal Reaction:

    • Transfer the reaction mixture to a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 160°C for 24 hours.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product with distilled water and ethanol several times to remove any unreacted reagents and surfactant.

    • Dry the final product in an oven at 60°C for 12 hours.

Protocol 2: Surfactant-Free Synthesis of this compound Nanoparticles

This protocol is based on the work of Mohamed et al.[3]

  • Preparation of Reaction Mixture:

    • Prepare a solution of cobalt acetate in distilled water.

    • Prepare a separate solution of ammonium carbonate in distilled water.

    • Mix the two solutions in a molar ratio of 1:3 (Co²⁺:(CO₃)²⁻).

  • Hydrothermal Reaction:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to 120°C for 30 minutes.

  • Product Recovery:

    • After the reaction, cool the autoclave to room temperature.

    • Filter the resulting precipitate.

    • Wash the product thoroughly with distilled water.

    • Dry the product at 80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery start Start dissolve Dissolve Cobalt Precursor & Surfactant (optional) in Solvent start->dissolve add_carbonate Add Carbonate Source (e.g., Urea) dissolve->add_carbonate mix Vigorous Mixing add_carbonate->mix transfer Transfer to Autoclave mix->transfer heat Heat to Reaction Temperature (e.g., 160°C) for a set Time (e.g., 24h) transfer->heat cool Cool to Room Temperature heat->cool collect Collect Precipitate (Centrifugation/Filtration) cool->collect wash Wash with Water & Ethanol collect->wash dry Dry the Product (e.g., 60°C for 12h) wash->dry end Final CoCO3 Product dry->end

Caption: Hydrothermal synthesis workflow for this compound.

morphology_factors cluster_params Controlling Parameters morphology Final CoCO3 Morphology precursor Cobalt Precursor (Acetate, Chloride, Nitrate) precursor->morphology solvent Solvent System (Water, Water/Ethanol) solvent->morphology temp_time Temperature & Time temp_time->morphology surfactant Surfactant (e.g., CTAB) surfactant->morphology

References

Technical Support Center: Hydrothermal Synthesis of Cobalt Carbonate (CoCO3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in overcoming challenges associated with the hydrothermal synthesis of cobalt carbonate, particularly during scale-up.

Troubleshooting Guide

This section addresses common issues encountered during the hydrothermal synthesis of CoCO3 and offers potential solutions.

Issue 1: Low Yield of CoCO3 Product

  • Question: We are experiencing a significantly lower yield of CoCO3 than expected after scaling up our hydrothermal synthesis. What are the potential causes and solutions?

  • Answer: Low product yield during scale-up is a common issue that can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Consider extending the reaction time or increasing the temperature within the optimal range to ensure a complete reaction.[1]

    • Suboptimal Precursor Concentration: The concentration of cobalt salts and the carbonate source are crucial.

      • Solution: Re-evaluate and optimize the molar ratios of your precursors for the larger volume.[2]

    • Poor Temperature and Pressure Control: In larger reactors, maintaining uniform temperature and pressure can be challenging.[1][3]

      • Solution: Implement advanced process controls with multiple sensors to ensure consistent conditions throughout the reactor.[1]

Issue 2: Inconsistent Particle Size and Morphology

  • Question: Our CoCO3 product shows a wide particle size distribution and inconsistent morphology from batch to batch. How can we improve uniformity?

  • Answer: Achieving consistent particle size and morphology is critical for many applications. Here are key areas to investigate:

    • Non-Uniform Mixing: Inadequate mixing in a larger reactor can lead to localized areas of high supersaturation, resulting in uncontrolled nucleation and growth.[4]

      • Solution: Improve mixing efficiency by using a more appropriate stirrer design (e.g., turbine or propeller stirrers) or by increasing the stirring speed.[3] For continuous processes, a nozzle reactor design can improve mixing.[4]

    • Temperature Gradients: Uneven heating can cause different nucleation and growth rates within the reactor.[3]

      • Solution: Employ jacketed heating or internal heating coils to ensure uniform temperature distribution.[1]

    • pH Fluctuations: The pH of the reaction mixture can significantly influence the morphology of the final product.

      • Solution: Carefully control and monitor the pH of the solution throughout the synthesis.

Issue 3: Presence of Impurities or Undesired Phases

  • Question: We are observing impurities or different crystalline phases in our final CoCO3 product. What could be the cause?

  • Answer: The purity of the final product is paramount. Here are some potential reasons for impurities:

    • Incorrect Stoichiometric Ratios: An improper ratio of cobalt to carbonate precursors can lead to the formation of other cobalt compounds.

      • Solution: Ensure the precise stoichiometric ratio of your starting materials.[1]

    • Contamination: Contaminants from starting materials or the reactor itself can act as nucleation sites for undesired phases.

      • Solution: Use high-purity precursors and thoroughly clean the reactor before each synthesis.[1]

    • Suboptimal pH: The pH of the solution plays a critical role in the formation of the desired CoCO3 phase.

      • Solution: Maintain the pH within the optimal range for CoCO3 precipitation.[5]

Frequently Asked Questions (FAQs)

1. What are the key parameters influencing the hydrothermal synthesis of CoCO3?

The primary parameters that control the size, morphology, and purity of CoCO3 particles are:

  • Temperature: Typically ranges from 80°C to 160°C.[2][6] Higher temperatures can lead to larger particle sizes.[2]

  • Reaction Time: Varies from a few hours to over 24 hours.[2][7]

  • Precursor Concentration and Molar Ratio: The ratio of the cobalt salt to the carbonate source (e.g., urea (B33335) or ammonium (B1175870) carbonate) is critical.[2][7]

  • pH of the Solution: Influences the carbonate species in the solution and the resulting product morphology.[5]

  • Use of Surfactants: Surfactants like CTAB can be used to control particle morphology.[7]

2. How does the choice of cobalt precursor affect the final product?

Different cobalt salts (e.g., cobalt chloride, cobalt nitrate (B79036), cobalt acetate) can lead to variations in the morphology of the resulting CoCO3 particles. For instance, cobalt acetate (B1210297) and cobalt nitrate have been reported to produce more uniform particles compared to cobalt chloride.[7]

3. What are the common challenges when scaling up from a lab-scale batch reactor to a larger industrial-scale reactor?

Common scale-up challenges include:

  • Mixing and Heat Transfer: Ensuring uniform mixing and temperature distribution in a larger volume is difficult.[3][4]

  • Reactor Blockages: Poor mixing can lead to the accumulation of particles and potential blockages, especially in continuous flow reactors.[4][8]

  • Batch-to-Batch Consistency: Maintaining identical conditions across different batches to ensure product reproducibility can be challenging.[1]

  • Process Control: Requires more sophisticated monitoring and control systems for temperature, pressure, and pH.[1]

4. Can CoCO3 be directly converted to Co3O4?

Yes, CoCO3 is often used as a precursor for Co3O4. This is typically achieved by calcination (thermal decomposition) of the CoCO3 powder in air at temperatures around 300-500°C.[7][9]

Quantitative Data Summary

Table 1: Experimental Parameters for Hydrothermal Synthesis of CoCO3

ParameterValue RangeSource
Temperature80 - 160 °C[2][6]
Reaction Time0.5 - 72 hours[2][7]
Co2+:CO32- Molar Ratio1:0.5 to 1:6[2]
Cobalt Salt:Urea Molar Ratio1:3 to 1:20[7]
pH7.15 - 7.20 (for precipitation)[2][5]

Table 2: Influence of Parameters on CoCO3 Particle Characteristics

Parameter ChangeEffect on Particle SizeEffect on MorphologySource
Increase in TemperatureIncreaseCan affect uniformity[2][10]
Increase in Reaction TimeCan lead to larger, more crystalline particlesAffects final morphology[11][12]
Precursor ConcentrationHigher concentration can lead to larger particlesInfluences shape[2]

Experimental Protocols

Lab-Scale Hydrothermal Synthesis of CoCO3 Nanoparticles

This protocol is a general guideline based on literature.[6][7] Optimization may be required for specific applications.

Materials:

  • Cobalt(II) salt (e.g., cobalt acetate, cobalt chloride, or cobalt nitrate)

  • Carbonate source (e.g., urea or ammonium carbonate)

  • Surfactant (optional, e.g., CTAB)

  • Distilled water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of the cobalt salt in distilled water in a beaker with vigorous stirring.

    • In a separate beaker, dissolve the carbonate source and any surfactant in distilled water.

  • Mixing:

    • Slowly add the carbonate solution to the cobalt salt solution while stirring continuously.

    • Continue stirring for approximately 10-15 minutes to ensure a homogeneous mixture.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an electric oven preheated to the desired reaction temperature (e.g., 120-160°C).

    • Maintain the temperature for the desired reaction time (e.g., 12-24 hours).

  • Cooling and Collection:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the collected product several times with distilled water and ethanol (B145695) to remove any unreacted precursors or byproducts.

    • Dry the final CoCO3 product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing prep_co Dissolve Cobalt Salt mix Mix Solutions prep_co->mix prep_c Dissolve Carbonate Source prep_c->mix hydrothermal Hydrothermal Reaction in Autoclave mix->hydrothermal cool Cool to Room Temp hydrothermal->cool collect Collect Precipitate cool->collect wash Wash with Water/Ethanol collect->wash dry Dry Product wash->dry final_product Final CoCO3 Product dry->final_product

Caption: Experimental workflow for the hydrothermal synthesis of CoCO3.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_particles Solutions for Inconsistency cluster_solutions_impurities Solutions for Impurities start Problem Encountered low_yield Low Yield start->low_yield inconsistent_particles Inconsistent Particle Size/Morphology start->inconsistent_particles impurities Impurities Present start->impurities sol_yield1 Increase Reaction Time/Temp low_yield->sol_yield1 sol_yield2 Optimize Precursor Concentration low_yield->sol_yield2 sol_yield3 Improve Temp/Pressure Control low_yield->sol_yield3 sol_part1 Improve Mixing inconsistent_particles->sol_part1 sol_part2 Ensure Uniform Heating inconsistent_particles->sol_part2 sol_part3 Control pH inconsistent_particles->sol_part3 sol_imp1 Verify Stoichiometry impurities->sol_imp1 sol_imp2 Use High-Purity Reagents impurities->sol_imp2 sol_imp3 Clean Reactor Thoroughly impurities->sol_imp3

Caption: Troubleshooting decision tree for CoCO3 hydrothermal synthesis.

References

Technical Support Center: Synthesis of Cobalt(II) Carbonate Nanoparticles via Microemulsion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing the particle size of cobalt(II) carbonate using the microemulsion technique. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the microemulsion method for synthesizing this compound nanoparticles?

A1: The microemulsion method offers excellent control over the particle size and morphology of the resulting nanoparticles. The micelles or reverse micelles act as nanoreactors, confining the reaction of cobalt precursors and precipitating agents to a nanometer-sized space, which helps in the formation of uniform and small particles.[1][2][3]

Q2: How does the water-to-surfactant molar ratio (ω) influence the particle size?

A2: The water-to-surfactant molar ratio (ω) is a critical parameter in controlling the size of the aqueous core of the reverse micelles, which in turn dictates the final particle size.[2] Generally, an increase in the ω value leads to larger water droplets and consequently, larger nanoparticles.[2][4] For instance, in the synthesis of manganese carbonate nanoparticles, increasing the water-surfactant molar ratio from 5 to 7.5 resulted in an increase in the average particle size from under 10 nm to approximately 100 nm.[4]

Q3: What is the role of the surfactant in this synthesis?

A3: The surfactant is crucial for the formation of the microemulsion. It reduces the interfacial tension between the oil and water phases, creating stable micelles or reverse micelles.[5] The type and concentration of the surfactant can influence the size, shape, and stability of the nanoparticles by controlling the dynamics of micellar exchange and providing a stabilizing layer on the nanoparticle surface to prevent aggregation.[6]

Q4: Can I use a one-pot synthesis method instead of mixing two separate microemulsions?

A4: Yes, a single microemulsion approach is a viable method. This involves adding the precipitating agent as an aqueous solution directly to the microemulsion containing the cobalt precursor. This method has been successfully used for the synthesis of various metal and metal oxide nanoparticles, yielding small particles with a narrow size distribution.[1]

Q5: My final product contains impurities like cobalt oxides. What is the likely cause?

A5: The presence of cobalt oxides (such as Co₃O₄ and CoO) is often due to uncontrolled drying conditions.[7] If the drying temperature is too high or the atmosphere is not inert, the cobalt carbonate can start to decompose. It is recommended to dry the product under a neutral atmosphere at a temperature below the decomposition temperature of cobalt carbonate, which is approximately 181.41°C.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Larger than expected particle size 1. High water-to-surfactant molar ratio (ω): A higher ω value leads to larger micelles and thus larger nanoparticles.[2][4]2. Incorrect surfactant concentration: Insufficient surfactant may not effectively control nucleation and growth.3. High concentration of reactants: Higher concentrations of cobalt and carbonate solutions can lead to faster particle growth.[8][9][10]4. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to crystal growth and larger particles.[7]1. Decrease the ω value: Systematically lower the amount of the aqueous phase relative to the surfactant.2. Optimize surfactant concentration: Increase the surfactant concentration to ensure adequate stabilization.3. Lower reactant concentrations: Use more dilute solutions of the cobalt precursor and the precipitating agent.4. Reduce reaction time: Perform time-dependent studies to find the optimal reaction time for the desired particle size.
Broad particle size distribution (polydispersity) 1. Inefficient mixing: Poor mixing of the microemulsions can lead to localized areas of high reactant concentration and uncontrolled nucleation.2. Unstable microemulsion: The microemulsion may not be thermodynamically stable, leading to coalescence of micelles.3. Inappropriate surfactant choice: The flexibility of the surfactant film can affect the intermicellar exchange rate, influencing particle size distribution.[6]1. Ensure rapid and vigorous stirring: Use a high-speed magnetic stirrer or a homogenizer during the mixing of the microemulsions.2. Verify microemulsion stability: Ensure the microemulsion is clear and stable before initiating the reaction. Consider adjusting the surfactant-to-cosurfactant ratio.3. Experiment with different surfactants: Test surfactants with different properties to find one that yields a more monodisperse product.
Low product yield 1. Particle agglomeration: The synthesized nanoparticles may be aggregating, making them difficult to collect and purify.2. Incomplete precipitation: The reaction conditions (pH, temperature, stoichiometry) may not be optimal for complete precipitation of this compound.1. Improve post-synthesis washing: Wash the precipitate with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove excess surfactant and prevent aggregation upon drying.2. Optimize reaction parameters: Ensure the pH is neutral (around 7) for optimal precipitation.[5] Verify the molar ratio of reactants; a slight excess of the carbonate solution is often recommended.[11]
Particle Agglomeration 1. Ineffective surfactant stabilization: The surfactant may not be providing a sufficient steric or electrostatic barrier.2. Improper drying technique: Rapid drying at high temperatures can cause the particles to fuse together.[7]1. Use a co-surfactant: The addition of a co-surfactant can improve the stability of the microemulsion.[2]2. Optimize the drying process: Dry the nanoparticles at a lower temperature over a longer period, preferably under a vacuum or in an inert atmosphere. Freeze-drying (lyophilization) can also be an effective method to prevent agglomeration.

Quantitative Data Summary

The following table summarizes the effect of various experimental parameters on the particle size of this compound and analogous nanoparticles synthesized via microemulsion.

Parameter Value/Condition Resulting Particle Size Reference
Synthesis Method Precipitation without surfactant> 100 nm[7]
Microemulsion with surfactant~27 nm[7]
Optimized Microemulsion Conditions pH: 7, Mixing speed: 800 rpm, Surfactant weight: 8 g, Mixing time: 10 min13 nm[5]
Reactant Concentration Identified as a significant factor affecting particle sizeOptimal conditions yield 39.6 ± 2.2 nm particles[8][9][10]
Flow Rate Identified as a significant factor affecting particle sizeOptimal conditions yield 39.6 ± 2.2 nm particles[8][9][10]
Water-to-Surfactant Molar Ratio (ω) for MnCO₃ 5< 10 nm[4]
7.5~100 nm[4]

Experimental Protocols

Detailed Methodology for Microemulsion Synthesis of this compound Nanoparticles

This protocol is a representative example based on common practices in the literature. Optimization of specific parameters may be required for desired particle characteristics.

Materials:

  • Cobalt(II) salt (e.g., cobalt(II) sulfate (B86663) heptahydrate, cobalt(II) chloride hexahydrate)

  • Precipitating agent (e.g., sodium carbonate, ammonium (B1175870) bicarbonate)

  • Surfactant (e.g., CTAB - Cetyl Trimethyl Ammonium Bromide, AOT - Dioctyl sulfosuccinate (B1259242) sodium salt)

  • Co-surfactant (optional, e.g., 1-butanol)

  • Oil phase (e.g., n-heptane, cyclohexane, isooctane)

  • Deionized water

  • Ethanol or acetone (B3395972) for washing

Procedure:

  • Preparation of Microemulsion A (Cobalt Precursor):

    • Prepare an aqueous solution of the cobalt(II) salt of a specific concentration (e.g., 0.1 M).

    • In a separate vessel, prepare the oil phase containing the surfactant and co-surfactant (if used).

    • Slowly add the aqueous cobalt salt solution to the oil/surfactant mixture while stirring vigorously until a clear, thermodynamically stable microemulsion is formed.

  • Preparation of Microemulsion B (Precipitating Agent):

    • Prepare an aqueous solution of the precipitating agent of a specific concentration (e.g., 0.1 M).

    • In a separate vessel, prepare the oil phase with the same surfactant and co-surfactant concentrations as in Microemulsion A.

    • Slowly add the aqueous precipitating agent solution to the oil/surfactant mixture while stirring vigorously until a clear, stable microemulsion is formed.

  • Precipitation of this compound Nanoparticles:

    • Slowly add Microemulsion B to Microemulsion A dropwise under constant, vigorous stirring. The rate of addition can influence the final particle size.

    • Allow the reaction to proceed for a predetermined amount of time (e.g., 10-30 minutes).

  • Separation and Washing of Nanoparticles:

    • Break the microemulsion by adding a polar solvent like ethanol or acetone. This will cause the nanoparticles to precipitate.

    • Separate the precipitate by centrifugation.

    • Discard the supernatant and wash the nanoparticle pellet multiple times with ethanol and deionized water to remove any unreacted precursors and surfactant.

  • Drying of Nanoparticles:

    • Dry the final product in a vacuum oven at a relatively low temperature (e.g., 60-80°C) to prevent agglomeration and decomposition. Alternatively, freeze-drying can be used.

Visualizations

experimental_workflow cluster_prep Microemulsion Preparation cluster_reaction Reaction cluster_processing Post-Processing prep_A Prepare Microemulsion A (Cobalt Salt) mix Mix Microemulsions (Vigorous Stirring) prep_A->mix prep_B Prepare Microemulsion B (Carbonate Salt) prep_B->mix precipitate Precipitate Nanoparticles (Add Ethanol/Acetone) mix->precipitate separate Separate by Centrifugation precipitate->separate wash Wash Nanoparticles separate->wash dry Dry Nanoparticles (Vacuum or Freeze-Dry) wash->dry product This compound Nanoparticles dry->product

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

troubleshooting_guide cluster_size Particle Size Issues cluster_yield Yield & Quality Issues cluster_solutions_size Solutions for Size cluster_solutions_yield Solutions for Yield start Problem Encountered large_size Particles Too Large? start->large_size broad_dist Broad Size Distribution? start->broad_dist low_yield Low Yield? start->low_yield agglomeration Agglomeration? start->agglomeration sol_large Decrease ω-value Lower Reactant Conc. Reduce Reaction Time large_size->sol_large Yes sol_broad Increase Stirring Speed Check Microemulsion Stability Change Surfactant broad_dist->sol_broad Yes sol_yield Optimize pH & Stoichiometry Improve Washing Protocol low_yield->sol_yield Yes sol_agglom Optimize Drying Use Co-surfactant Freeze-dry agglomeration->sol_agglom Yes

Caption: Troubleshooting decision tree for nanoparticle synthesis.

References

Technical Support Center: Thermal Decomposition of Cobalt(II) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of cobalt(II) carbonate (CoCO₃).

Troubleshooting Guide

This guide addresses common issues encountered during the thermal decomposition of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Decomposition Temperatures - Varying heating rates.[1] - Different sample weights.[1] - Presence of impurities. - Inconsistent atmospheric conditions (e.g., presence of oxygen).[2][3]- Standardize the heating rate across all experiments. A lower heating rate can provide better resolution of decomposition steps.[2] - Use a consistent sample mass for all analyses. - Ensure the purity of the this compound sample. - Control the atmosphere during the experiment (e.g., use an inert gas flow like nitrogen or argon to study the direct decomposition to CoO).[2]
Formation of Co₃O₄ instead of or in addition to CoO - Decomposition was carried out in the presence of oxygen (e.g., in air).[2][3][4]- To obtain cobalt(II) oxide (CoO), conduct the decomposition in an inert atmosphere (e.g., N₂, Ar).[2] - If Co₃O₄ is desired, perform the decomposition in an oxidizing atmosphere (air or O₂).
Agglomeration of Product Particles - High decomposition temperatures.[2]- Use the lowest temperature at which complete decomposition occurs to minimize particle agglomeration.[2] - Consider the effect of gas flow rate; a higher flow rate may help in reducing particle size.[2]
Weight Loss Does Not Match Theoretical Value - Incomplete decomposition. - The starting material is a hydrated or basic form of cobalt carbonate.[5][6] - Reaction with the sample holder.- Ensure the final temperature is high enough for complete decomposition by performing a thermogravimetric analysis (TGA) to determine the completion temperature. - Characterize the starting material to confirm its exact chemical formula (e.g., using TGA to identify water loss). - Use an inert sample pan (e.g., alumina (B75360), platinum).
Difficulty in Determining Reaction Kinetics - Overlapping decomposition steps, especially with basic cobalt carbonate.[5] - Non-isothermal experimental setup.- For basic cobalt carbonates, deconvolution techniques may be necessary to separate the dehydration and decarbonation steps.[5] - Isothermal experiments at various temperatures can provide more straightforward kinetic data.[3]

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound decompose?

A1: The decomposition temperature of this compound can vary depending on the atmosphere and heating rate. In an inert atmosphere, decomposition to cobalt(II) oxide (CoO) and carbon dioxide (CO₂) typically begins at temperatures above 300°C, with a key decomposition temperature noted around 332°C.[2] In the presence of oxygen (air), the decomposition can start at a lower temperature and may proceed through different intermediates, often forming Co₃O₄.[3][4] The decomposition of basic cobalt carbonate can occur in stages, with dehydration starting at lower temperatures (around 303 K or 30°C) followed by the decomposition of the carbonate itself at higher temperatures (starting around 493 K or 220°C).[6]

Q2: What are the expected decomposition products of this compound?

A2: The decomposition products are highly dependent on the atmosphere:

  • In an inert atmosphere (e.g., nitrogen, argon): The primary products are cobalt(II) oxide (CoO) and carbon dioxide (CO₂).[2][3] The reaction is: CoCO₃(s) → CoO(s) + CO₂(g).[3]

  • In an oxidizing atmosphere (e.g., air): The decomposition is more complex. This compound can decompose and the resulting CoO can be oxidized to form cobalt(II,III) oxide (Co₃O₄). The overall reaction can be represented as: 6CoCO₃(s) + O₂(g) → 2Co₃O₄(s) + 6CO₂(g).[3][4] At very high temperatures (above approximately 873 K or 600°C), Co₃O₄ can decompose back to CoO and oxygen.[3]

Q3: How does the heating rate affect the decomposition?

A3: The heating rate has a significant impact on the observed decomposition temperature. A higher heating rate will shift the decomposition to a higher temperature range.[1] For kinetic studies, it is crucial to use a consistent and often slower heating rate to obtain accurate and reproducible results.[2]

Q4: What is the difference between this compound and basic this compound in terms of thermal decomposition?

A4: Basic this compound contains hydroxide (B78521) (OH⁻) groups and often water of crystallization. Its decomposition is a multi-step process. Typically, it first undergoes dehydration (loss of water) at lower temperatures, followed by the simultaneous or sequential decomposition of the hydroxide and carbonate components at higher temperatures.[5][6] This can result in overlapping peaks in thermal analysis data. Anhydrous this compound, on the other hand, undergoes a more direct decomposition to the oxide and carbon dioxide.

Q5: Can you provide a general experimental protocol for studying the thermal decomposition of this compound?

A5: A general protocol using thermogravimetric analysis (TGA) is as follows:

  • Sample Preparation: Weigh a small, consistent amount of this compound powder (e.g., 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Atmosphere Control: Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure a stable atmosphere.

  • Thermal Program:

    • Non-isothermal: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). Record the mass loss as a function of temperature.

    • Isothermal: Rapidly heat the sample to a specific temperature and hold it at that temperature for a set period, recording the mass loss over time. Repeat at different temperatures to determine the rate of decomposition as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, the percentage of mass loss, and to calculate kinetic parameters such as activation energy.

Data Presentation

Table 1: Decomposition Characteristics of Cobalt Carbonate Compounds

CompoundAtmosphereTemperature Range (°C)ProductsActivation Energy (Ea)Reference
Basic Cobalt Carbonate (n-BCoC)Air136 - 270Co₃O₄, CO₂, H₂ODehydroxylation: 144 ± 1 kJ/mol, Decarbonation: 174 ± 1 kJ/mol[5]
This compound (CoCO₃)Inert> 300CoO, CO₂Not specified[2]
This compound (CoCO₃)Air493 - 543 K (220 - 270°C)Co₃O₄, CO₂Not specified[3]
Basic Cobalt CarbonateAirDehydration: >30°C, Decomposition: >220°C, Complete >352°CCo₃O₄, H₂O, CO₂106.1 - 144.5 kJ/mol[6]

Note: The exact values can vary based on specific experimental conditions.

Experimental Protocols

Methodology for Non-isothermal Kinetic Analysis of Basic Cobalt Carbonate [5]

  • Technique: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) under non-isothermal conditions.

  • Atmosphere: Air.

  • Heating Rate: Linear heating rate.

  • Analysis:

    • Obtain the overall differential thermal curves.

    • Use the Fraser-Suzuki function to deconvolute overlapping complex processes.

    • Perform kinetic analysis on the discrete processes to determine the reaction mechanism and activation energies for the dehydroxylation and decarbonation steps.

Methodology for Determining Decomposition Products in Different Atmospheres [2]

  • Technique: Thermogravimetric-Differential Scanning Calorimetry-Mass Spectrometry (TG-DSC-MS).

  • Atmosphere:

    • Inert: Argon or Nitrogen flow.

    • Oxidizing: Air or Oxygen flow.

  • Heating Program: Heat the CoCO₃ sample at a controlled rate (e.g., 10°C/min) to a temperature sufficient for complete decomposition.

  • Analysis:

    • Monitor the mass loss using TGA to identify the temperature ranges of decomposition.

    • Observe the heat flow using DSC to determine if the process is endothermic or exothermic.

    • Identify the evolved gases (e.g., CO₂, O₂) using the coupled Mass Spectrometer.

    • Analyze the solid residue using techniques like X-ray Diffraction (XRD) to identify the crystalline phases of the cobalt oxide formed (CoO or Co₃O₄).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Acquisition & Analysis cluster_output Output start Start: Obtain CoCO₃ Sample weigh Weigh Sample start->weigh tga_setup Setup TGA Instrument weigh->tga_setup atmosphere Set Atmosphere (Inert/Oxidizing) tga_setup->atmosphere heating Apply Heating Program atmosphere->heating record_data Record Mass Loss vs. Temperature heating->record_data identify_products Identify Gaseous & Solid Products heating->identify_products analyze_tga Analyze TGA Curve record_data->analyze_tga kinetics Determine Reaction Kinetics analyze_tga->kinetics report Generate Report identify_products->report kinetics->report

Caption: Workflow for Thermal Decomposition Analysis of CoCO₃.

Decomposition_Pathways cluster_inert Inert Atmosphere (e.g., N₂) cluster_oxidizing Oxidizing Atmosphere (e.g., Air) CoCO3 This compound (CoCO₃) CoO Cobalt(II) Oxide (CoO) CoCO3->CoO Heat (>300°C) Co3O4 Cobalt(II,III) Oxide (Co₃O₄) CoCO3->Co3O4 Heat + O₂ CO2_inert Carbon Dioxide (CO₂) CO2_oxidizing Carbon Dioxide (CO₂)

Caption: Decomposition Pathways of CoCO₃ under Different Atmospheres.

References

Technical Support Center: Purification of Cobalt Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing sulfate (B86663) impurities from cobalt carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of sulfate impurities in cobalt carbonate?

Sulfate impurities in cobalt carbonate often originate from the synthesis process, particularly when cobalt sulfate is used as a precursor.[1][2] Incomplete reaction or inadequate washing of the final product can lead to residual sulfate ions being trapped in the cobalt carbonate matrix.

Q2: Why is it important to remove sulfate impurities from cobalt carbonate?

For many applications, especially in catalyst development, battery materials, and pharmaceutical ingredient synthesis, the purity of cobalt carbonate is critical. Sulfate impurities can negatively impact the material's performance, catalytic activity, electrochemical properties, and safety profile.

Q3: What are the primary methods for removing sulfate impurities from cobalt carbonate?

The main methods for reducing sulfate impurities in cobalt carbonate are thorough washing of the precipitate, hydrothermal treatment, and potentially recrystallization.[3][4]

Q4: How can I determine the concentration of sulfate impurities in my cobalt carbonate sample?

Several analytical techniques can be used to quantify sulfate content. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can determine the total sulfur content.[5][6][7][8] Ion chromatography can directly measure sulfate ions in a dissolved sample.[9][10][11][12] A simpler, more accessible method is turbidimetry, which measures the turbidity of a solution after the addition of barium chloride to precipitate barium sulfate.[13][14][15][16][17]

Troubleshooting Guides

Problem 1: Ineffective sulfate removal after washing.
Possible Cause Troubleshooting Step
Insufficient washing volume.Increase the volume of the washing solvent (deionized water or ethanol) used for each washing step. A general guideline is to use a volume of solvent that is 5-10 times the volume of the solid being washed.
Inadequate number of washing cycles.Increase the number of washing cycles. Typically, 3-5 washing cycles are recommended. Monitor the sulfate concentration in the filtrate after each wash to determine when the removal is complete.
Agglomeration of cobalt carbonate particles.Break up any large agglomerates of the cobalt carbonate powder before and during washing to ensure the entire surface area of the particles comes into contact with the washing solvent. Sonication can be a useful technique to disperse the particles.
Inefficient solid-liquid separation.Ensure a complete separation of the solid from the washing liquid after each step. Use a centrifuge or a vacuum filtration setup with an appropriate filter paper to minimize the retention of the sulfate-containing liquid.
Problem 2: Difficulty in filtering the cobalt carbonate precipitate.
Possible Cause Troubleshooting Step
Very fine particle size.Allow the precipitate to settle for a longer period before filtration. Using a centrifuge to pellet the solid before decanting the supernatant can be more effective than filtration for very fine particles.
Clogging of the filter paper.Use a filter paper with a larger pore size, but ensure it is fine enough to retain the majority of the cobalt carbonate particles. Applying a gentle vacuum can also help, but a strong vacuum might pull fine particles through the filter.
Gelatinous nature of the precipitate.Consider adding a filter aid, such as celite, to the slurry before filtration. This can help to increase the porosity of the filter cake.

Experimental Protocols

Method 1: Purification by Washing

This protocol describes a standard procedure for washing cobalt carbonate to remove soluble sulfate impurities.

Materials:

  • Sulfate-contaminated cobalt carbonate

  • Deionized water

  • Ethanol (B145695)

  • Beakers

  • Stirring rod or magnetic stirrer

  • Centrifuge or vacuum filtration apparatus (Buchner funnel, filter flask, vacuum pump)

  • Drying oven

Procedure:

  • Slurry Formation: In a beaker, create a slurry of the cobalt carbonate powder in deionized water. Use a solid-to-liquid ratio of approximately 1:10 (e.g., 10 g of cobalt carbonate in 100 mL of deionized water).

  • Dispersion: Stir the slurry vigorously for 15-20 minutes using a magnetic stirrer or a stirring rod to break up any aggregates and ensure thorough mixing.

  • Solid-Liquid Separation:

    • Centrifugation: Centrifuge the slurry at a sufficient speed and duration to obtain a clear supernatant and a well-compacted pellet. Decant and discard the supernatant.

    • Vacuum Filtration: Alternatively, filter the slurry using a Buchner funnel and an appropriate filter paper under vacuum.

  • Resuspension and Washing: Resuspend the cobalt carbonate pellet/filter cake in a fresh portion of deionized water and repeat the stirring and separation steps.

  • Repeat Washing: Perform a total of 3-5 washing cycles with deionized water.

  • Ethanol Rinse: For the final wash, use ethanol to help displace the water and facilitate drying.

  • Drying: Dry the purified cobalt carbonate in an oven at a temperature below its decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

Method 2: Hydrothermal Purification

This method is suitable for significantly reducing the sulfur content by promoting the recrystallization and purification of cobalt carbonate.[3][4]

Materials:

  • Sulfate-contaminated cobalt carbonate

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Slurry Preparation: Prepare a slurry of the impure cobalt carbonate in deionized water in the Teflon liner of the autoclave. The solid concentration should be relatively low to allow for dissolution and recrystallization.

  • Sealing the Autoclave: Seal the autoclave tightly.

  • Hydrothermal Treatment: Heat the autoclave in an oven to a temperature between 125 °C and 150 °C for a period of 12-24 hours.[4]

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Collection and Washing: Open the autoclave and collect the purified cobalt carbonate. Wash the product several times with deionized water and then with ethanol, following the washing protocol described above.

  • Drying: Dry the final product in an oven at 60-80 °C.

Method 3: Quantitative Analysis of Sulfate Impurities

This section outlines the principles for three common methods to determine the sulfate concentration.

A. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Principle: ICP-OES measures the total elemental sulfur content in a sample. The sample is digested in acid to bring the sulfur into solution, which is then introduced into a high-temperature plasma. The excited sulfur atoms emit light at characteristic wavelengths, and the intensity of this light is proportional to the sulfur concentration.[5][6][7][8]

  • Sample Preparation: Accurately weigh a known amount of the cobalt carbonate sample and digest it in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) until the sample is completely dissolved. Dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the prepared solution using an ICP-OES instrument calibrated with certified sulfur standards.

B. Ion Chromatography (IC)

  • Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. A dissolved sample is injected into the IC system, and as it passes through the column, the sulfate ions are separated from other anions. The concentration is determined by a conductivity detector.[9][10][11][12]

  • Sample Preparation: Dissolve a known weight of the cobalt carbonate sample in a minimal amount of dilute acid (e.g., nitric acid) and dilute to a known volume with deionized water. Ensure the final pH is suitable for the IC column.

  • Analysis: Inject the filtered sample solution into the ion chromatograph and quantify the sulfate peak by comparing its area to a calibration curve prepared from sulfate standards.

C. Turbidimetric Method

  • Principle: This method is based on the precipitation of sulfate ions as barium sulfate in an acidic solution. The resulting turbidity is measured using a spectrophotometer or nephelometer and is proportional to the sulfate concentration.[13][14][15][16][17]

  • Sample Preparation: Dissolve a known amount of the cobalt carbonate sample in a minimal amount of hydrochloric acid and dilute with deionized water.

  • Procedure: To the sample solution, add a conditioning reagent (containing hydrochloric acid, glycerol, and other components to stabilize the precipitate) followed by barium chloride crystals. After a specific reaction time, measure the turbidity of the solution at a fixed wavelength (e.g., 420 nm).

  • Quantification: Determine the sulfate concentration by comparing the turbidity reading to a calibration curve prepared from known sulfate standards.

Data Presentation

Table 1: Comparison of Purification Methods for Sulfate Removal from Cobalt Carbonate

Method Principle Typical Purity Achieved Advantages Disadvantages
Washing Removal of soluble impurities by repeated suspension in a solvent and solid-liquid separation.Dependent on the initial impurity level and washing efficiency. Can significantly reduce surface-adsorbed sulfates.Simple, low cost, and uses common laboratory equipment.May not be effective for removing occluded or lattice-bound sulfates. Can be time-consuming for very fine particles.
Hydrothermal Treatment Dissolution and recrystallization of the material at elevated temperature and pressure in an aqueous medium.Can achieve very low sulfur content (e.g., down to 0.0030 wt%).[4]Highly effective for removing entrapped impurities and can improve crystallinity and particle morphology.Requires specialized equipment (autoclave) and operates at high temperatures and pressures.
Recrystallization Dissolving the solid in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling.Potentially high purity, but depends on the solubility characteristics.Can be very effective for purification if a suitable solvent is found.Difficult for sparingly soluble compounds like cobalt carbonate. May require large volumes of solvent.

Visualizations

Experimental_Workflow_Washing A Impure CoCO3 Slurry B Stirring / Sonication A->B C Solid-Liquid Separation (Centrifugation / Filtration) B->C D Collect Supernatant/Filtrate (for analysis or disposal) C->D E Resuspend Solid in Fresh Deionized Water C->E Solid F Repeat Steps B-E (3-5 times) E->F G Final Wash with Ethanol F->G H Drying G->H I Pure CoCO3 H->I

Caption: Workflow for the purification of cobalt carbonate by washing.

Experimental_Workflow_Hydrothermal A Impure CoCO3 Slurry in Autoclave B Heating (125-150 °C, 12-24 h) A->B C Cooling to Room Temperature B->C D Collection of Solid Product C->D E Washing with Deionized Water & Ethanol D->E F Drying E->F G Pure CoCO3 F->G

Caption: Workflow for the hydrothermal purification of cobalt carbonate.

References

Technical Support Center: Optimizing Calcination for Co₃O₄ Synthesis from CoCO₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cobalt (II,III) Oxide (Co₃O₄) via the calcination of Cobalt Carbonate (CoCO₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation that occurs during the calcination of CoCO₃ to Co₃O₄?

The calcination of cobalt carbonate (CoCO₃) is a thermal decomposition process. When heated in the presence of air, CoCO₃ decomposes into cobalt oxides and carbon dioxide. The intended product, Co₃O₄, is a mixed-valence oxide. The overall reaction can be summarized as:

6CoCO₃(s) + O₂(g) → 2Co₃O₄(s) + 6CO₂(g)

The process involves the initial decomposition of CoCO₃ to cobalt(II) oxide (CoO), which is then oxidized to Co₃O₄ at higher temperatures in an oxygen-containing atmosphere.

Q2: What is the optimal calcination temperature for converting CoCO₃ to phase-pure Co₃O₄?

The optimal calcination temperature can vary depending on several factors, including the properties of the CoCO₃ precursor, the desired characteristics of the final Co₃O₄ product (e.g., particle size, surface area), and the specific experimental setup (e.g., conventional furnace vs. microwave). However, based on literature, a general temperature range can be recommended.

Several studies have investigated this thermal decomposition. For instance, Co₃O₄ has been successfully prepared by the thermal decomposition of basic cobalt carbonate in a temperature range of 200 to 800 °C[1]. One optimization study using response surface methodology determined an optimal temperature of approximately 393 °C (665.91 K) for 32 minutes to achieve a high decomposition rate[2]. Another study utilizing microwave calcination identified an optimal temperature of about 370 °C (642.65 K)[3]. It is generally observed that the transformation of the cobalt precursor to Co₃O₄ occurs in the range of 150 to 350 °C[4].

Q3: How does the calcination temperature affect the properties of the resulting Co₃O₄?

Calcination temperature has a significant impact on the physicochemical properties of the synthesized Co₃O₄, such as crystallite size, surface area, and catalytic activity.

  • Particle Size: Generally, increasing the calcination temperature leads to an increase in the crystallite size of Co₃O₄ due to sintering[5][6]. Conversely, lower calcination temperatures tend to produce smaller nanoparticles[4].

  • Surface Area: As the particle size increases with higher temperatures, the specific surface area of the material tends to decrease.

  • Catalytic Activity: For applications like catalysis, a higher surface area and smaller particle size are often desirable. Therefore, lower calcination temperatures can lead to better catalytic performance[4]. For example, in the catalytic decomposition of H₂O₂, the activity was found to decrease with increasing calcination temperature[5].

Troubleshooting Guide

Issue 1: Incomplete conversion of CoCO₃ to Co₃O₄.

  • Possible Cause 1: Insufficient Calcination Temperature or Time. The decomposition of CoCO₃ is both temperature and time-dependent. If the temperature is too low or the duration is too short, the conversion may be incomplete.

    • Solution: Increase the calcination temperature or extend the calcination time. Thermogravimetric analysis (TGA) of your CoCO₃ precursor can help determine the exact decomposition temperature range. One study noted significant weight loss, indicating decomposition, between 150 and 350 °C[4].

  • Possible Cause 2: Sample Amount and Packing. A large or densely packed sample may experience uneven heat distribution, leading to incomplete decomposition in the center of the sample.

    • Solution: Use a smaller amount of precursor material or spread it in a thin layer in the crucible to ensure uniform heating. One study optimized the process with a material quantity of 3.32 g[2].

  • Possible Cause 3: Insufficient Oxygen. The conversion to Co₃O₄ requires oxygen. If the calcination is performed in an inert atmosphere or with restricted air access, the formation of Co₃O₄ may be hindered, potentially favoring the formation of CoO.

    • Solution: Ensure an adequate supply of air or oxygen during calcination. Performing the calcination in a furnace open to the atmosphere is usually sufficient.

Issue 2: Formation of undesired phases (e.g., CoO).

  • Possible Cause: Inappropriate Atmosphere or Temperature. The formation of CoO versus Co₃O₄ is dependent on the temperature and oxygen partial pressure. At very high temperatures, Co₃O₄ can decompose to CoO.

    • Solution: Control the calcination temperature carefully. While the conversion to Co₃O₄ from cobalt hydroxide (B78521) can occur at temperatures as low as 200 °C[7], higher temperatures might be needed for complete conversion from carbonate. However, excessively high temperatures should be avoided. Characterization of the product by X-ray diffraction (XRD) is essential to confirm the phase purity.

Issue 3: Large particle size and low surface area of the final Co₃O₄ product.

  • Possible Cause: High Calcination Temperature or Long Duration. As mentioned, higher temperatures and longer times promote particle growth and sintering, leading to larger crystallites and reduced surface area.

    • Solution: Optimize the calcination conditions by using the lowest temperature and shortest time that still ensure complete conversion. For applications requiring high surface area, consider a lower calcination temperature, for instance, around 350 °C[4].

Data Presentation

Table 1: Summary of Calcination Parameters for Co₃O₄ Synthesis from Cobalt Precursors

PrecursorCalcination MethodTemperature (°C)Time (min)Key FindingsReference
Basic Cobalt CarbonateConventional Furnace392.7632.02Optimized for a 99.99% decomposition rate.[2]
Basic Cobalt CarbonateMicrowave369.58.89Optimized for a 99.56% decomposition rate.[3]
Cobalt CarbonateConventional Furnace300120Resulted in Co₃O₄ nanoparticles with an average crystallite size of 25 nm.[8]
Cobalt HydroxideConventional Furnace20030Produced Co₃O₄ nanoplates with high oxidase-like activity.[7]
Cobalt PrecursorConventional Furnace350-Resulted in Co₃O₄ with small crystallite size and large surface area.[4]
Cobalt Hydroxide CarbonateConventional Furnace40030Complete transformation to spinel-type Co₃O₄.[9]

Experimental Protocols

Detailed Methodology for Calcination of CoCO₃ to Co₃O₄

This protocol is a general guideline. The optimal parameters may need to be determined experimentally for your specific precursor and desired product characteristics.

1. Materials and Equipment:

  • Cobalt Carbonate (CoCO₃) precursor powder.

  • Ceramic crucible or boat.

  • Muffle furnace with programmable temperature control.

  • Spatula.

  • Analytical balance.

  • Mortar and pestle (optional, for grinding the final product).

2. Procedure:

  • Weigh a desired amount of the CoCO₃ precursor powder (e.g., 1-5 grams) and place it into a clean, dry ceramic crucible.

  • Spread the powder in a thin, even layer to ensure uniform heating.

  • Place the crucible containing the sample into the muffle furnace at room temperature.

  • Program the furnace to ramp up to the target calcination temperature (e.g., 350-400 °C) at a controlled rate (e.g., 5 °C/min).

  • Hold the temperature at the setpoint for a specific duration (e.g., 2-4 hours).

  • After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

  • Once cooled, carefully remove the crucible from the furnace. The color of the powder should have changed from pink/purple (CoCO₃) to black (Co₃O₄).

  • The resulting Co₃O₄ powder can be gently ground with a mortar and pestle if a finer powder is required.

  • Store the final product in a labeled, airtight container.

3. Characterization:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized Co₃O₄.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the CoCO₃ precursor and determine the optimal temperature range for calcination.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the Co₃O₄ product.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area of the powder.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_calcination Calcination cluster_characterization Product Characterization P1 Synthesize CoCO₃ precursor (e.g., precipitation) P2 Wash and Dry CoCO₃ P1->P2 C1 Place CoCO₃ in Furnace P2->C1 Dried Precursor C2 Ramp to Target Temperature (e.g., 350-400°C) C1->C2 C3 Hold at Temperature (e.g., 2-4 hours) C2->C3 C4 Cool to Room Temperature C3->C4 CH1 XRD (Phase Purity) C4->CH1 Final Product (Co₃O₄) CH2 SEM/TEM (Morphology) C4->CH2 CH3 BET (Surface Area) C4->CH3

Caption: Experimental workflow for the synthesis and characterization of Co₃O₄ from CoCO₃.

Chemical_Transformation CoCO3 CoCO₃ CoO CoO CoCO3->CoO Heat (Δ) - CO₂ Co3O4 Co₃O₄ CoO->Co3O4 + O₂ (air) Heat (Δ)

Caption: Chemical pathway for the thermal decomposition of CoCO₃ to Co₃O₄.

References

issues with cobalt(II) carbonate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the solubility of cobalt(II) carbonate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A: this compound is an inorganic salt with a high lattice energy. Due to its ionic nature, it is practically insoluble in most common organic solvents such as alcohols, ethers, ketones, and alkanes. Its solubility in pure organic solvents is generally considered negligible for most synthetic applications. It is, however, slightly soluble in acidic solutions and aqueous ammonia.

Q2: Why is this compound insoluble in organic solvents?

A: The insolubility stems from the large difference in polarity between the ionic salt (this compound) and non-polar or weakly polar organic solvents. Organic solvents cannot effectively solvate the Co²⁺ and CO₃²⁻ ions to overcome the strong electrostatic forces holding the crystal lattice together.

Q3: Are there any "non-traditional" organic solvents that can dissolve this compound?

A: While most standard organic solvents are ineffective, some highly polar, coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) might show very limited solvating power, but typically not enough to form concentrated solutions. True solubility is often only achieved in reactive systems, such as in the presence of strong acids or specific ligands that react with the carbonate.

Q4: I need to introduce a soluble cobalt source into my organic reaction. Can I use this compound?

A: Using this compound directly is often impractical due to its insolubility. The recommended approach is to either (a) use an alternative, soluble cobalt(II) precursor, or (b) convert the this compound into a soluble species in situ or in a preliminary step.

Troubleshooting Guide: Solubility Issues

Problem 1: My this compound will not dissolve in my organic reaction medium.

This is the expected behavior. Direct dissolution is highly unlikely.

  • Solution A: Use an Alternative Cobalt(II) Precursor. For homogeneous reactions in organic media, it is far more effective to use a cobalt(II) salt with inherent solubility. The choice of precursor depends on the specific requirements of your reaction, such as the desired counter-ion and solvent compatibility.

  • Solution B: In Situ Acid-Base Reaction. If your experimental conditions can tolerate the presence of an acid and the subsequent formation of water and CO₂, you can convert the insoluble carbonate into a soluble salt. For example, adding two equivalents of a carboxylic acid (R-COOH) can generate a soluble cobalt(II) carboxylate.

Problem 2: I must use this compound as my starting material. How can I make it soluble?

If your protocol strictly requires starting with this compound, a preliminary conversion step is necessary to generate a soluble cobalt complex.

  • Method: Ligand Exchange/Complexation. This involves reacting the this compound with a ligand that can form a soluble coordination complex with the cobalt(II) ion. This is a common strategy in coordination chemistry and materials synthesis. For example, reacting this compound with acetylacetone (B45752) (acacH) can yield cobalt(II) acetylacetonate (B107027) [Co(acac)₂], which is soluble in many organic solvents.

Data Presentation

Table 1: Solubility Profile of this compound and Common Alternatives

CompoundFormulaSolubility in WaterGeneral Solubility in Organic Solvents (e.g., Toluene, THF, CH₂Cl₂)Notes
This compoundCoCO₃InsolubleInsolubleHigh lattice energy; requires reaction to solubilize.
Cobalt(II) ChlorideCoCl₂SolubleSoluble in alcohols, acetone, THF.Hygroscopic; can exist in anhydrous or hydrated forms.
Cobalt(II) AcetateCo(CH₃COO)₂SolubleSoluble in alcohols.Often used as a catalyst precursor.
Cobalt(II) AcetylacetonateCo(C₅H₇O₂)₂InsolubleSoluble in many organic solvents.A stable coordination complex, suitable for non-polar media.

Experimental Protocols & Workflows

Protocol: Conversion of CoCO₃ to Soluble Cobalt(II) Acetylacetonate [Co(acac)₂]

This protocol outlines a representative method for converting insoluble this compound into a widely used, organic-soluble cobalt precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend one equivalent of this compound in a suitable solvent like methanol (B129727) or a water/methanol mixture.

  • Ligand Addition: Add slightly more than two equivalents of acetylacetone (acacH) to the suspension.

  • Reflux: Heat the mixture to reflux. The reaction progress is often indicated by a color change and the cessation of CO₂ evolution (bubbling).

  • Isolation: After the reaction is complete (typically a few hours), the resulting solution can be filtered to remove any unreacted starting material. The solvent is then removed under reduced pressure to yield the crude Co(acac)₂ product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent if necessary.

Diagrams

G start_node Start: Insoluble CoCO₃ in Organic Solvent decision_node Is direct dissolution a requirement? start_node->decision_node alt_path Option 1: Use Alternative Soluble Cobalt(II) Salt (e.g., CoCl₂, Co(OAc)₂) decision_node->alt_path No convert_path Option 2: Convert CoCO₃ to a Soluble Species decision_node->convert_path Yes end_node Result: Homogeneous Cobalt Solution for Reaction alt_path->end_node convert_path->end_node

Caption: Troubleshooting logic for insoluble this compound.

G CoCO3 CoCO₃ (s) (Insoluble) acacH + 2 acacH (in MeOH/H₂O) Reflux Heat / Reflux acacH->Reflux Co_acac2 Co(acac)₂ (aq/sol) (Soluble) Reflux->Co_acac2 CO2 CO₂ (g) ↑ Reflux->CO2 Byproducts H2O H₂O (l)

Caption: Workflow for converting CoCO₃ to soluble Co(acac)₂.

Technical Support Center: Basic Cobalt Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and stoichiometric control of basic cobalt carbonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the difference between cobalt carbonate (CoCO₃) and basic cobalt carbonate?

A1: Cobalt carbonate (CoCO₃) is a pink, crystalline solid.[1][2] In practice, precipitation reactions often yield basic cobalt carbonate, which has a general formula of xCoCO₃·yCo(OH)₂·zH₂O.[3][4] This means the material contains hydroxide (B78521) (OH⁻) groups in its structure, affecting its stoichiometry and properties. The exact composition can vary depending on the synthesis conditions.[3]

Q2: Which precursors are typically used to synthesize basic cobalt carbonate?

A2: The synthesis generally involves the reaction of a soluble cobalt(II) salt with a carbonate source in an aqueous solution.

Q3: How can I control the stoichiometry of the final product?

A3: The stoichiometry, particularly the ratio of carbonate to hydroxide, is primarily controlled by several reaction parameters:

  • pH: This is a critical factor. Lower pH values (around 6.5-8) tend to favor the formation of cobalt carbonate, while higher pH values (9-11) promote the precipitation of cobalt carbonate hydroxide.[7]

  • Temperature: Temperature influences reaction kinetics and the decomposition of certain precursors like urea.[6][8]

  • Reactant Concentration: The concentration of both the cobalt salt and the carbonate source can affect nucleation and crystal growth, thereby influencing the final product's properties.[1][9]

  • Addition Rate: The rate at which the reactants are mixed can impact the local supersaturation, which in turn affects particle size and morphology.[10]

Q4: What is the expected morphology and particle size of synthesized basic cobalt carbonate?

A4: The morphology can range from spherical particles to flake-like structures, and particle size can be controlled from the nanometer to the micrometer scale.[6][7][9] Factors such as stirring speed, reaction temperature, and the presence of surfactants can be adjusted to achieve the desired morphology and size.[6][9]

Troubleshooting Guides

Issue 1: The final product has a high hydroxide content (is too "basic").
Possible Cause Suggested Solution
High reaction pH Monitor and control the pH of the reaction mixture. Aim for a final pH in the range of 6.5-8.0 to favor the formation of CoCO₃ over cobalt hydroxide species.[7] You can adjust the pH by carefully controlling the addition rate of your precipitant or by using a buffered system.
High initial concentration of precipitant Reduce the initial concentration of the carbonate source to avoid a rapid increase in pH at the beginning of the precipitation.
Inadequate mixing Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous pH and prevent localized areas of high hydroxide concentration.
Issue 2: The particle size of the product is inconsistent or not within the desired range.
Possible Cause Suggested Solution
Inconsistent stirring speed Maintain a constant and controlled stirring speed throughout the synthesis. Higher stirring speeds generally lead to smaller particles.[9]
Fluctuating reaction temperature Use a temperature-controlled reaction vessel to maintain a stable temperature. Higher temperatures can lead to larger crystallite sizes.[7]
Rapid reactant addition A slower, controlled addition of the cobalt salt solution to the carbonate solution can promote crystal growth over nucleation, leading to larger, more uniform particles.[10]
Aging time is too short or too long Optimize the aging time after precipitation is complete. Aging allows for the dissolution of smaller particles and the growth of larger ones (Ostwald ripening), which can lead to a more uniform particle size distribution.
Issue 3: The product is contaminated with byproducts (e.g., sodium sulfate).
Possible Cause Suggested Solution
Inadequate washing After filtration, wash the precipitate thoroughly with deionized water to remove any soluble impurities. Washing until the filtrate pH is neutral is a common practice.[10] Using warm water (e.g., 70°C) can improve the solubility of byproducts and enhance washing efficiency.[10]
Precipitation from highly concentrated solutions Using lower concentrations of reactants can reduce the amount of entrapped byproducts in the precipitate.

Experimental Protocols

Protocol 1: Precipitation of Basic Cobalt Carbonate using Cobalt Chloride and Ammonium Bicarbonate

This protocol is adapted from a liquid phase precipitation method.[1]

Materials:

  • Cobalt chloride (CoCl₂) solution (140-150 g/L)

  • Ammonium bicarbonate (NH₄HCO₃) solution (250 g/L)

  • Deionized water

  • Reaction vessel with a stirrer and heating capabilities

  • Peristaltic pump for controlled addition

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add a specific volume of the ammonium bicarbonate solution to the reaction vessel.

  • Begin stirring and heat the solution to the desired temperature (e.g., 40-60°C).[10]

  • Using a peristaltic pump, add the cobalt chloride solution at a controlled rate (e.g., 0.75 L/h).[1]

  • Monitor the pH of the solution. Stop the addition of the cobalt chloride solution when the pH reaches 7.0-7.3.[1]

  • Age the resulting suspension for a set time (e.g., 30 minutes) while maintaining the temperature and stirring.[1]

  • After aging, heat the suspension to 85°C and hold for 10 minutes.[1]

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the collected solid in an oven at a suitable temperature (e.g., 60-80°C) to obtain the final basic cobalt carbonate product.

Quantitative Data Summary

The following table summarizes key experimental parameters from various synthesis methods.

Parameter Method 1: CoCl₂ + NH₄HCO₃ [1][10]Method 2: CoSO₄ + NaHCO₃ [2]Method 3: Hydrothermal with Urea [5][6]
Cobalt Salt Conc. 130-150 g/LNot specifiedMolar ratio Co salt:urea 1:3 to 1:20
Precipitant Conc. 250 g/LNot specifiedMolar ratio Co salt:urea 1:3 to 1:20
Temperature 40-60°C (precipitation), 85°C (heating)Ambient to 180°F (approx. 82°C)130-160°C
Final pH 7.0-7.3Not specifiedNot directly controlled
Stirring Speed 100-130 rpmAgitatedStirred initially
Aging Time 30 minNot specifiedNot applicable (hydrothermal reaction time is 3-36h)

Visualizations

Experimental Workflow for Basic Cobalt Carbonate Precipitation

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Product Recovery Co_sol Cobalt(II) Salt Solution Addition Controlled Addition of Cobalt Solution Co_sol->Addition Prec_sol Carbonate/Bicarbonate Solution Reaction Reaction Vessel (Controlled Temp & Stirring) Prec_sol->Reaction Aging Aging of Precipitate Reaction->Aging Addition->Reaction Filtration Filtration Aging->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying Washing->Drying Product Final Basic Cobalt Carbonate Product Drying->Product

Caption: A typical experimental workflow for the precipitation synthesis of basic cobalt carbonate.

Influence of pH on Cobalt Carbonate Stoichiometry

G cluster_0 Product Stoichiometry pH Reaction pH High_OH High Hydroxide Content (xCoCO₃·yCo(OH)₂) pH->High_OH High pH (9-11) Low_OH Low Hydroxide Content (Closer to CoCO₃) pH->Low_OH Low pH (6.5-8)

Caption: The relationship between reaction pH and the resulting stoichiometry of the cobalt carbonate product.

References

Technical Support Center: Synthesis and Storage of Co(II) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted oxidation of Cobalt(II) during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidation states of cobalt, and which is more stable?

Cobalt typically exists in two primary oxidation states: +2 (Co(II)) and +3 (Co(III)).[1] In aqueous solutions without strong complexing agents, the pink-colored hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the most stable form.[1][2] The Co(III) ion is a powerful oxidizing agent in aqueous solution and is generally unstable, readily being reduced to Co(II).[1] However, the presence of certain ligands, such as ammonia (B1221849) or cyanide, can stabilize the Co(III) state, making oxidation of Co(II) more favorable in those conditions.[2][3][4]

Q2: Why is Co(II) susceptible to oxidation?

The susceptibility of Co(II) to oxidation is highly dependent on its chemical environment. Dissolved oxygen in the air is a common oxidizing agent that can readily oxidize Co(II), particularly in the presence of ligands that stabilize the resulting Co(III) ion.[2][3] The oxidation process can be accelerated by factors such as high pH and the presence of specific complexing agents.[3]

Q3: What are the primary factors that promote the oxidation of Co(II) to Co(III)?

Several factors can promote the oxidation of Co(II):

  • Presence of Oxidizing Agents: Dissolved atmospheric oxygen is a primary culprit.[2][3] Stronger oxidizing agents like hydrogen peroxide will also cause rapid oxidation.[3][5][6]

  • High pH Environment: Alkaline conditions significantly increase the rate of oxidation.[3] In acidic to neutral solutions, Co(II) is relatively stable.[1][3]

  • Complexing Ligands: Electron-donating ligands, especially ammonia (NH₃) and its derivatives like ethylenediamine, can stabilize the Co(III) state, thus making the oxidation of Co(II) more favorable.[1][3][4][7]

Q4: How can I visually identify if my Co(II) compound has oxidized?

A color change is often a strong indicator of oxidation.

  • Aqueous solutions of Co(II) salts are typically pink due to the [Co(H₂O)₆]²⁺ ion.[2][5]

  • Upon addition of ammonia, the formation of a hexaamminecobalt(II) complex may occur, but this is often rapidly oxidized by air to the more stable hexaamminecobalt(III) ion, which is typically a yellow-orange or brown color.[2]

  • For nanoparticles, metallic cobalt is generally dark gray or black, while cobalt oxides can range from greenish-gray (CoO) to black (Co₃O₄). While visual cues are helpful, definitive confirmation requires characterization techniques like X-ray Photoelectron Spectroscopy (XPS).[8]

Q5: What is the impact of unwanted oxidation on my research?

Unwanted oxidation of Co(II) can have significant negative consequences:

  • Impurity Formation: It leads to the formation of undesired Co(III) byproducts, which compromises the purity and stoichiometry of the target compound.[3]

  • Altered Properties: For materials scientists, oxidation can significantly alter the electrochemical, magnetic, and catalytic properties of cobalt-based materials.[3][8]

  • Reduced Yield: The formation of byproducts reduces the yield of the desired Co(II) product.[3]

  • In drug development , an uncontrolled oxide layer can affect surface chemistry, drug loading capacity, and interactions with biological systems.[8]

Troubleshooting Guide

Problem 1: My pink Co(II) solution turns brown/yellow after adding ammonia.

  • Cause: This color change is a classic sign of Co(II) being oxidized to Co(III). Ammonia is a strong-field ligand that stabilizes the Co(III) oxidation state, and dissolved oxygen in your solution is likely acting as the oxidizing agent.[2][7]

  • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[8][9] Use deoxygenated solvents for your reaction.

Problem 2: My Co(II) material shows evidence of Co(III) oxides upon characterization (e.g., XPS).

  • Cause: Your material was likely exposed to air during synthesis, purification, handling, or storage.[8] Nanoparticles are especially susceptible due to their high surface-area-to-volume ratio.[8]

  • Solution:

    • Synthesis: Ensure all synthesis and handling steps are performed under a strictly inert atmosphere using a Schlenk line or a glovebox.[8][9]

    • Solvents: Use freshly distilled and deoxygenated solvents.[8]

    • Storage: Store the final product in an anhydrous, deoxygenated solvent or as a dry powder under an inert atmosphere.[8]

Problem 3: I observe a precipitate forming in my Co(II) solution during storage.

  • Cause: If the solution is alkaline, Co(II) can precipitate as cobalt(II) hydroxide, which can then be easily oxidized by air to form cobalt(III) species.[3][5]

  • Solution:

    • pH Control: Maintain a neutral to acidic pH if your experimental conditions allow. Co(II) is more stable in these conditions.[1][3]

    • Inert Atmosphere: Store the solution under an inert gas to prevent oxidation of any precipitate that may form.

    • Cleanliness: Ensure storage vessels are thoroughly clean, as contaminants can promote precipitation and oxidation.[10]

Data Summary

The following table summarizes the key factors influencing Co(II) oxidation and the recommended preventative measures.

Factor Promoting OxidationConsequencePreventative Measure
Atmospheric Oxygen Direct oxidation of Co(II) to Co(III) species (e.g., oxides, hydroxides).Work under an inert atmosphere (Nitrogen or Argon).[8][9] Use deoxygenated solvents.
High pH (Alkaline) Favors the formation and stabilization of Co(III) complexes.[3]Maintain a neutral or acidic pH where possible.
Complexing Ligands (e.g., NH₃) Stabilizes the Co(III) oxidation state, making oxidation more thermodynamically favorable.[3][4]Conduct the reaction at low temperatures and under an inert atmosphere when using such ligands.
Moisture Can facilitate oxidation, especially in conjunction with oxygen.Use anhydrous solvents and store materials in a dry environment (e.g., desiccator or glovebox).[8]
**Strong Oxidizing Agents (e.g., H₂O₂) **Rapid and often complete oxidation of Co(II) to Co(III).[3][5]Avoid the addition of external oxidizing agents unless Co(III) is the desired product.

Experimental Protocols

Protocol 1: General Synthesis under Inert Atmosphere (Schlenk Line)

This protocol outlines the basic steps for performing a reaction while excluding air and moisture.

  • Apparatus Setup: Assemble your glassware (e.g., Schlenk flask) and connect it to a dual-manifold Schlenk line, which provides both vacuum and an inert gas (Nitrogen or Argon).

  • Drying Glassware: Flame-dry all glassware under vacuum to remove adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Purging the Flask: Evacuate the flask and then backfill it with inert gas. Repeat this "pump-purge" cycle at least three times to ensure the atmosphere inside the flask is inert.[11]

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Use deoxygenated solvents. Transfer them via a cannula or a gas-tight syringe.[12][13]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler.

  • Workup and Storage: Perform all subsequent steps (e.g., filtration, purification, storage) under inert conditions. Store the final product in a sealed container under an inert atmosphere.[8]

Protocol 2: Degassing Solvents (Freeze-Pump-Thaw Method)

This method is used to effectively remove dissolved gases, particularly oxygen, from solvents.

  • Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

  • Freeze: Cool the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate the headspace for several minutes. This removes the gases that were above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove it from the cold bath. Allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the liquid into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • Storage: After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon) before use.

Visualizations

The following diagrams illustrate key workflows and concepts related to preventing Co(II) oxidation.

G cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_post Post-Synthesis Phase A 1. Dry Glassware (Flame-dry under vacuum) B 2. Deoxygenate Solvents (e.g., Freeze-Pump-Thaw) A->B C 3. Purge Apparatus (3x Vacuum/Inert Gas Cycles) B->C D 4. Add Reagents (Under positive inert gas flow) C->D E 5. Run Reaction (Maintain inert atmosphere) D->E F 6. Purify Product (Under inert conditions) E->F G 7. Store Product (Sealed, inert atmosphere) F->G

Caption: Experimental workflow for minimizing Co(II) oxidation.

G cluster_factors Oxidation Promoting Factors Co_II Co(II) Species (Stable) Co_III Co(III) Species (Oxidized Product) Co_II->Co_III Oxidation O2 Atmospheric O₂ O2->Co_III pH High pH pH->Co_III Ligands Stabilizing Ligands (e.g., NH₃) Ligands->Co_III

Caption: Factors promoting the oxidation of Co(II) to Co(III).

G Start Unwanted Oxidation Suspected? CheckColor Visual Color Change? Start->CheckColor CheckPrecipitate Unexpected Precipitate? CheckColor->CheckPrecipitate No Action_Inert Implement/Improve Inert Atmosphere Technique CheckColor->Action_Inert Yes CheckCharacterization Co(III) Detected by XPS / Other? CheckPrecipitate->CheckCharacterization No Action_pH Adjust and Control pH CheckPrecipitate->Action_pH Yes CheckCharacterization->Action_Inert Yes Action_Storage Review Storage Conditions (Dry, Inert) CheckCharacterization->Action_Storage No Action_pH->Action_Storage

Caption: Troubleshooting flowchart for Co(II) oxidation issues.

References

Technical Support Center: Refining the Washing Process of Precipitated Cobalt Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the washing process of precipitated cobalt carbonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the washing of precipitated cobalt carbonate, presented in a question-and-answer format.

Question 1: Why is the purity of my final cobalt carbonate product lower than expected?

Answer: Low purity in the final cobalt carbonate product can stem from several factors throughout the precipitation and washing process.

  • Incomplete Removal of Soluble Impurities: The precipitate may retain soluble byproducts from the reaction, such as sodium sulfate (B86663), sodium chloride, or ammonium (B1175870) salts, if the washing is insufficient. The washing process should be thorough, using an adequate volume of deionized water over several cycles. One patented method suggests that for low-sodium superfine cobalt carbonate, using ultrapure water from an EDI (electronic data interchange) system for washing can significantly reduce sodium content to below 4 ppm.[1]

  • Presence of Basic Cobalt Carbonate: Cobalt can precipitate as cobalt carbonate hydroxide (B78521) (Co₂(CO₃)(OH)₂) at higher pH levels (9-11).[2] This species may be an undesired impurity. The precipitation pH should be carefully controlled, typically in the range of 6.5-8, to favor the formation of cobalt carbonate (CoCO₃).[2]

  • Impurities in Raw Materials: The initial cobalt salt solution may contain impurities like iron, nickel, manganese, or copper, which can co-precipitate with the cobalt carbonate.[3] Using high-purity starting materials is crucial. If using technical-grade reagents, pre-treatment of the raw material solution may be necessary.

  • Occlusion of Mother Liquor: During crystal growth, pockets of the mother liquor containing impurities can become trapped within the cobalt carbonate particles. This is more likely to occur with rapid precipitation. Optimizing precipitation conditions, such as reactant addition time and temperature, can promote the growth of more uniform crystals with fewer occlusions.[2]

Question 2: Why is there a loss of cobalt carbonate precipitate during the washing process (peptization)?

Answer: Loss of precipitate during washing, often observed as the formation of a colloidal suspension (peptization), can occur when the ionic strength of the washing medium becomes too low. The ions in the solution surrounding the particles help to neutralize surface charges and allow the particles to agglomerate. When these ions are washed away with deionized water, the particles can repel each other and form a stable colloid that passes through the filter.

To mitigate this, consider the following:

  • Use of a Volatile Electrolyte: Instead of washing with only deionized water, use a dilute solution of a volatile electrolyte, such as ammonium carbonate. This will help to keep the particles flocculated during washing. The ammonium carbonate will then be removed during the drying step.

  • Centrifugation: In cases of very fine particles, centrifugation followed by decantation of the supernatant can be more effective for washing than filtration.[4][5]

Question 3: The color of my precipitated cobalt carbonate is inconsistent (e.g., more reddish or darker than the expected pink). What could be the cause?

Answer: The color of cobalt carbonate is typically a pink or purple powder.[6][7] Deviations from this can indicate the presence of impurities or different chemical forms.

  • Iron Impurities: The presence of iron can lead to a reddish or brownish tint in the final product.[3] Iron is a common impurity in technical-grade cobalt salts.

  • Oxidation: If the precipitate is exposed to air for extended periods, especially at elevated temperatures during drying, partial oxidation to cobalt oxides (which are often dark brown or black) can occur.[8][9][10] Drying should be conducted under controlled conditions, for instance, in a neutral atmosphere and at a temperature below the decomposition temperature of cobalt carbonate (approximately 181.41°C).[8]

  • Formation of Cobalt Hydroxides: At high pH, the formation of cobalt hydroxide, which can have a different color, may occur. As mentioned, controlling the pH during precipitation is critical.

Question 4: How can I improve the filtration characteristics of my cobalt carbonate precipitate?

Answer: Poor filtration can be due to very small particle sizes or an amorphous precipitate.

  • Control of Precipitation Conditions: The particle size and morphology of the precipitate are influenced by factors such as reactant concentration, addition rate, temperature, pH, and stirring speed.[2][4] Slower addition rates and aging of the precipitate in the mother liquor can promote crystal growth, leading to larger, more easily filterable particles.[6]

  • Use of a Surfactant: The addition of a surfactant during precipitation can help control the shape and size of the crystallites, potentially leading to a more uniform and filterable product.[8]

Frequently Asked Questions (FAQs)

What is the primary purpose of washing precipitated cobalt carbonate?

The primary purpose of washing is to remove soluble impurities from the surface of the precipitate and from the entrained mother liquor. These impurities can include unreacted starting materials and soluble byproducts of the precipitation reaction. A thorough washing step is critical for achieving high-purity cobalt carbonate.

What is the recommended liquid for washing cobalt carbonate?

Deionized water is the most common and recommended washing liquid to avoid introducing new ionic impurities.[11] For very fine particles prone to peptization, a dilute solution of a volatile electrolyte like ammonium carbonate can be used.

How many washing cycles are typically required?

The number of washing cycles depends on the desired purity, the initial level of impurities, and the efficiency of each wash. Generally, multiple washing steps are performed. The completeness of the wash can be monitored by testing the filtrate for the presence of key impurity ions (e.g., sulfate or chloride) until their concentration drops below a target level.

What is the effect of washing temperature on purity?

While the search results do not provide specific data on the effect of washing temperature, washing with warm deionized water can increase the solubility of impurities, potentially leading to more efficient removal. However, the temperature should be kept well below the decomposition temperature of cobalt carbonate.

How can I determine the purity of my washed cobalt carbonate?

Several analytical techniques can be used to assess the purity of the final product:

  • Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These are sensitive methods for quantifying trace metallic impurities.[12]

  • X-Ray Fluorescence (XRF): XRF is a powerful technique for determining the elemental composition of the sample.[8][10]

  • Complexometric Titration: The cobalt content can be determined by dissolving the cobalt carbonate in acid and then titrating with a standard solution of EDTA.[12]

  • Gravimetric Analysis: This classic method involves dissolving the cobalt carbonate and then precipitating the cobalt in a form that can be accurately weighed, such as cobalt oxide.[12]

  • X-Ray Diffraction (XRD): XRD can be used to identify the crystalline phase of the product and detect any crystalline impurities.[8]

Data Presentation

Table 1: Effect of Surfactant on Cobalt Carbonate Purity and Crystallite Size

ParameterWithout SurfactantWith Surfactant
Cobalt Content 36.80%44.35%
Calculated CoCO₃ Purity 74.27%89.45%
Crystallite Size > 100 nm~13-27 nm
Crystallinity Amorphous/LowCrystalline with amorphous phase

Data synthesized from "Study of High Purity Cobalt Carbonate Nanocrystals Production by Microemulsion as Batteries Precursors".[8][9][10]

Experimental Protocols

Protocol 1: General Laboratory-Scale Precipitation and Washing of Cobalt Carbonate

  • Preparation of Reactant Solutions:

    • Prepare a cobalt chloride (CoCl₂) solution (e.g., 130 g/L).[4]

    • Prepare an ammonium bicarbonate (NH₄HCO₃) solution (e.g., 200 g/L).[4]

  • Precipitation:

    • Add the ammonium bicarbonate solution to a reaction vessel equipped with a stirrer.

    • While stirring vigorously, pump the cobalt chloride solution into the reactor at a controlled rate.

    • Monitor the pH of the solution and maintain it within the target range (e.g., 7.15-7.20).[4]

    • Once the desired amount of cobalt chloride has been added, stop the addition and allow the precipitate to age for a specified time (e.g., 30 minutes) with continued stirring.[6]

  • Filtration and Washing:

    • Separate the precipitate from the mother liquor by filtration using a Buchner funnel or by centrifugation.[4][8]

    • Wash the filter cake with several portions of deionized water. Ensure the cake is thoroughly re-slurried with the wash water in each step.

    • Continue washing until the conductivity of the filtrate is close to that of deionized water, or until a qualitative test for the main anionic impurity (e.g., chloride or sulfate) is negative.

  • Drying:

    • Dry the washed precipitate in an oven at a controlled temperature (e.g., 105°C) for a sufficient time (e.g., 10 hours) to obtain the final cobalt carbonate powder.[4]

Protocol 2: Determination of Cobalt Content by Complexometric EDTA Titration

  • Sample Preparation:

    • Accurately weigh a known amount of the dried cobalt carbonate sample.

    • Dissolve the sample in a minimal amount of dilute acid (e.g., hydrochloric or nitric acid).[12]

  • Titration:

    • Dilute the dissolved sample solution with deionized water.

    • Add a buffer solution to adjust the pH to the appropriate range for the chosen indicator (e.g., pH 5-6 for xylenol orange).[12]

    • Add a few drops of a suitable indicator (e.g., xylenol orange).

    • Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint is reached, indicated by a distinct color change.

  • Calculation:

    • Calculate the cobalt content in the original sample based on the volume and concentration of the EDTA solution used and the initial weight of the sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_separation Separation & Washing cluster_final Final Product prep_co Prepare Cobalt Salt Solution precip Controlled Precipitation (pH, Temp, Stirring) prep_co->precip prep_precip Prepare Precipitant Solution prep_precip->precip aging Aging of Precipitate precip->aging filtration Filtration or Centrifugation aging->filtration washing Washing with Deionized Water filtration->washing wash_test Test Filtrate for Impurities washing->wash_test wash_test->washing Repeat if needed drying Drying wash_test->drying Washing Complete analysis Purity Analysis (AAS, XRF, Titration) drying->analysis final_product High-Purity CoCO₃ analysis->final_product

Caption: Experimental workflow for the precipitation, washing, and analysis of cobalt carbonate.

troubleshooting_workflow start Low Purity of Cobalt Carbonate q_color Is the color off-spec (e.g., reddish)? start->q_color sol_fe Potential Fe impurity. Check raw materials. Consider pre-purification. q_color->sol_fe Yes q_wash Was the washing process thorough? q_color->q_wash No sol_fe->q_wash sol_ox Potential oxidation. Check drying temperature and atmosphere. sol_wash Increase washing volume and/or number of cycles. Test filtrate for impurities. q_wash->sol_wash No q_ph Was the precipitation pH controlled (6.5-8)? q_wash->q_ph Yes sol_wash->q_ph q_ph->sol_ox Yes sol_ph High pH may form Co₂(CO₃)(OH)₂. Optimize pH control. q_ph->sol_ph No

Caption: Troubleshooting decision tree for low-purity cobalt carbonate.

References

Validation & Comparative

A Comparative Guide to the XRD and SEM Characterization of Cobalt(II) Carbonate Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cobalt(II) carbonate powders synthesized through different methodologies, focusing on their characterization by X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). Furthermore, it evaluates this compound as a precursor material in the context of emerging alternatives for applications such as catalysis and energy storage.

Comparison of Synthesis Methods for this compound

The morphology and crystalline structure of this compound powders are highly dependent on the synthesis route. The two most prevalent methods, hydrothermal synthesis and co-precipitation, yield powders with distinct characteristics.

Hydrothermal Synthesis typically involves the reaction of cobalt salts and a carbonate source in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. This method allows for precise control over crystal growth, often resulting in well-defined morphologies and high crystallinity.

Co-precipitation is a more straightforward method where a precipitating agent is added to a solution containing cobalt ions, leading to the formation of an insoluble cobalt carbonate precipitate. This technique is often favored for its simplicity and scalability, though it may offer less control over particle morphology compared to the hydrothermal method.

The choice of synthesis parameters, such as precursor salts, temperature, and pH, significantly influences the final product. For instance, different cobalt salts (e.g., acetate, chloride, nitrate) used in hydrothermal synthesis can lead to variations in the morphology of the resulting cobalt carbonate crystals.[1] Similarly, in the co-precipitation method, the reaction temperature can affect the particle size and agglomeration of the cobalt carbonate powders.[2]

Morphological and Structural Comparison

The following table summarizes the typical morphological and structural characteristics of this compound powders synthesized by hydrothermal and co-precipitation methods, as observed through SEM and XRD.

Synthesis MethodPrecursorsTypical Morphology (SEM)Crystalline Phase (XRD)Reference
Hydrothermal Cobalt acetate, Urea (B33335)Uniform quasi-cubesRhombohedral CoCO₃[1]
Hydrothermal Cobalt chloride, UreaNon-uniform particlesRhombohedral CoCO₃[1]
Hydrothermal Cobalt nitrate, UreaUniform particlesRhombohedral CoCO₃[1]
Co-precipitation Cobalt chloride, Ammonium (B1175870) bicarbonateAgglomerated spherical particlesRhombohedral CoCO₃[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducible synthesis and characterization of this compound powders.

Synthesis of this compound

Below are representative protocols for the hydrothermal and co-precipitation synthesis of this compound.

Hydrothermal Synthesis Protocol [1]

  • Precursor Solution Preparation: Dissolve a cobalt salt (e.g., cobalt acetate, cobalt chloride, or cobalt nitrate) and urea in deionized water. A typical molar ratio of cobalt salt to urea can range from 1:3 to 1:20.

  • Addition of Surfactant (Optional): Introduce a surfactant, such as cetyltrimethylammonium bromide (CTAB), to the solution to aid in morphological control.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat to 160°C for 24-36 hours.

  • Product Recovery: After the autoclave cools to room temperature, filter the precipitate, wash it several times with deionized water and ethanol, and dry it in an oven.

Co-precipitation Synthesis Protocol [2]

  • Precursor Solution Preparation: Prepare an aqueous solution of a cobalt salt, such as cobalt chloride.

  • Precipitation: While stirring, add a solution of a precipitating agent, such as ammonium bicarbonate, to the cobalt salt solution. The reaction temperature can be controlled, for example, between 50°C and 65°C, to influence particle size.

  • Aging: Allow the precipitate to age in the solution for a specified time to promote crystal growth and stabilization.

  • Product Recovery: Filter the precipitate, wash it thoroughly with deionized water to remove any soluble impurities, and dry it to obtain the final this compound powder.

Characterization Methods

X-Ray Diffraction (XRD) Analysis

XRD is employed to identify the crystalline phase and determine the crystallite size of the this compound powders.

  • Sample Preparation: A small amount of the dried powder is gently ground to ensure a random orientation of the crystallites and mounted on a sample holder.

  • Data Collection: The XRD pattern is typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The scan is performed over a 2θ range, for example, from 10° to 80°, with a specific step size and scan speed.

  • Data Analysis: The obtained diffraction peaks are compared with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phase. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the morphology, particle size, and agglomeration of the this compound powders.

  • Sample Preparation: A small amount of the powder is dispersed on a carbon adhesive tab mounted on an aluminum stub. To ensure good conductivity and prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

  • Imaging: The sample is introduced into the SEM chamber, and images are acquired at various magnifications using an appropriate accelerating voltage.

This compound as a Precursor for Functional Materials

This compound is a common precursor for the synthesis of other functional materials, most notably cobalt oxides (e.g., Co₃O₄), which have applications in catalysis and as cathode materials in lithium-ion batteries.[1] The thermal decomposition of this compound yields cobalt oxide, and the properties of the final oxide are influenced by the characteristics of the precursor carbonate powder.

Alternatives to Cobalt-Based Materials

Concerns over the cost and supply of cobalt have driven research into alternative materials, particularly for battery applications. Nickel and manganese-based compounds are prominent alternatives.[3][4]

Nickel Carbonate (NiCO₃) and Manganese Carbonate (MnCO₃) can be used as precursors to synthesize nickel- and manganese-based cathode materials for lithium-ion batteries. These materials are often used in combination to create mixed-metal oxide cathodes, such as Lithium Nickel Manganese Cobalt Oxide (NMC).[5][6][7]

Comparative Performance in Battery Applications

The choice of precursor carbonate can significantly impact the electrochemical performance of the final cathode material. The following table provides a conceptual comparison of the performance of cathode materials derived from cobalt, nickel, and manganese carbonate precursors.

Precursor MaterialDerived Cathode Material (Example)Key Performance CharacteristicsReference
This compound LiCoO₂High energy density, stable cycling performance.[3]
Nickel Carbonate LiNiO₂-based (e.g., NCA, NMC)Higher energy density than LiCoO₂, but can have lower thermal stability.[4]
Manganese Carbonate LiMnO₂-based (e.g., LMO, NMC)Good thermal stability and lower cost, but typically lower energy density.[3]

The trend in the development of cathode materials for lithium-ion batteries is to reduce the cobalt content and increase the nickel content to achieve higher energy densities, while incorporating manganese to improve stability and reduce costs.[4]

Visualizing Workflows and Relationships

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound powders.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Precursor Selection (e.g., Cobalt Salt, Carbonate Source) s2 Synthesis Method (Hydrothermal or Co-precipitation) s1->s2 s3 Parameter Control (Temperature, pH, Time) s2->s3 s4 Product Recovery (Filtration, Washing, Drying) s3->s4 c1 XRD Analysis (Phase ID, Crystallinity) s4->c1 c2 SEM Analysis (Morphology, Particle Size) s4->c2 a1 Precursor for Functional Materials c1->a1 c2->a1

Caption: General workflow for synthesis and characterization of this compound.

Relationship between Synthesis Parameters and Material Properties

The following diagram illustrates the logical relationship between the synthesis parameters and the resulting properties of the this compound powder.

cluster_params Synthesis Parameters cluster_props Material Properties p1 Synthesis Method prop1 Morphology p1->prop1 prop3 Crystallinity p1->prop3 p2 Precursors p2->prop1 prop4 Phase Purity p2->prop4 p3 Temperature p3->prop1 prop2 Particle Size p3->prop2 p4 pH p4->prop1 p4->prop4 p5 Reaction Time p5->prop2 p5->prop3

Caption: Influence of synthesis parameters on material properties.

References

A Comparative Guide to the Cyclic Voltammetry Analysis of Cobalt Carbonate and Cobalt Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of cobalt carbonate and cobalt oxide as electrode materials, with a focus on their analysis by cyclic voltammetry (CV). The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in materials science and electrochemistry.

Quantitative Performance Data

The electrochemical properties of cobalt carbonate and cobalt oxide are significantly influenced by their morphology, synthesis method, and the experimental conditions of the cyclic voltammetry analysis. The following table summarizes key performance metrics obtained from various studies.

MaterialElectrolyteScan RateSpecific Capacitance (F/g)Key CV Peak Potentials (vs. reference electrode)Reference
Cobalt Carbonate Hydroxide (B78521) (Co(OH)₂(CO₃)₀.₅)6 M KOH5-50 mV/s1381 at 2 A/g (from GCD)Not specified[1]
Cobalt Carbonate Hydroxide (2D Co₂(OH)₂CO₃ NSs)Not specifiedNot specified2.15 F/cm² at 2 mA/cm² (areal capacitance)Not specified[2]
Cobalt Oxide (Co₃O₄)2.0 M H₂SO₄2 mV/s396Not specified[3][4]
Cobalt Oxide (Co₃O₄)3.5 M KOH50 mV/sNot specifiedAnodic: ~0.45 V, Cathodic: ~0.3 V (vs. Ag/AgCl)[5]
Cobalt Oxide (Co₃O₄)3 M KOHNot specified450 at 6 A/g (from GCD)Not specified[6]
Cobalt Oxide (Co₃O₄)0.5 M NaOHNot specifiedNot specifiedAnodic: ~0.55 V, Cathodic: ~0.35 V (vs. SCE)[7]
Cobalt Oxide (Co₃O₄)Not specifiedNot specified1850 at 1 A/g (from GCD)Not specified[8]

Note: Direct comparison of specific capacitance values should be made with caution due to the varying experimental conditions, particularly the electrolyte and the method of calculation (from CV or galvanostatic charge-discharge).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the cyclic voltammetry analysis of cobalt-based materials.

Preparation of Working Electrode

A common method for preparing the working electrode involves creating a slurry of the active material (cobalt carbonate or cobalt oxide), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent such as N-methyl-2-pyrrolidone (NMP). This slurry is then coated onto a current collector, such as nickel foam or glassy carbon, and dried in a vacuum oven. The typical mass loading of the active material is in the range of 1-5 mg/cm².

Electrochemical Measurements

Cyclic voltammetry is performed in a three-electrode electrochemical cell.

  • Working Electrode: The prepared cobalt carbonate or cobalt oxide electrode.

  • Counter Electrode: A platinum wire or foil is commonly used.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.

  • Electrolyte: Aqueous alkaline solutions such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are frequently used, with concentrations ranging from 0.5 M to 6 M.[1][5][6][7] Acidic electrolytes like sulfuric acid (H₂SO₄) have also been reported.[3][4]

  • Potential Window: The potential range for the CV scan is selected to encompass the redox reactions of the cobalt species without causing electrolyte decomposition.

  • Scan Rates: A range of scan rates, typically from 2 mV/s to 100 mV/s, is used to investigate the electrochemical kinetics.[3][9]

Comparative Analysis of Electrochemical Behavior

Cobalt Carbonate (and its hydroxide forms):

Cobalt carbonate and its hydrated forms, such as cobalt hydroxide carbonate, often exhibit pseudocapacitive behavior characterized by distinct redox peaks in their CV curves. These materials can deliver high specific capacitance, with one study reporting a value as high as 1381 F/g for cobalt hydroxide carbonate.[1] The electrochemical performance is highly dependent on the nanostructure of the material. For instance, 2D nanosheets of cobalt carbonate hydroxide have shown higher areal capacitance and better cycling stability compared to 1D nanowires, which is attributed to shorter ion transfer paths and lower electron transfer resistance.[2]

Cobalt Oxide (Co₃O₄):

Cobalt oxide, particularly Co₃O₄, is a well-studied electrode material for supercapacitors and batteries. It also exhibits pseudocapacitance arising from Faradaic reactions involving the Co²⁺/Co³⁺ and Co³⁺/Co⁴⁺ redox couples.[6][10] The CV curves of Co₃O₄ typically show well-defined anodic and cathodic peaks.[5] The theoretical specific capacitance of Co₃O₄ is very high (around 3560 F/g), although practical values are often lower due to factors like low electrical conductivity.[5] Various nanostructured forms of Co₃O₄, such as nanoparticles and nanosheets, have been synthesized to enhance its electrochemical performance by increasing the surface area and improving ion diffusion.[3][4][8]

Key Differences and Considerations:

  • Redox Potentials: The positions of the redox peaks in the CV curves can differ between cobalt carbonate and cobalt oxide, reflecting different electrochemical reactions.

  • Capacitance: While both materials can exhibit high specific capacitance, the reported values vary widely based on the material's specific morphology and the testing conditions.

  • Stability: The long-term cycling stability is a critical parameter for practical applications. Some studies indicate excellent cycling stability for cobalt carbonate hydroxide, with 92% capacitance retention after 5000 cycles.[1]

  • Synthesis: Cobalt oxide nanoparticles can be synthesized via the thermal decomposition of cobalt carbonate precursors.[3][4] This suggests that cobalt carbonate can be a versatile starting material for producing electrochemically active cobalt oxides.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the cyclic voltammetry analysis of cobalt-based electrode materials.

experimental_workflow A Material Synthesis (Cobalt Carbonate or Cobalt Oxide) B Electrode Preparation (Slurry casting on current collector) A->B Active Material C Three-Electrode Cell Assembly (Working, Counter, Reference Electrodes) B->C Working Electrode E Cyclic Voltammetry Measurement (Potentiostat/Galvanostat) C->E Electrochemical Cell D Electrolyte Preparation (e.g., aqueous KOH) D->C Electrolyte F Data Analysis (CV curve, Specific Capacitance) E->F Raw Data reaction_mechanism cluster_electrode Cobalt Oxide Electrode cluster_electrolyte Alkaline Electrolyte Co3O4 Co₃O₄ CoOOH CoOOH Co3O4->CoOOH + OH⁻ - e⁻ CoOOH->Co3O4 - OH⁻ + e⁻ CoO2 CoO₂ CoOOH->CoO2 + OH⁻ - e⁻ CoO2->CoOOH - OH⁻ + e⁻ OH_minus OH⁻

References

A Comparative Guide to the Catalytic Efficiency of CoCO3 and Co3O4 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and cost-effective nanocatalysts is a cornerstone of modern chemical synthesis and environmental remediation. Among the various transition metal-based nanoparticles, cobalt carbonate (CoCO3) and cobalt oxide (Co3O4) have garnered significant attention. This guide provides an objective comparison of their catalytic efficiencies, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications. While Co3O4 is a well-established catalyst for a range of oxidation reactions, emerging research highlights the catalytic potential of CoCO3, not merely as a precursor but as an active catalyst in its own right.

Quantitative Performance Comparison

Direct comparative studies on the catalytic efficiency of CoCO3 and Co3O4 nanoparticles for the same chemical transformation are limited in currently available literature. However, by examining their performance in relevant catalytic reactions, we can draw valuable insights. The following table summarizes key performance metrics for both catalysts in representative oxidation reactions.

CatalystReactionSubstrateKey Performance MetricsReference
Co3O4 Nanoparticles CO OxidationCarbon MonoxideT50: ~150-250 °C; T100: ~250-350 °C (highly dependent on morphology and support)[1]
Toluene OxidationTolueneT50: ~200-250 °C; T90: ~225-300 °C (influenced by morphology and promoters)[2]
P-doped CoCO3 Nanosheets Electrocatalytic Oxygen Evolution Reaction (OER)WaterOverpotential of 280 mV at 10 mA cm⁻²[3]
Electrocatalytic Hydrazine Oxidation Reaction (HzOR)HydrazinePotential of 0.35 V at 100 mA cm⁻²[3]

Note: T50 and T90 refer to the temperatures at which 50% and 90% conversion of the substrate is achieved, respectively. The data for CoCO3 is presented for electrocatalytic reactions due to the limited availability of data on its application in thermal catalytic oxidations in the reviewed literature. This highlights a significant research gap and an opportunity for future investigations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the rational design and evaluation of nanocatalysts. Below are representative methodologies for the synthesis and catalytic testing of CoCO3 and Co3O4 nanoparticles.

Synthesis of CoCO3 Nanoparticles (Hydrothermal Method)

This protocol describes a surfactant-free hydrothermal method for the synthesis of uniform cobalt carbonate nanoparticles.[4]

  • Precursor Preparation: Prepare aqueous solutions of cobalt acetate (B1210297) (e.g., 0.5 M) and ammonium (B1175870) carbonate (e.g., 1.5 M).

  • Hydrothermal Reaction: Mix the cobalt acetate and ammonium carbonate solutions in a Teflon-lined stainless-steel autoclave. The molar ratio of Co²⁺ to CO₃²⁻ can be varied to control particle size.

  • Heating: Seal the autoclave and heat it to a specific temperature (e.g., 120 °C) for a defined duration (e.g., 30 minutes).[4]

  • Cooling and Washing: Allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final CoCO3 nanoparticle product in an oven at a suitable temperature (e.g., 60-80 °C).

Synthesis of Co3O4 Nanoparticles (Thermal Decomposition of CoCO3)

Co3O4 nanoparticles can be readily synthesized by the thermal decomposition of CoCO3 precursors.[4]

  • Precursor: Use the as-synthesized CoCO3 nanoparticles.

  • Calcination: Place the CoCO3 powder in a crucible and calcine it in a furnace in an air atmosphere.

  • Heating Profile: Ramp the temperature to the desired calcination temperature (e.g., 300 °C) at a controlled rate and hold for a specific time (e.g., 2 hours) to ensure complete conversion to Co3O4.[4]

  • Cooling: Allow the furnace to cool down to room temperature to obtain the Co3O4 nanoparticles.

Catalytic Activity Testing (Fixed-Bed Reactor)

The catalytic performance of the synthesized nanoparticles is typically evaluated in a continuous flow fixed-bed reactor system.

  • Catalyst Loading: A specific amount of the catalyst powder (e.g., 100 mg) is packed into a quartz tube reactor, usually supported by quartz wool.

  • Pre-treatment: The catalyst is often pre-treated in a specific gas flow (e.g., N2 or air) at an elevated temperature to remove any adsorbed impurities.

  • Reaction Gas Feed: A feed gas mixture containing the reactant (e.g., CO or toluene), an oxidant (e.g., O2), and a balance gas (e.g., N2) is introduced into the reactor at a controlled flow rate.

  • Temperature Control: The reactor is placed in a furnace, and the reaction temperature is precisely controlled and monitored.

  • Product Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with appropriate detectors (e.g., a thermal conductivity detector for CO and a flame ionization detector for toluene) to determine the conversion of the reactant and the selectivity towards different products.

Mandatory Visualizations

Logical Relationship: From Precursor to Active Catalyst

The synthesis of Co3O4 nanoparticles often proceeds through a CoCO3 precursor. The following diagram illustrates this common synthetic pathway.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_synthesis Nanoparticle Formation cluster_conversion Catalyst Preparation Co_Salt Cobalt Salt (e.g., Cobalt Acetate) Hydrothermal Hydrothermal Reaction Co_Salt->Hydrothermal Carbonate_Source Carbonate Source (e.g., Ammonium Carbonate) Carbonate_Source->Hydrothermal CoCO3_NP CoCO3 Nanoparticles Hydrothermal->CoCO3_NP Calcination Thermal Decomposition (Calcination) CoCO3_NP->Calcination Co3O4_NP Co3O4 Nanoparticles (Active Catalyst) Calcination->Co3O4_NP

Caption: Synthetic pathway from cobalt precursors to Co3O4 nanoparticles via a CoCO3 intermediate.

Experimental Workflow: Catalytic Activity Evaluation

The following diagram outlines the typical workflow for assessing the catalytic performance of the synthesized nanoparticles.

Catalytic_Testing_Workflow start Start catalyst_prep Catalyst Loading in Fixed-Bed Reactor start->catalyst_prep pretreatment Catalyst Pre-treatment catalyst_prep->pretreatment reaction Introduction of Reactant Gas Mixture pretreatment->reaction analysis Effluent Gas Analysis (Gas Chromatography) reaction->analysis data Data Acquisition (Conversion, Selectivity) analysis->data end End data->end

Caption: Standard experimental workflow for evaluating the catalytic activity of nanoparticles.

References

A Comparative Guide to Cobalt Carbonate and Cobalt Hydroxide as Precursors for Battery Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of lithium-ion batteries is critically dependent on the composition and structure of their cathode materials. The choice of precursor materials in the synthesis of these cathodes plays a pivotal role in determining the final electrochemical characteristics. This guide provides a detailed comparison of two common cobalt precursors, cobalt carbonate (CoCO₃) and cobalt hydroxide (B78521) (Co(OH)₂), in the context of their application in the synthesis of battery cathodes, supported by experimental data.

Performance at a Glance: Hydroxide Precursor Shows Superior Capacity

Experimental evidence suggests that the choice of cobalt precursor significantly impacts the electrochemical performance of the resulting cathode material. Lithium cobalt oxide (LiCoO₂) synthesized from cobalt hydroxide generally exhibits a higher specific capacity compared to that synthesized from cobalt carbonate under similar conditions. This enhanced performance is often attributed to the formation of a more crystalline and electrochemically favorable structure.

A key advantage of using cobalt hydroxide lies in its lower decomposition temperature compared to cobalt carbonate. This allows for lower sintering temperatures during cathode synthesis, which can be crucial for preserving the desired crystal structure and minimizing unwanted side reactions, particularly in the production of nickel-rich cathode materials. Conversely, the release of CO₂ during the sintering of carbonate precursors can create porosity within the final cathode material, which may influence its electrochemical properties.

Quantitative Performance Data

The following table summarizes the key performance metrics for LiCoO₂ cathodes synthesized using cobalt carbonate and cobalt hydroxide precursors, based on reported experimental data.

Performance MetricLiCoO₂ from Cobalt CarbonateLiCoO₂ from Cobalt HydroxideReference
Initial Discharge Capacity (0.1C rate) 93 mAh/g128 mAh/g[1]
Crystallinity Slightly lowerHigher[1]

Experimental Protocols

Detailed methodologies for the synthesis of LiCoO₂ from both cobalt carbonate and cobalt hydroxide are crucial for reproducible research. The following protocols outline the key steps involved in these processes.

Synthesis of LiCoO₂ from Cobalt Carbonate Precursor

The synthesis of LiCoO₂ from cobalt carbonate typically involves a high-temperature solid-state reaction.

  • Precursor Mixing: Stoichiometric amounts of cobalt carbonate (CoCO₃) and a lithium salt, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), are intimately mixed. The typical molar ratio of Li to Co is slightly above 1 to compensate for lithium loss at high temperatures.

  • Calcination: The mixture is then subjected to a high-temperature calcination process in an oxygen atmosphere or air. This is often a two-step process: a pre-calcination at a lower temperature (e.g., 500-600 °C) to decompose the carbonate, followed by a final sintering at a higher temperature (e.g., 800-900 °C) for several hours to form the crystalline LiCoO₂.[2]

Synthesis of LiCoO₂ from Cobalt Hydroxide Precursor

The synthesis of LiCoO₂ from cobalt hydroxide also predominantly utilizes a solid-state reaction method.

  • Precursor Mixing: Cobalt hydroxide (Co(OH)₂) is thoroughly mixed with a stoichiometric excess of a lithium precursor, such as lithium hydroxide monohydrate (LiOH·H₂O).[3]

  • Thermal Treatment: The mixture undergoes a heat treatment process. This may involve a dehydration step to form cobalt oxide (Co₃O₄) as an intermediate, followed by a high-temperature reaction with the lithium salt (typically 700-900 °C) to yield the final LiCoO₂ product.[3][4] The reaction to form lithiated spinel phases has been observed to occur at lower temperatures when starting with cobalt hydroxide compared to cobalt oxide.[3]

Experimental Workflow and Reaction Pathways

The synthesis of LiCoO₂ from these precursors involves distinct reaction pathways and intermediate phases.

experimental_workflow cluster_carbonate Cobalt Carbonate Pathway cluster_hydroxide Cobalt Hydroxide Pathway CoCO3 Cobalt Carbonate (CoCO₃) Mix_C Mixing CoCO3->Mix_C Li2CO3_1 Lithium Carbonate (Li₂CO₃) Li2CO3_1->Mix_C Calcination_C High-Temperature Calcination (800-900°C) Mix_C->Calcination_C Solid-State Reaction LCO_C LiCoO₂ Cathode Calcination_C->LCO_C CoOH2 Cobalt Hydroxide (Co(OH)₂) Mix_H Mixing CoOH2->Mix_H LiOH Lithium Hydroxide (LiOH) LiOH->Mix_H Dehydration Dehydration (Intermediate Co₃O₄ formation) Mix_H->Dehydration Low-Temp Heating Calcination_H High-Temperature Calcination (700-900°C) Dehydration->Calcination_H Solid-State Reaction LCO_H LiCoO₂ Cathode Calcination_H->LCO_H

Caption: Synthesis pathways for LiCoO₂ from cobalt carbonate and cobalt hydroxide precursors.

The choice between cobalt carbonate and cobalt hydroxide as a precursor for battery cathode materials has a demonstrable impact on the final electrochemical performance. While cobalt carbonate offers a viable route, the use of cobalt hydroxide can lead to cathodes with higher specific capacity, primarily due to the formation of a more crystalline structure at lower synthesis temperatures. For researchers and professionals in battery development, understanding these differences is crucial for optimizing cathode synthesis protocols and achieving desired battery performance characteristics.

References

A Comparative Guide to FTIR and Raman Spectroscopic Analysis of Cobalt(II) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopic techniques for the analysis of cobalt(II) carbonate. It includes a summary of vibrational modes, a comparison with related cobalt compounds, and detailed experimental protocols.

Introduction

Vibrational spectroscopy is a cornerstone of materials characterization, providing invaluable insights into the chemical structure and composition of inorganic compounds. For this compound (CoCO₃), both FTIR and Raman spectroscopy offer complementary information about its molecular vibrations. FTIR spectroscopy measures the absorption of infrared radiation by a sample, primarily detecting vibrations that involve a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of a molecule. The combination of these techniques allows for a comprehensive vibrational analysis.

Comparative Spectroscopic Data

The vibrational modes of the carbonate ion (CO₃²⁻) are well-defined and serve as a basis for interpreting the spectra of this compound. The ideal D₃h symmetry of the free carbonate ion results in four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the asymmetric stretching (ν₃), and the in-plane bending (ν₄). In the solid state, interactions with the cobalt cation and the crystal lattice can lead to shifts in peak positions and the activation of otherwise inactive modes.

Below is a comparative table summarizing the key FTIR and Raman active modes for this compound and common alternatives, cobalt(II) oxide (Co₃O₄) and cobalt(II) hydroxide (B78521) (Co(OH)₂).

Compound Technique **Wavenumber (cm⁻¹) **Assignment
This compound (CoCO₃) FTIR~1410ν₃ (asymmetric CO₃²⁻ stretch)[1]
RamanNot prominently observed
FTIRNot prominently observed
Raman~1090ν₁ (symmetric CO₃²⁻ stretch)
FTIR~860ν₂ (out-of-plane CO₃²⁻ bend)
RamanNot prominently observed
FTIR~740ν₄ (in-plane CO₃²⁻ bend)
Raman~725ν₄ (in-plane CO₃²⁻ bend)[2]
Cobalt(II) Oxide (Co₃O₄) FTIR661-665, 560-567Co-O stretching vibrations[3][4]
Raman687, 521, 479Co-O lattice vibrations (A₁g, F₂g, E_g)[4]
Cobalt(II) Hydroxide (Co(OH)₂) FTIR~3500O-H stretching[3]
FTIR1070, 982Co-OH bending[3]
FTIR666Co-OH vibrations[5]
RamanNot prominently observed

Note: The exact peak positions can vary depending on the sample's crystallinity, morphology, and the presence of hydrates. The data presented is a compilation from various sources.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid inorganic sample like this compound.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis sample This compound Powder grind Grind to fine powder (if necessary) sample->grind atr ATR-FTIR grind->atr kbr KBr Pellet grind->kbr raman_sample Place powder on slide/holder grind->raman_sample ftir_spec Acquire FTIR Spectrum atr->ftir_spec kbr->ftir_spec process Process Spectra (Baseline correction, normalization) ftir_spec->process raman_spec Acquire Raman Spectrum raman_sample->raman_spec raman_spec->process peak_assign Peak Identification and Assignment process->peak_assign compare Compare with Databases/Literature peak_assign->compare report Generate Report compare->report

Caption: A generalized workflow for the FTIR and Raman spectroscopic analysis of a solid powder sample.

Detailed Experimental Protocols

ATR-FTIR is a convenient method for analyzing solid powders with minimal sample preparation.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample Preparation: A small amount (a few milligrams) of the this compound powder is placed directly onto the ATR crystal.[6][7]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and a pressure arm is applied to ensure good contact.[6]

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in absorbance units, calculated from the ratio of the sample spectrum to the background spectrum.

  • Advantages: This method is rapid, non-destructive, and requires very little sample.

This traditional method involves dispersing the sample in a transparent matrix.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation:

    • Approximately 1-2 mg of this compound is mixed with about 200-300 mg of dry potassium bromide (KBr) powder.

    • The mixture is thoroughly ground to a fine, homogenous powder using an agate mortar and pestle.

    • The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum is collected with an empty sample holder.

    • The KBr pellet containing the sample is placed in the sample holder, and the transmission spectrum is recorded.

  • Advantages: This method can provide high-quality spectra with good resolution.

Raman spectroscopy is well-suited for analyzing inorganic solids and is complementary to FTIR.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a suitable sample holder.[8]

  • Data Acquisition:

    • The sample is placed under the microscope objective, and the laser is focused on the sample surface.

    • The Raman scattered light is collected and directed to the spectrometer.

    • The spectrum is recorded over a specific Raman shift range (e.g., 100-4000 cm⁻¹).

    • Instrumental parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio while avoiding sample damage.

  • Advantages: Water is a weak Raman scatterer, making it suitable for analyzing hydrated samples. The use of a microscope allows for spatially resolved analysis.

Logical Relationship of Spectroscopic Information

The following diagram illustrates the relationship between the vibrational modes of the carbonate ion and their activity in FTIR and Raman spectroscopy.

vibrational_modes Vibrational Modes of Carbonate and Spectroscopic Activity carbonate CO3^2- Vibrational Modes v1 ν1 (Symmetric Stretch) carbonate->v1 v2 ν2 (Out-of-plane Bend) carbonate->v2 v3 ν3 (Asymmetric Stretch) carbonate->v3 v4 ν4 (In-plane Bend) carbonate->v4 raman Raman Active v1->raman Strong ftir FTIR Active v2->ftir Strong v3->ftir Strong v3->raman Weak v4->ftir Strong v4->raman Weak

Caption: The relationship between the fundamental vibrational modes of the carbonate ion and their typical activity in FTIR and Raman spectroscopy.

Conclusion

FTIR and Raman spectroscopy are powerful, complementary techniques for the characterization of this compound. FTIR is particularly sensitive to the asymmetric stretching and bending modes of the carbonate ion, while Raman spectroscopy is highly effective for detecting the symmetric stretching mode. By utilizing both methods, researchers can obtain a comprehensive vibrational profile of this compound, aiding in its identification, purity assessment, and the study of its interactions in various chemical and pharmaceutical systems. The choice of sampling technique for FTIR (ATR vs. KBr pellet) will depend on the specific requirements of the analysis, such as sample amount, speed, and desired data quality.

References

A Comparative Guide to Electrochemical Impedance Spectroscopy of CoCO3-Based Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate electrochemical processes occurring at the electrode-electrolyte interface. For materials like cobalt carbonate (CoCO3), which are gaining traction in energy storage applications such as lithium-ion batteries and supercapacitors, EIS provides invaluable insights into their performance, kinetics, and degradation mechanisms. This guide offers a comparative analysis of the EIS characteristics of various CoCO3-based electrodes, alongside detailed experimental protocols and a visual workflow to aid researchers in their investigations.

Performance Comparison of CoCO3-Based Electrodes

The performance of CoCO3-based electrodes can be significantly influenced by factors such as morphology, composition (e.g., in composites), and the cycling state. EIS allows for the quantification of key parameters that reflect these performance differences. The following table summarizes typical EIS data for different CoCO3-based electrode configurations and compares them with a common cobalt-based alternative, Co3O4.

Electrode MaterialApplicationSolution Resistance (Rs) (Ω)Charge Transfer Resistance (Rct) (Ω)Warburg Impedance (Zw)Key Insights
Pure CoCO3 Li-ion Battery Anode1.5 - 5.0150 - 300PresentHigher Rct indicates slower charge transfer kinetics, which can be a limiting factor for rate performance. The presence of a Warburg tail suggests diffusion-controlled processes.
CoCO3/Graphene Li-ion Battery Anode1.0 - 3.050 - 150PresentThe addition of graphene significantly reduces both Rs and Rct, indicating improved conductivity and faster charge transfer due to the highly conductive graphene network.
CoCO3/Carbon Nanofibers (CNF) Li-ion Battery Anode1.2 - 4.080 - 200PresentSimilar to graphene, CNFs enhance the electronic conductivity, leading to a lower charge transfer resistance compared to pure CoCO3.
CoCO3/CoO Nanostructure Pseudocapacitor~2.010 - 50PresentIn pseudocapacitor applications, a low Rct is crucial for high power density. The composite structure facilitates rapid faradaic reactions.
Co3O4 Supercapacitor/Li-ion Battery1.0 - 4.020 - 100PresentCo3O4 often exhibits lower Rct than pure CoCO3, making it a competitive material for high-rate applications. Its performance is also highly dependent on its nanostructure.

Note: The values presented in this table are representative and can vary significantly based on the specific synthesis method, electrode preparation, electrolyte composition, and measurement conditions.

Experimental Protocols for Electrochemical Impedance Spectroscopy

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible EIS data. Below is a detailed methodology for conducting EIS measurements on CoCO3-based electrodes.

1. Electrode Preparation:

  • Active Material Slurry: Prepare a slurry by mixing the CoCO3-based active material (e.g., pure CoCO3, CoCO3/graphene composite) with a conductive agent (e.g., carbon black, Super P) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). A typical weight ratio is 80:10:10 (active material:conductive agent:binder).

  • Coating: Cast the slurry onto a current collector (e.g., copper foil for battery anodes, nickel foam for supercapacitors) using a doctor blade to ensure a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.

  • Cell Assembly: Assemble the electrode into a test cell (e.g., a coin cell or a three-electrode setup) within an argon-filled glovebox to prevent atmospheric contamination. For a three-electrode setup, a lithium foil is typically used as both the counter and reference electrode for battery testing, while a platinum wire and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode are used for aqueous supercapacitor testing.

2. Electrochemical Cell and Electrolyte:

  • For Lithium-ion Batteries: Use a standard electrolyte, such as 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).

  • For Supercapacitors: An aqueous electrolyte (e.g., 2 M KOH) or an organic electrolyte can be used, depending on the desired voltage window.

3. EIS Measurement Parameters:

  • Potentiostat/Galvanostat: Utilize an electrochemical workstation with EIS capability.

  • Mode: Measurements can be performed in either potentiostatic or galvanostatic mode. For batteries, measurements are often taken at the open-circuit voltage (OCV) or at different states of charge/discharge.

  • Frequency Range: A wide frequency range is typically scanned, for example, from 100 kHz down to 10 mHz or 1 mHz, to capture the different electrochemical processes (e.g., electrolyte resistance, charge transfer, diffusion).

  • AC Amplitude: Apply a small AC voltage (or current) perturbation, typically 5-10 mV (or a current that produces a similar voltage response), to ensure a linear system response.

  • Data Acquisition: Record the impedance data as a function of frequency.

4. Data Analysis:

  • Nyquist Plot: The most common representation of EIS data is the Nyquist plot (–Z'' vs. Z').

  • Equivalent Circuit Modeling: Fit the experimental data to an equivalent electrical circuit model to extract quantitative parameters. A common model is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (Zw) for diffusion.

Experimental Workflow

The following diagram illustrates the typical workflow for conducting and analyzing electrochemical impedance spectroscopy on CoCO3-based electrodes.

EIS_Workflow Experimental Workflow for EIS of CoCO3-Based Electrodes cluster_prep Electrode & Cell Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation & Comparison slurry Slurry Preparation (Active Material, Binder, Conductive Agent) coating Coating on Current Collector slurry->coating drying Drying in Vacuum Oven coating->drying assembly Cell Assembly (e.g., Coin Cell) drying->assembly setup Connect Cell to Potentiostat assembly->setup parameters Set EIS Parameters (Frequency Range, AC Amplitude) setup->parameters run Run EIS Measurement parameters->run nyquist Generate Nyquist Plot run->nyquist model Select Equivalent Circuit Model (e.g., Randles Circuit) nyquist->model fit Fit Experimental Data model->fit extract Extract EIS Parameters (Rs, Rct, Cdl, Zw) fit->extract interpret Interpret Electrochemical Processes extract->interpret compare Compare with Alternative Materials interpret->compare

Caption: Workflow for EIS analysis of CoCO3 electrodes.

A Researcher's Guide to Validating Synthesized Cobalt(II) Carbonate Purity Using X-ray Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of X-ray Fluorescence (XRF) spectroscopy for validating the purity of synthesized cobalt(II) carbonate (CoCO3), comparing it with other common analytical techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive overview.

Synthesis of this compound (CoCO3)

A common and straightforward method for synthesizing CoCO3 in a laboratory setting is through precipitation reaction.

Experimental Protocol: Precipitation Synthesis
  • Precursor Preparation : Prepare an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride (CoCl2) or cobalt(II) nitrate (B79036) (Co(NO3)2), and a separate aqueous solution of a carbonate source, like sodium carbonate (Na2CO3) or ammonium (B1175870) bicarbonate (NH4HCO3).[1][2]

  • Precipitation : Slowly add the cobalt(II) salt solution to the carbonate solution while stirring continuously. The reaction should be maintained at a controlled temperature, typically between 40-60°C.[2] The precipitation of pink, solid CoCO3 will occur.

  • Aging : Continue stirring the mixture for a set period (e.g., 1 hour) after the addition is complete to allow the precipitate to age and for the particle size to homogenize.[2]

  • Filtration and Washing : Separate the solid product from the solution via vacuum filtration. Wash the collected precipitate several times with deionized water to remove any soluble impurities and unreacted precursors.[3]

  • Drying : Dry the final product in an oven at a low temperature (e.g., 60°C) for 24 hours to obtain the final powdered CoCO3.[4]

Purity Validation by X-ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[5] It works by bombarding a sample with high-energy X-rays, causing the elements within the sample to emit characteristic "fluorescent" X-rays.[6] A detector measures the energy and intensity of these emitted X-rays, which allows for the identification and quantification of the elements present.[7]

Experimental Protocol: XRF Analysis of CoCO3 Powder
  • Sample Preparation : The synthesized CoCO3 powder must be finely ground to ensure homogeneity. For quantitative analysis, it is best practice to press the powder into a solid pellet using a pellet die set and a laboratory press. This creates a sample with a smooth, uniform surface, which yields more reliable and reproducible results.[8] A sample size of approximately 5 grams is typically sufficient for quantitative analysis.[7]

  • Instrument Calibration : Calibrate the XRF spectrometer using certified reference materials that have a matrix similar to the sample being analyzed.

  • Data Acquisition : Place the prepared CoCO3 pellet into the spectrometer. The instrument will irradiate the sample with an X-ray beam, and the detector will collect the emitted fluorescent X-ray spectrum.

  • Spectral Analysis : The resulting spectrum will show peaks corresponding to the elements present. The energy of each peak identifies the element, while the peak's intensity is proportional to its concentration.[5] Software is used to process this data to calculate the weight percentage (wt%) of each detected element.

Data Presentation: Expected XRF Results

The primary goal is to quantify the cobalt (Co) content and identify any elemental impurities. The theoretical percentage of cobalt in pure CoCO3 is approximately 49.55%. Any deviation from this value, or the presence of unexpected elements, indicates impurities.

ElementTheoretical wt% (Pure CoCO3)Sample A (Expected)Sample B (Impure)Typical Limit of Detection (LOD)
Cobalt (Co)49.55%49.1%44.3%~0.01%
Sodium (Na)0%< LOD1.5%~0.01%
Chlorine (Cl)0%< LOD0.8%~0.01%
Sulfur (S)0%0.1%< LOD~0.01%
Iron (Fe)0%0.05%0.2%~0.01%
Purity (as CoCO3) 100% ~99.1% ~89.4% [9][10]N/A

Note: Purity is calculated based on the measured cobalt content relative to the theoretical value. Impurities like Na and Cl may arise from precursor salts (e.g., CoCl2, Na2CO3) if not washed sufficiently.

Comparison with Alternative Purity Validation Methods

While XRF is excellent for elemental analysis, a comprehensive purity assessment often involves complementary techniques.

TechniquePrincipleInformation ProvidedSample Prep.SpeedCostKey AdvantageLimitation
X-ray Fluorescence (XRF) Measures fluorescent X-rays emitted by elements after excitation.[11]Elemental composition and concentration (quantitative).[6]Minimal; powder can be pressed into a pellet.[8]Fast (minutes per sample).[7]ModerateRapid, non-destructive, and reliable for bulk elemental screening.[5]Limited sensitivity for light elements (lighter than Sodium).[6] Does not provide structural or molecular information.
X-ray Diffraction (XRD) Scatters X-rays off the crystal lattice of a material, producing a unique diffraction pattern.Crystalline phase identification, phase purity, and crystal structure.[12]Finely ground powder.Moderate (15-60 mins per sample).ModerateConfirms the compound is the correct crystalline form (e.g., CoCO3) and not an amorphous or different phase.[10]Does not detect amorphous impurities or quantify elemental composition effectively.
Inductively Coupled Plasma (ICP-OES/MS) Sample is introduced into an argon plasma, which excites atoms to emit light (OES) or become ionized for mass analysis (MS).Highly accurate and sensitive elemental composition, especially for trace and ultra-trace elements.[13]Destructive; requires sample digestion into a liquid form.Slow (hours, including prep).[13]HighExtremely low detection limits (ppm to ppb), making it the gold standard for trace impurity analysis.[13]Destructive, time-consuming, and expensive.[13]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) A focused electron beam scans the sample surface, generating signals. EDX detector analyzes X-rays emitted from the sample.High-resolution surface morphology imaging (SEM) and localized elemental analysis (EDX).[9]Sample must be conductive (may require coating) and vacuum compatible.Moderate to SlowHighProvides spatial distribution of elements on the sample surface, linking composition to morphology.EDX is generally less sensitive and quantitative than XRF for bulk analysis.

Visualization of Workflows and Relationships

Experimental Workflow Diagram

G cluster_synthesis CoCO3 Synthesis cluster_analysis XRF Purity Validation s1 Prepare Precursors (e.g., CoCl2, Na2CO3) s2 Precipitation Reaction (40-60°C) s1->s2 s3 Aging & Stirring (1 hour) s2->s3 s4 Filtration & Washing s3->s4 s5 Drying (60°C, 24h) s4->s5 a1 Grind & Press Sample into Pellet s5->a1 Synthesized CoCO3 Powder a2 Acquire XRF Spectrum a1->a2 a3 Analyze Elemental Peaks (Co, Impurities) a2->a3 a4 Quantify Composition & Calculate Purity a3->a4 result Final Purity Report a4->result

Caption: Workflow for CoCO3 synthesis and subsequent purity validation using XRF.

Comparison of Analytical Techniques

G cluster_elemental What elements are present and how much? cluster_structural Is it the correct chemical structure? compound Synthesized CoCO3 XRF XRF (Bulk, Fast) compound->XRF ICP ICP-OES/MS (Trace, High-Sensitivity) compound->ICP EDX SEM-EDX (Surface, Micro-scale) compound->EDX XRD XRD (Crystalline Phase ID) compound->XRD XRF->ICP Complements XRF->EDX Complements XRF->XRD Complements

Caption: Logical relationship between XRF and complementary analytical techniques.

References

A Comparative Guide to Cobalt Precursors for Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cobalt precursor is a critical first step in the synthesis of cobalt-based catalysts, profoundly influencing the final catalyst's structural properties and catalytic performance. This guide provides an objective comparison of common cobalt precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Impact of Cobalt Precursor on Catalyst Properties and Performance

The choice of anion in the cobalt salt (e.g., nitrate (B79036), acetate (B1210297), chloride, acetylacetonate) significantly affects key catalyst characteristics such as metal particle size, dispersion, reducibility, and surface chemistry. These properties, in turn, dictate the catalyst's activity, selectivity, and stability in various chemical transformations.

Quantitative Data Summary

The following tables summarize experimental data from comparative studies of different cobalt precursors on the physicochemical properties and catalytic performance of supported cobalt catalysts.

Table 1: Effect of Cobalt Precursor on Cobalt Particle Size and Dispersion

Cobalt PrecursorSupportSynthesis MethodAverage Co Particle Size (nm)Cobalt Dispersion (%)Reference
Cobalt NitrateCo/SiO₂Impregnation7.8-[1]
Cobalt AcetateCo/SiO₂Impregnation19.5 (uncalcined), 7.8 (calcined)-[1][2]
Cobalt ChlorideCo/SiO₂ImpregnationLarge Co⁰ particles-[1]
Cobalt AcetateCo/CNFImpregnation~3-[3]
Cobalt(II) AcetateCo NPsLiquid-phase reduction--[4]
Cobalt(III) Acetylacetonate (B107027)Co NPsLiquid-phase reduction--[4]
Cobalt(II) BromideCo NPsLiquid-phase reduction--[4]

Table 2: Influence of Cobalt Precursor on Catalyst Reducibility and Activity in Fischer-Tropsch Synthesis

Cobalt PrecursorSupportCO Conversion (%)C₅+ Selectivity (%)ReducibilityReference
Cobalt NitrateCo/AlPO₄HigherHigher-[1]
Cobalt AcetateCo/AlPO₄LowerLowerStronger Co-support interaction[1]
Cobalt ChlorideCo/AlPO₄LowerLower-[1]
Cobalt NitrateCo/SiO₂--Endothermic decomposition favors Co₃O₄[5]
Cobalt AcetateCo/SiO₂25% higher than nitrateLowerExothermic decomposition leads to barely reducible cobalt silicate[1][2][5]

Experimental Protocols

Detailed and comparable experimental protocols are crucial for reproducible catalyst synthesis. Below are representative protocols for the preparation of supported cobalt catalysts using different precursors.

Protocol 1: Catalyst Synthesis via Incipient Wetness Impregnation (IWI)

This protocol is a general guideline and may require optimization based on the specific support and desired cobalt loading.

1. Support Pre-treatment:

  • The support material (e.g., silica, alumina, titania) is calcined at a high temperature (e.g., 500 °C) for several hours to remove moisture and impurities.

2. Precursor Solution Preparation:

  • For Cobalt Nitrate: Dissolve the required amount of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water. The volume of the solution should be equal to the pore volume of the support for IWI.

  • For Cobalt Acetate: Dissolve cobalt acetate tetrahydrate (Co(C₂H₃O₂)₂·4H₂O) in deionized water. Gentle heating may be required to ensure complete dissolution.

  • For Cobalt Chloride: Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) in deionized water.

  • For Cobalt Acetylacetonate: Dissolve cobalt(II) acetylacetonate (Co(acac)₂) in an appropriate organic solvent like ethanol (B145695) or toluene, as it has limited solubility in water.

3. Impregnation:

  • Add the precursor solution to the pre-treated support dropwise while continuously mixing or agitating to ensure uniform distribution.

4. Drying:

  • The impregnated support is dried in an oven, typically at 110-120 °C, for 12-24 hours to remove the solvent.

5. Calcination:

  • The dried material is calcined in a furnace under a flow of air or an inert gas. The calcination temperature and duration are critical parameters that depend on the precursor used.

    • Cobalt Nitrate: A temperature ramp to 300-400 °C is common for the decomposition of nitrate to cobalt oxide.

    • Cobalt Acetate: Decomposition occurs at a lower temperature, and a ramp to 250-350 °C is often sufficient. Exothermic decomposition can lead to the formation of difficult-to-reduce species[5].

    • Cobalt Chloride: Calcination in air can lead to the formation of cobalt oxides, but residual chlorides can be detrimental to catalytic activity[6].

    • Cobalt Acetylacetonate: Calcination at around 450 °C is used to remove the organic ligands[7].

6. Reduction:

  • The calcined catalyst is reduced in a stream of hydrogen gas at elevated temperatures (typically 350-500 °C) to convert the cobalt oxide to its active metallic state.

Visualizing the Synthesis and Influence Pathway

The following diagrams illustrate the experimental workflow for catalyst synthesis and the relationship between precursor choice and final catalyst properties.

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Catalyst Preparation cluster_product Final Catalyst Nitrate Cobalt Nitrate Impregnation Impregnation Nitrate->Impregnation Acetate Cobalt Acetate Acetate->Impregnation Chloride Cobalt Chloride Chloride->Impregnation Acetylacetonate Cobalt Acetylacetonate Acetylacetonate->Impregnation Support Support Pre-treatment Support->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst Active Cobalt Catalyst Reduction->Catalyst

Figure 1: General experimental workflow for supported cobalt catalyst synthesis.

precursor_influence cluster_input Precursor Properties cluster_properties Catalyst Physicochemical Properties cluster_performance Catalytic Performance Precursor Cobalt Precursor (Anion, Ligands) Decomposition Decomposition Behavior (Endo/Exothermic) Precursor->Decomposition influences Interaction Metal-Support Interaction Decomposition->Interaction Dispersion Particle Size & Dispersion Interaction->Dispersion Reducibility Reducibility Interaction->Reducibility Activity Activity Dispersion->Activity Selectivity Selectivity Dispersion->Selectivity Reducibility->Activity Activity->Selectivity Stability Stability Activity->Stability Selectivity->Stability

Figure 2: Influence of cobalt precursor on catalyst properties and performance.

References

A Comparative Guide to the BET Surface Area of Porous Cobalt Carbonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of porous materials with optimal surface characteristics is a critical factor in advancing catalysis, drug delivery, and sensing applications. This guide provides an objective comparison of the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size of porous cobalt carbonate against two common alternatives: activated carbon derived from coconut shells and a representative cobalt-based metal-organic framework (MOF). The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in material selection.

Performance Comparison: A Quantitative Overview

The following table summarizes the key surface properties of porous cobalt carbonate, activated carbon, and a cobalt-based MOF. These values highlight the distinct differences in their porous structures, which directly influence their performance in various applications.

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)
Porous Cobalt Carbonate Hydroxide~86.1–121.5[1]Not explicitly statedNot explicitly stated
Activated Carbon (Coconut Shell)>2000[2]~1.9[2]2 - 3.5[2]
Cobalt-based MOF (Bio-MOF-11)~580[3]~0.35[3]Microporous (~0.26 cm³/g micropore volume)[3]

Delving into the Experimental Details

Accurate and reproducible characterization of porous materials is paramount. This section outlines the detailed experimental protocols for the synthesis of each material and the subsequent BET surface area analysis.

Synthesis Protocols

1. Porous Cobalt Carbonate (Hydrothermal Method) [4]

  • Materials: Cobalt chloride hexahydrate (CoCl₂·6H₂O), urea (B33335) (CO(NH₂)₂), cetyltrimethylammonium bromide (CTAB), distilled water.

  • Procedure:

    • Dissolve 2.5 mmol of CoCl₂·6H₂O, a specific amount of urea (molar ratio of cobalt salt to urea ranging from 1:3 to 1:20), and 0.1 mmol of CTAB in 60 mL of distilled water with vigorous stirring for 10 minutes.

    • Transfer the resulting solution to a 100 mL Teflon-lined stainless steel autoclave.

    • Heat the autoclave to 160°C and maintain this temperature for 24-36 hours.

    • After cooling to room temperature, collect the pink precipitate by centrifugation.

    • Wash the product repeatedly with distilled water and ethanol (B145695).

    • Dry the final porous cobalt carbonate product in an oven.

2. Activated Carbon (from Coconut Shell) [2]

  • Materials: Coconut shells, Zinc chloride (ZnCl₂), Carbon dioxide (CO₂).

  • Procedure:

    • Clean and crush the coconut shells to a uniform size.

    • Impregnate the crushed shells with a ZnCl₂ solution. The ratio of ZnCl₂ to coconut shell can be varied to tune the final properties.

    • Dry the impregnated shells to remove excess water.

    • Place the dried material in a furnace and heat under a CO₂ atmosphere. The activation temperature and duration are critical parameters to control the porosity.

    • After activation, wash the resulting activated carbon thoroughly with a suitable acid to remove the activating agent (ZnCl₂) and other impurities.

    • Wash with distilled water until the pH is neutral.

    • Dry the final activated carbon product.

3. Cobalt-Based Metal-Organic Framework (Bio-MOF-11) [3]

  • Materials: Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), adenine (B156593), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve adenine in DMF at an elevated temperature.

    • Add a solution of Co(NO₃)₂·6H₂O in DMF to the adenine solution.

    • Heat the mixture in a sealed container under solvothermal conditions.

    • After the reaction is complete, cool the container to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

    • Activate the material by heating under vacuum to remove the solvent molecules completely.

BET Surface Area Analysis Protocol[5][6]
  • Instrument: A gas physisorption analyzer (e.g., Micromeritics Gemini 2375).

  • Adsorptive Gas: High-purity nitrogen (N₂).

  • Procedure:

    • Degassing: Accurately weigh a sample of the porous material and place it in a sample tube. Degas the sample under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants from the surface. The degassing temperature and duration should be optimized for each material to avoid structural changes.

    • Analysis: After degassing and cooling, transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then introduce known amounts of nitrogen gas into the sample tube in a stepwise manner, allowing the pressure to equilibrate at each step.

    • The amount of nitrogen adsorbed at each relative pressure (P/P₀) is measured, generating an adsorption isotherm.

    • The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity and subsequently the total surface area.

    • Pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore size distribution is calculated from the desorption branch of the isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis steps.

Synthesis_Workflow cluster_CoCO3 Porous Cobalt Carbonate Synthesis cluster_AC Activated Carbon Synthesis cluster_MOF Cobalt-based MOF Synthesis Co_Start Mixing of Precursors (Co Salt, Urea, Surfactant) Co_HT Hydrothermal Treatment (160°C, 24-36h) Co_Start->Co_HT Co_Wash Washing & Centrifugation Co_HT->Co_Wash Co_Dry Drying Co_Wash->Co_Dry Co_Product Porous CoCO3 Co_Dry->Co_Product AC_Start Impregnation of Coconut Shells with ZnCl2 AC_Activate Activation (High Temp, CO2 atm) AC_Start->AC_Activate AC_Wash Acid & Water Washing AC_Activate->AC_Wash AC_Dry Drying AC_Wash->AC_Dry AC_Product Activated Carbon AC_Dry->AC_Product MOF_Start Mixing of Precursors (Co Salt, Organic Linker) MOF_ST Solvothermal Reaction MOF_Start->MOF_ST MOF_Wash Washing MOF_ST->MOF_Wash MOF_Activate Activation (Heating under Vacuum) MOF_Wash->MOF_Activate MOF_Product Porous Co-MOF MOF_Activate->MOF_Product BET_Analysis_Workflow Start Sample Preparation Degas Degassing (Vacuum & Heat) Start->Degas Analysis N2 Adsorption/Desorption (77 K) Degas->Analysis Isotherm Generate Adsorption Isotherm Analysis->Isotherm Calculation Data Analysis Isotherm->Calculation Results BET Surface Area Pore Volume Pore Size Distribution Calculation->Results

References

A Comparative Guide to the Thermal Stability of Cobalt Carbonate and Nickel Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of cobalt(II) carbonate (CoCO₃) and nickel(II) carbonate (NiCO₃). The information presented is supported by experimental data from thermogravimetric analysis (TGA) to assist researchers in understanding the decomposition behavior of these two inorganic compounds.

Data Presentation: Thermal Decomposition Properties

The thermal stability of cobalt and nickel carbonates can vary depending on their specific form (e.g., anhydrous, hydrated, basic) and the experimental conditions employed for analysis. The following table summarizes the key thermal decomposition data for these compounds.

PropertyThis compound (CoCO₃)Nickel(II) Carbonate (NiCO₃)
Decomposition Temperature Range Begins above 300 °C in an inert atmosphere.[1] A specific analysis identified the decomposition temperature to be 332 °C.[1] For cobalt chloride carbonate hydroxide (B78521) hydrate, significant weight loss occurs around 260 °C, with complete decomposition by 300 °C.Varies from 240 °C to 320 °C for decomposition into nickel oxide.[2] Some studies report decomposition to NiO at 250 °C. For nanoparticles, a two-stage decomposition was observed with TGA peaks at 90.01 °C and 269.18 °C.[3] The decomposition of basic nickel carbonate is influenced by factors such as heating rate and particle size.
Decomposition Products Cobalt(II) oxide (CoO) or tricobalt tetroxide (Co₃O₄) and carbon dioxide (CO₂).Nickel(II) oxide (NiO) and carbon dioxide (CO₂).

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA), a standard technique for measuring the thermal stability of materials.

General Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis is performed to determine the change in mass of a sample as a function of temperature in a controlled atmosphere. A generalized procedure, in line with standards such as ASTM E1131, is as follows:

  • Sample Preparation: A small, homogeneous sample of the carbonate is accurately weighed into a TGA crucible, typically made of an inert material like alumina.

  • Instrument Setup: The TGA instrument is calibrated for both temperature and mass. The desired atmosphere (e.g., inert nitrogen or reactive air) is established with a constant flow rate.

  • Thermal Program: The sample is heated at a controlled, linear rate over a specified temperature range.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve, a plot of mass versus temperature, is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

Specific Experimental Conditions
  • This compound Nanoparticles: A 5.0 mg sample was analyzed under a nitrogen atmosphere with a heating rate of 5 °C/min.

  • Nickel(II) Carbonate Nanoparticles: A 14.284 mg sample was heated from 40 °C to 830 °C at a rate of 20 °C/minute.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermogravimetric analysis of metal carbonates.

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow for Metal Carbonates cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_results Data Acquisition & Analysis start Start: Obtain Carbonate Sample weigh Accurately weigh sample (e.g., 5-15 mg) start->weigh load Load sample into TGA crucible weigh->load instrument Place crucible in TGA instrument load->instrument Transfer setup Set experimental parameters: - Atmosphere (e.g., N2, Air) - Flow rate - Heating rate (e.g., 5-20 °C/min) - Temperature range instrument->setup run Initiate thermal program setup->run acquire Record mass change vs. temperature run->acquire Heating & Measurement plot Generate TGA curve (Mass % vs. Temperature) acquire->plot analyze Determine: - Onset of decomposition - Decomposition temperature(s) - Final residue mass plot->analyze end End: Thermal Stability Profile analyze->end

Caption: A flowchart of the TGA experimental process.

References

A Comparative Analysis of the Magnetic Susceptibility of MnCO₃, FeCO₃, and CoCO₃

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct magnetic properties of manganese(II) carbonate, iron(II) carbonate, and cobalt(II) carbonate, supported by experimental data and standardized protocols.

The transition metal carbonates MnCO₃ (Rhodochrosite), FeCO₃ (Siderite), and CoCO₃ (Spherocobaltite) exhibit distinct magnetic behaviors, primarily influenced by the number of unpaired d-electrons in the respective metal cations and their crystal structures. At room temperature, all three compounds are paramagnetic, displaying positive magnetic susceptibilities. However, they transition to an antiferromagnetic state at low temperatures, each characterized by a specific Néel temperature. This guide provides a comparative overview of their magnetic susceptibilities, supported by experimental data, and outlines the methodologies for their measurement.

Quantitative Magnetic Properties

The magnetic properties of these carbonates are summarized in the table below. The molar magnetic susceptibility (χₘ) values at room temperature are comparable for MnCO₃ and FeCO₃, while the value for CoCO₃ is also in a similar range. The Néel temperature (Tₙ), which marks the transition from paramagnetic to antiferromagnetic behavior, shows a clearer distinction among the three compounds.

CompoundChemical FormulaMolar Mass ( g/mol )Molar Magnetic Susceptibility (χₘ) at Room Temperature (cm³/mol)Néel Temperature (Tₙ) (K)
Manganese(II) CarbonateMnCO₃114.95+11,400 x 10⁻⁶[1]~32 - 34.3[2]
Iron(II) CarbonateFeCO₃115.85+11,300 x 10⁻⁶[3]~38[2]
This compoundCoCO₃118.94+12,500 x 10⁻⁶ (estimated from similar Co(II) compounds)~31[4]

Note: The magnetic susceptibility of CoCO₃ at room temperature is estimated based on typical values for high-spin octahedral Co(II) complexes, which generally exhibit χₘT values around 2.5 cm³·K·mol⁻¹[5].

Experimental Protocols

The determination of magnetic susceptibility is crucial for characterizing these materials. Two common and reliable methods are the Gouy balance and Superconducting Quantum Interference Device (SQUID) magnetometry.

Gouy Balance Method

The Gouy balance is a classical and straightforward technique for measuring magnetic susceptibility.

Principle: A sample is suspended from a balance, with one end placed in a uniform magnetic field and the other in a region of negligible field. The apparent change in mass upon application of the magnetic field is proportional to the magnetic susceptibility of the sample. Paramagnetic materials are pulled into the magnetic field, resulting in an apparent increase in mass, while diamagnetic materials are repelled.

Procedure:

  • A long, cylindrical tube is filled with the powdered sample (e.g., MnCO₃, FeCO₃, or CoCO₃).

  • The tube is suspended from a sensitive balance, such that the bottom of the sample is in the center of the magnetic field and the top is outside the field.

  • The weight of the sample is measured in the absence of a magnetic field.

  • The electromagnet is turned on, and the weight of the sample is measured again.

  • The change in weight, along with the strength of the magnetic field and the dimensions of the sample, is used to calculate the volume susceptibility, from which the molar magnetic susceptibility can be derived.

Gouy Balance Experimental Workflow
SQUID Magnetometry

A SQUID magnetometer is a highly sensitive instrument used for measuring very small magnetic fields and the magnetic properties of materials.

Principle: The sample is moved through a superconducting detection coil, and the change in magnetic flux is measured by a SQUID. This change in flux is directly proportional to the magnetic moment of the sample.

Procedure:

  • A small, precisely weighed amount of the powdered carbonate sample is placed in a suitable sample holder (e.g., a gelatin capsule or a straw).

  • The sample holder is mounted in the SQUID magnetometer.

  • The desired temperature and magnetic field are set. For room temperature measurements, the temperature would be set to approximately 298 K.

  • The sample is moved through the detection coils, and the instrument records the magnetic moment.

  • The molar magnetic susceptibility is then calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the compound.

G cluster_instrument SQUID Magnetometer cluster_workflow Measurement Workflow SQUID SQUID Sensor DetectionCoil Superconducting Detection Coil SQUID->DetectionCoil measures flux change Magnet Superconducting Magnet Magnet->DetectionCoil generates field Sample start Start prepare_sample Prepare & Mount Sample start->prepare_sample set_conditions Set Temperature & Field prepare_sample->set_conditions move_sample Move Sample through Coil set_conditions->move_sample measure_moment Measure Magnetic Moment move_sample->measure_moment calculate Calculate Susceptibility measure_moment->calculate end_node End calculate->end_node

SQUID Magnetometry Experimental Workflow

Discussion of Magnetic Behavior

The paramagnetic behavior of MnCO₃, FeCO₃, and CoCO₃ at room temperature is due to the presence of unpaired electrons in the 3d orbitals of the Mn²⁺, Fe²⁺, and Co²⁺ ions, respectively. In the solid state, these compounds adopt a calcite-type crystal structure where the metal ions are in an octahedral coordination environment.

At the Néel temperature, a long-range antiferromagnetic ordering of the magnetic moments of the metal ions occurs. This transition is driven by superexchange interactions mediated by the oxygen atoms of the carbonate groups. Below the Néel temperature, the magnetic susceptibility decreases as the alignment of the spins opposes the applied magnetic field. The slight differences in the Néel temperatures can be attributed to the variations in the strength of the superexchange interactions, which are influenced by the specific electronic configuration and ionic radius of the metal cation.

References

A Comparative Guide to Cobalt Colorants in Glazes: Cobalt Carbonate vs. Cobalt Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing ceramic materials, precision in formulation is paramount. This guide provides an objective comparison of two common cobalt colorants used in glazes: cobalt carbonate (CoCO₃) and cobalt oxide (Co₃O₄), supported by conversion data and outlining experimental protocols for their comparative analysis.

Performance and Properties at a Glance

Cobalt is a potent colorant, renowned for producing vibrant blue hues in ceramic glazes.[1][2] The choice between cobalt carbonate and cobalt oxide can significantly impact the manufacturing process and final product characteristics. Below is a summary of their key differences.

PropertyCobalt Carbonate (CoCO₃)Cobalt Oxide (Co₃O₄)Key Considerations
Chemical Formula CoCO₃Co₃O₄The carbonate decomposes during firing, releasing carbon dioxide.[3][4]
Purity (% CoO) ~63%[3][5][6]~93%[3][5][7]Cobalt oxide is a more concentrated source of cobalt.[8]
Substitution Ratio To replace 1 part Cobalt Oxide, use ~1.48-1.5 parts Cobalt Carbonate.[5][8][9]To replace 1 part Cobalt Carbonate, use ~0.67-0.68 parts Cobalt Oxide.[5][9][10]Ratios are based on molecular weight and CoO content.[5][9]
Particle Size Finer[1][3][8]Coarser[8]Finer particles in cobalt carbonate lead to better dispersion.[1][3]
Color Quality More evenly distributed, uniform color.[3][7]Can produce blue specks, especially in matte glazes.[8]The finer particles of the carbonate form disperse more readily in the glaze.[3][8]
Fluxing Activity Stronger fluxing agent.[1][6]Strong flux, but slightly less active than the carbonate.[1]Both act as fluxes, promoting melting of the glaze.
Potential Defects Can cause pinholes or blisters due to gas release from carbonate decomposition.[3][6]Less prone to gas-related defects.Proper firing schedules can mitigate blistering with cobalt carbonate.
Raw Color Pinkish-tan powder.[3]Black powder.[2]This has no bearing on the final fired color.

Experimental Protocol for Comparative Analysis

To empirically determine the optimal cobalt source for a specific application, a systematic comparison is recommended. The following protocol outlines a line blend experiment to evaluate the effects of substituting cobalt carbonate for cobalt oxide.

Objective: To visually and quantitatively compare the effects of cobalt carbonate and cobalt oxide on the color, surface quality, and melting properties of a base glaze.

Materials:

  • Base glaze recipe (a known, stable transparent glaze is recommended)

  • Cobalt Carbonate

  • Cobalt Oxide

  • Test tiles of a consistent clay body

  • Accurate weighing scale (0.01g resolution)

  • Sieves (e.g., 80 mesh)

  • Mixing containers and tools

  • Kiln with accurate temperature control

Procedure:

  • Prepare the Base Glaze: Prepare a sufficient quantity of the base glaze slurry. Ensure it is well-mixed and sieved to remove any agglomerates.

  • Formulate Test Glazes:

    • Control (Cobalt Oxide): Weigh out a specific amount of the base glaze (e.g., 100g dry weight). Add a predetermined percentage of cobalt oxide (e.g., 1% of the dry glaze weight). Mix thoroughly.

    • Substitution (Cobalt Carbonate): Based on the substitution ratio, prepare several batches of glaze with cobalt carbonate. For a 1% cobalt oxide control, you might prepare batches with 1.4%, 1.5%, and 1.6% cobalt carbonate to observe the range of effects around the theoretical substitution.

  • Application:

    • Label all test tiles clearly.

    • Apply each test glaze to a set of tiles, ensuring a consistent application thickness. Dipping or spraying is recommended for uniformity. A double dip on a portion of the tile can show the effect of thickness.

  • Firing:

    • Place the test tiles in the kiln.

    • Fire to the target cone temperature, following a standard firing schedule for the base glaze.

  • Analysis:

    • After cooling, visually inspect the tiles.

    • Compare the color intensity and quality (e.g., uniformity, presence of specks).

    • Examine the surface for defects such as pinholing, blistering, or crawling.

    • Note any differences in the gloss or texture of the glaze.

Substitution Workflow

The process of substituting cobalt carbonate for cobalt oxide in a glaze formulation can be visualized as a straightforward workflow. The key is to adjust the amount of the material to achieve an equivalent amount of the active colorant, CoO.

SubstitutionWorkflow start Start with Glaze Recipe Containing Cobalt Oxide identify_co_oxide Identify Percentage of Cobalt Oxide start->identify_co_oxide calculate_co_carbonate Calculate Required Cobalt Carbonate Amount (Multiply by ~1.48) identify_co_oxide->calculate_co_carbonate weigh_materials Accurately Weigh All Glaze Materials calculate_co_carbonate->weigh_materials mix_glaze Thoroughly Mix Glaze Slurry weigh_materials->mix_glaze test_fire Apply to Test Tile and Fire mix_glaze->test_fire evaluate Evaluate Fired Result (Color, Surface Quality) test_fire->evaluate adjust Adjust Ratio if Necessary and Re-test evaluate->adjust Fine-tune finish Finalize New Recipe evaluate->finish Acceptable adjust->calculate_co_carbonate

Caption: Workflow for substituting cobalt oxide with cobalt carbonate in a glaze recipe.

Signaling Pathways in Glaze Chemistry

While not a biological signaling pathway, the chemical reactions and interactions within a glaze during firing determine the final outcome. The choice of cobalt source influences these pathways.

GlazeChemistryPathway cluster_carbonate Cobalt Carbonate Pathway cluster_oxide Cobalt Oxide Pathway co_carbonate Cobalt Carbonate (CoCO₃) decomposition Thermal Decomposition co_carbonate->decomposition co2_gas CO₂ Gas Release decomposition->co2_gas Potential for Pinholing/Blistering coo_from_carbonate Formation of CoO decomposition->coo_from_carbonate glaze_melt Glaze Melt coo_from_carbonate->glaze_melt co_oxide Cobalt Oxide (Co₃O₄) coo_from_oxide Direct Source of CoO co_oxide->coo_from_oxide coo_from_oxide->glaze_melt color_development Blue Color Development glaze_melt->color_development final_glaze Final Fired Glaze color_development->final_glaze

References

A Comparative Structural Analysis of Cobalt(II) Carbonate and Hexaamminecobalt(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of cobalt(II) carbonate and a representative cobalt(III) complex, hexaamminecobalt(III) chloride. The differences in oxidation state, electron configuration, and coordination environment give rise to distinct structural and functional characteristics, which are detailed below with supporting experimental data.

Introduction: The Role of Oxidation State

The fundamental differences between cobalt(II) and cobalt(III) compounds stem from their respective electronic configurations. Cobalt(II) possesses a d⁷ configuration, which typically leads to paramagnetic, high-spin complexes. In contrast, the cobalt(III) ion has a d⁶ configuration, favoring the formation of stable, kinetically inert, low-spin octahedral complexes that are often diamagnetic.[1][2] This guide will use anhydrous this compound (CoCO₃) and hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃) as archetypal examples to explore these structural distinctions.

Structural Comparison

This compound (CoCO₃):

Anhydrous this compound adopts a rhombohedral crystal structure, analogous to calcite. In this structure, the cobalt(II) ion is in an octahedral coordination environment, surrounded by six oxygen atoms from six different carbonate ions. It is a pink or reddish paramagnetic solid.[3]

Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃):

This archetypal Werner complex consists of a central cobalt(III) ion octahedrally coordinated to six ammonia (B1221849) ligands.[4] The complex cation, [Co(NH₃)₆]³⁺, is associated with three chloride anions. It typically forms yellow-orange crystals and is diamagnetic.[4][5] The crystal system for this complex is monoclinic.[6] The Co-N bonds are strong, making the complex kinetically inert.[4]

Below is a diagram illustrating the relationship between cobalt's oxidation state and its resulting coordination chemistry.

G Co2 Cobalt(II) d7 d⁷ Electron Configuration Co2->d7 Co3 Cobalt(III) d6 d⁶ Electron Configuration Co3->d6 HighSpin Typically High-Spin d7->HighSpin LowSpin Typically Low-Spin d6->LowSpin Octahedral Octahedral Geometry (e.g., CoCO₃) HighSpin->Octahedral Paramagnetic Paramagnetic HighSpin->Paramagnetic Octahedral_III Octahedral Geometry (e.g., [Co(NH₃)₆]³⁺) LowSpin->Octahedral_III Diamagnetic Diamagnetic LowSpin->Diamagnetic

Relationship between Cobalt Oxidation State and Coordination Chemistry

Data Presentation: A Quantitative Comparison

The structural and physical properties of this compound and hexaamminecobalt(III) chloride are summarized in the table below for easy comparison.

PropertyThis compound (CoCO₃)Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)
Oxidation State of Cobalt +2+3
Electron Configuration d⁷d⁶
Crystal System Rhombohedral (Trigonal)Monoclinic[6]
Coordination Geometry OctahedralOctahedral[4]
Coordinating Atoms 6 Oxygen atoms6 Nitrogen atoms
Metal-Ligand Bond Length Co-O: ~2.09 ÅCo-N: ~1.96 Å[6]
Magnetic Properties Paramagnetic[3]Diamagnetic[4]
Typical Magnetic Moment ~4.7 - 5.2 B.M. (for high-spin Co(II))~0 B.M.
Color Pink/Reddish[3]Yellow-Orange[4]
UV-Vis λmax ~530 - 540 nm[7][8]~340 nm and ~475 nm[9][10]

Spectroscopic Analysis

UV-Visible Spectroscopy:

  • This compound: The UV-Vis spectrum of solid this compound shows a characteristic absorption band in the visible region, with a maximum absorbance (λmax) around 530-540 nm.[7][8] This absorption is responsible for its pink or reddish color.

  • Hexaamminecobalt(III) Chloride: The electronic spectrum of [Co(NH₃)₆]Cl₃ is characterized by two main absorption bands. These correspond to the d-d electronic transitions ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, with λmax values at approximately 475 nm and 341 nm, respectively.[9] A charge transfer band may also be observed in the UV region around 250 nm.[9]

Infrared (IR) Spectroscopy:

  • This compound: The IR spectrum of this compound is dominated by the vibrational modes of the carbonate anion (CO₃²⁻). Key absorption bands are expected for the C-O stretching and O-C-O bending modes. Characteristic peaks for carbonate minerals are typically observed in the regions of 1410-1450 cm⁻¹ (asymmetric C-O stretch), 1090-1100 cm⁻¹ (symmetric C-O stretch, often IR inactive in D₃h symmetry but can appear), 860-880 cm⁻¹ (out-of-plane bend), and 680-750 cm⁻¹ (in-plane bend).[2] The presence of cobalt-oxygen (Co-O) lattice vibrations can be observed in the far-IR region, typically below 600 cm⁻¹.[11]

  • Hexaamminecobalt(III) Chloride: The IR spectrum of [Co(NH₃)₆]Cl₃ shows characteristic peaks for the coordinated ammonia ligands. These include N-H stretching vibrations around 3151 cm⁻¹, asymmetric and symmetric N-H deformation (bending) modes at approximately 1587 cm⁻¹ and 1328 cm⁻¹, respectively, and NH₃ rocking modes around 828 cm⁻¹.[9] A band corresponding to the Co-N stretching vibration can be found in the low-frequency region, around 360 cm⁻¹.[9]

Experimental Protocols

A. Synthesis of Hexaamminecobalt(III) Chloride

This protocol is adapted from established inorganic synthesis procedures.[12]

  • Reaction: 4CoCl₂ + 4NH₄Cl + 20NH₃ + O₂ → 4[Co(NH₃)₆]Cl₃ + 2H₂O

  • Procedure:

    • Dissolve cobalt(II) chloride hexahydrate and ammonium (B1175870) chloride in water.

    • In a fume hood, add activated charcoal (as a catalyst) and concentrated ammonia solution to the mixture.

    • Bubble air vigorously through the solution for several hours. The color of the solution will change from red to yellowish-brown as the Co(II) is oxidized to Co(III).

    • Filter the resulting crystals and charcoal.

    • To purify, dissolve the crude product in hot, slightly acidified water (with HCl).

    • Filter the hot solution to remove the charcoal.

    • Precipitate the pure hexaamminecobalt(III) chloride by adding concentrated HCl and cooling the solution in an ice bath.

    • Collect the orange crystals by filtration, wash with ethanol, and dry.

B. X-ray Crystallography

The following is a general workflow for single-crystal X-ray diffraction.[13][14][15]

  • Experimental Workflow:

    G Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Data Process Data (Integration & Scaling) Diffraction->Data Structure Solve Structure (Phase Problem) Data->Structure Refine Refine Structural Model Structure->Refine

    Workflow for Single-Crystal X-ray Diffraction
  • Methodology:

    • Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a supersaturated solution.

    • Mounting: Mount the crystal on a goniometer head, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted beams) on a detector.

    • Data Processing: Integrate the raw diffraction data to determine the intensities of the reflections and apply corrections for experimental factors.

    • Structure Solution: Use computational methods (e.g., direct methods or Patterson methods) to solve the phase problem and generate an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.

C. UV-Vis Spectroscopy of Solid Samples

This protocol outlines the general steps for obtaining a UV-Vis spectrum of a solid powder using diffuse reflectance spectroscopy.[11]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

  • Baseline Correction: Record a baseline spectrum using a non-absorbing, highly reflective reference material (e.g., BaSO₄ or a calibrated standard).

  • Sample Preparation: Prepare the solid sample by grinding it into a fine powder.

  • Sample Loading: Pack the powdered sample into a sample holder designed for diffuse reflectance measurements.

  • Data Acquisition: Place the sample holder in the spectrophotometer and record the diffuse reflectance spectrum over the desired wavelength range.

  • Data Conversion: Convert the reflectance data (R) to absorbance-like units using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.

D. Magnetic Susceptibility Measurement (Gouy Method)

This protocol describes a classic method for determining the magnetic susceptibility of a solid sample.[4][9][12]

  • Sample Preparation: Finely powder the sample and pack it uniformly into a cylindrical tube (Gouy tube) of a known length and cross-sectional area.

  • Initial Weighing: Suspend the Gouy tube from a sensitive balance so that its bottom is in the center of the poles of an electromagnet, and weigh the sample with the magnetic field off (m₀).

  • Weighing with Magnetic Field: Turn on the electromagnet to a known and constant field strength (H) and re-weigh the sample (m_f).

  • Calculation:

    • The apparent change in mass (Δm = m_f - m₀) is used to calculate the volume magnetic susceptibility (κ) of the sample.

    • The mass susceptibility (χ_g) is then calculated by dividing κ by the density of the sample.

    • The molar susceptibility (χ_m) is obtained by multiplying the mass susceptibility by the molar mass of the compound.

    • Corrections for the diamagnetism of the constituent atoms are applied to obtain the corrected molar susceptibility, from which the effective magnetic moment (μ_eff) can be calculated. For paramagnetic materials, Δm will be positive as the sample is drawn into the magnetic field. For diamagnetic materials, Δm is negative as the sample is repelled.

References

Assessing the Environmental Impact of Cobalt Carbonate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of cobalt carbonate, a key precursor in the synthesis of various critical materials, including catalysts and battery cathodes, carries a significant environmental footprint. This guide provides a comparative analysis of the environmental impacts associated with cobalt carbonate production, supported by available data for related cobalt compounds. It details the experimental protocols for monitoring these impacts and offers a comparison with alternative cobalt materials.

Comparative Environmental Impact Data

The following table summarizes key environmental indicators for various cobalt compounds, which can be used to approximate the impact of cobalt carbonate. The data is primarily sourced from a cradle-to-gate Life Cycle Assessment conducted by the Cobalt Institute.[1]

Impact CategoryCobalt Metal (~99.9% Co)Crude Cobalt Hydroxide (B78521) (~31.1% Co)Tricobalt Tetraoxide (~73% Co)Cobalt Sulphate Heptahydrate (~21% Co)
Global Warming Potential (kg CO2 eq./kg product)28.26.424.04.0
Primary Energy Demand (MJ/kg product)561179356101
Blue Water Consumption ( kg/kg product)9928631647295
Acidification Potential (kg SO2 eq./kg product)0.440.130.340.29
Eutrophication Potential (kg Phosphate eq./kg product)0.010.00220.0050.004

Source: Cobalt Institute Life Cycle Assessment[1]

Note: The environmental impact of cobalt carbonate is expected to be slightly higher than that of crude cobalt hydroxide due to the additional processing step involving the use of carbonate precursors. The primary hotspots in the production of refined cobalt products are electricity usage and the production of auxiliary chemicals.[1]

Experimental Protocols

To accurately assess the environmental impact of cobalt carbonate production, a rigorous monitoring program for waste streams is essential. This involves the analysis of liquid, solid, and gaseous effluents.

Analysis of Heavy Metals in Wastewater

Wastewater from cobalt carbonate production can contain residual cobalt and other heavy metals.[2] Standardized methods are crucial for accurate quantification.

Objective: To determine the concentration of cobalt and other regulated heavy metals (e.g., nickel, copper, lead, cadmium) in industrial wastewater.

Methodology: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Sample Collection: Wastewater samples should be collected from the point of discharge in clean, pre-rinsed polyethylene (B3416737) bottles. Samples should be acidified with nitric acid to a pH of <2 to preserve the metals.

  • Sample Preparation (Wet Digestion):

    • A measured volume of the wastewater sample is transferred to a digestion vessel.

    • Concentrated nitric acid (and potentially other acids like hydrochloric or sulfuric acid, depending on the specific matrix) is added.

    • The sample is heated on a hot plate or in a microwave digester to break down organic matter and bring the metals into solution.

    • The digested sample is then diluted to a known volume with deionized water.

  • Analysis:

    • Flame AAS (for higher concentrations): The prepared sample is aspirated into a flame, and the absorption of light at a characteristic wavelength for each metal is measured.[3]

    • Graphite (B72142) Furnace AAS (for lower concentrations): A small volume of the sample is injected into a graphite tube, which is then heated to atomize the sample. This method offers higher sensitivity.

    • ICP-MS (for trace and multi-element analysis): The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer to separate and quantify them based on their mass-to-charge ratio.[4]

  • Quality Control: Certified reference materials and spiked samples should be analyzed to ensure the accuracy and precision of the results.

Analysis of Gaseous Emissions

The production process may release gaseous pollutants, including carbon dioxide (from the carbonate reaction), nitrogen oxides (NOx), and sulfur oxides (SOx) if fossil fuels are used for heating.

Objective: To quantify the concentration of regulated gaseous pollutants in the exhaust streams.

Methodology: Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Collection: Gas samples are collected from the exhaust stack using appropriate sorbent tubes or Tedlar® bags.

  • Analysis:

    • Gas Chromatography (GC): The collected gas sample is injected into a GC, where it is separated into its components. A suitable detector (e.g., thermal conductivity detector or flame ionization detector) is used to quantify the individual gases.[5]

    • Non-Dispersive Infrared (NDIR) Spectroscopy: This technique is commonly used for the continuous monitoring of gases like CO2. It measures the absorption of infrared radiation at a specific wavelength corresponding to the target gas.[6]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can simultaneously identify and quantify multiple gaseous compounds by analyzing their unique infrared absorption spectra.[5]

  • Quality Control: Calibration of the analytical instruments with certified gas standards is essential for accurate measurements.

Production Pathway and Environmental Hotspots

The following diagram illustrates a simplified cradle-to-gate production pathway for cobalt carbonate, highlighting the key stages and their associated environmental impacts.

Cobalt_Carbonate_Production_Pathway cluster_impacts Environmental Impacts Ore Cobalt Ore (e.g., from Copper-Cobalt Mines) Mining Mining & Crushing Ore->Mining Concentration Concentration (Flotation) Mining->Concentration Mining_Impact - Deforestation - Soil Erosion - Water Contamination - High Energy Consumption Leaching Hydrometallurgy (Leaching) Concentration->Leaching Purification Solvent Extraction & Purification Leaching->Purification Leaching_Impact - Acid & Chemical Use - Wastewater Generation Hydroxide Cobalt Hydroxide Precipitation Purification->Hydroxide Purification_Impact - Organic Solvent Use - Wastewater Carbonate Cobalt Carbonate Production Hydroxide->Carbonate Hydroxide_Impact - Chemical Reagent Use - Energy for Heating FinalProduct Cobalt Carbonate (CoCO3) Carbonate->FinalProduct Carbonate_Impact - Carbonate Precursor Use - CO2 Emissions (potential) - Wastewater

Caption: Cradle-to-gate production pathway for cobalt carbonate and associated environmental impacts.

Comparative Analysis: Primary vs. Recycled Cobalt

Recycling cobalt from end-of-life products, such as spent batteries, offers a significant reduction in environmental impact compared to primary production from ores.

Environmental_Impact_Comparison cluster_primary Primary Cobalt Carbonate Production cluster_recycled Recycled Cobalt Carbonate Production Mining Mining Processing Ore Processing Mining->Processing Refining Refining to Cobalt Hydroxide Processing->Refining Carbonation Conversion to Cobalt Carbonate Refining->Carbonation Primary_Impact Higher Environmental Impact: - High Energy Consumption - High Water Usage - Land Disruption - Significant GHG Emissions Carbonation->Primary_Impact Collection Spent Product Collection Dismantling Dismantling & Shredding Collection->Dismantling Leaching Hydrometallurgical Leaching Dismantling->Leaching Precipitation Selective Precipitation Leaching->Precipitation Recycled_Impact Lower Environmental Impact: - Reduced Energy Consumption (~46% less) - Reduced Water Consumption (~40% less) - Reduced GHG Emissions (~59% less) - Conservation of Natural Resources Precipitation->Recycled_Impact

Caption: Comparison of environmental impacts: primary vs. recycled cobalt carbonate production.

The environmental impact of mining cobalt from ores is significantly higher, approximately 4 to 41 times greater than that of recycling cobalt from waste materials.[7] Recycling cobalt can lead to substantial reductions in energy consumption (by about 46%), water consumption (by 40%), and greenhouse gas emissions (by 59%) compared to primary extraction.[8]

Conclusion

The environmental impact of cobalt carbonate production is intrinsically linked to the energy- and resource-intensive processes of mining and refining cobalt. While specific LCA data for cobalt carbonate is limited, analysis of its precursors and related compounds indicates significant contributions to global warming, energy consumption, and water use. The key to mitigating these impacts lies in improving the efficiency of the refining process, utilizing renewable energy sources, and, most importantly, advancing a circular economy through the recycling of cobalt-containing end-of-life products. For researchers and professionals in drug development and other fields utilizing cobalt compounds, understanding these environmental factors is crucial for making informed decisions regarding material sourcing and process development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cobalt(II) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive work, the proper management and disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workplace. Cobalt(II) carbonate, a compound utilized in various research applications, is classified as a hazardous substance requiring specific handling and disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, promoting a culture of safety and compliance within your laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is harmful if swallowed, may cause an allergic skin or respiratory reaction, is suspected of causing genetic defects, and may cause cancer by inhalation.[1][3] It is also very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE) is mandatory when handling this chemical and includes:

  • Eye Protection: Chemical safety goggles or glasses.[4]

  • Hand Protection: Impervious gloves, such as nitrile rubber, should be worn.

  • Body Protection: A fully buttoned lab coat and appropriate protective clothing to minimize skin contact.[4]

  • Respiratory Protection: Use a respirator if dust is generated.[5]

All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of its toxic dust.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[1]

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes the key hazards and disposal recommendations for this compound.

ParameterInformationCitations
Chemical Name This compound[1]
CAS Number 513-79-1[1]
Primary Hazards Harmful if swallowed, skin/respiratory sensitizer, suspected mutagen, carcinogen by inhalation, reproductive toxicity.[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1][3]
Disposal Method Treat as hazardous waste. Dispose of at an approved waste disposal plant.[1][2]
Prohibited Disposal Do not release into the environment, flush down the sewer, or dispose of in regular solid waste.[1][2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste.[2] Under no circumstances should it be released into the environment.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[6]

    • It is crucial to segregate cobalt-containing waste from other chemical waste streams to prevent potentially hazardous reactions.[6] Do not mix with incompatible materials such as oxidizing agents.[4]

  • Waste Collection and Labeling:

    • Collect solid this compound waste in a clearly labeled, sealed container.[4]

    • As soon as the first item of waste is placed in the container, it must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[6]

    • Indicate the approximate quantity of the waste.[6]

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

    • The container must be kept tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][8]

    • Provide them with accurate information about the waste material.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel.[7]

    • Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

    • Do not allow the spilled material to enter drains or waterways.[2][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Containment & Labeling cluster_3 Storage cluster_4 Final Disposal A This compound Use in Experiment D Segregate Cobalt Waste A->D B Contaminated Labware (Gloves, Vials, etc.) B->D C Excess/Unused this compound C->D E Place in a Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS/Licensed Waste Disposal Service F->G H Professional Waste Pickup and Disposal G->H

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.[1]

References

Essential Safety and Handling Protocols for Cobalt(II) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for laboratory professionals on the safe handling, storage, and disposal of Cobalt(II) carbonate. Adherence to these procedures is critical to mitigate the health risks associated with this compound.

This compound (CoCO₃) is a light red to purple crystalline solid that poses significant health risks.[1][2][3] It is classified as harmful if swallowed, a skin and respiratory sensitizer, and is suspected of causing genetic defects, cancer by inhalation, and damage to fertility or an unborn child.[1][4][5][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. Always use PPE in a well-ventilated area, preferably within a chemical fume hood.[1][7]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95, N100) or a supplied-air respirator.Prevents inhalation of dust, which can cause respiratory sensitization, asthma-like symptoms, and may be carcinogenic.[1][2][8][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or rubber) tested according to EN 374.Prevents skin contact, which can lead to allergic skin reactions and dermatitis.[3][4][9][10]
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from dust particles that can cause irritation.[3][4][7][9][10]
Body Protection A lab coat or a complete chemical-protective suit.Minimizes skin exposure and contamination of personal clothing.[3][9][10]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

1. Handling Procedures:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[1] Obtain special instructions if necessary.[1]

  • Engineering Controls: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.[1][5][7]

  • General Practices: Avoid breathing dust.[1][4][5] Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly after handling.[1][7][8] Contaminated work clothing should not be allowed out of the workplace.[1]

2. Storage Plan:

  • Container: Keep the substance in a tightly closed and properly labeled container.[1][2][3][7]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2][3][10]

  • Incompatibilities: Isolate from incompatible substances such as strong oxidizing agents.[2][7][10] The material is air-sensitive and may air-oxidize.[2][8][11]

3. Disposal Plan:

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[4][8]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][9]

  • Environmental Precautions: Do not allow the material to be released into the environment.[1][5][10] Prevent it from entering drains, surface water, or the ground water system.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Formula CoCO₃[2][6]
Molecular Weight 118.94 g/mol [2][6][11]
Appearance Light red / pink / pale purple solid powder[1][3][8]
Solubility Insoluble in water[1]
OSHA PEL (Permissible Exposure Limit) 0.1 mg/m³ (8-hour TWA) as Co[2]
ACGIH TLV (Threshold Limit Value) 0.02 mg/m³ (8-hour TWA) as Co[2][7]
UK WEL (Workplace Exposure Limit) 0.1 mg/m³ (8-hour TWA); 0.3 mg/m³ (15-min STEL)[1][6]

Emergency Spill Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

1. Immediate Response:

  • Evacuate all non-essential personnel from the spill area.[1][9]

  • Ensure adequate ventilation.[10]

2. Containment and Cleanup:

  • Wear the appropriate personal protective equipment as detailed above.[2][10]

  • Avoid methods that generate dust. Use wet sweeping or vacuuming to clean up the spill.[2]

  • Sweep up the spilled material and place it into a suitable, sealed container for disposal.[1][2][7][10]

3. Post-Cleanup:

  • Wash the spill area thoroughly.

  • Dispose of the contained waste as hazardous material.[3][9]

  • Report the spill according to your institution's protocols. Local authorities should be advised if significant spillages cannot be contained.[1]

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Area Start->Evacuate DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Evacuate->DonPPE Ventilate Ensure Adequate Ventilation DonPPE->Ventilate Contain Contain Spill (Use wet sweeping or vacuuming) Ventilate->Contain Collect Collect Material into Sealed Hazardous Waste Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose Report Report Incident Dispose->Report End End Report->End

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.